molecular formula C21H30N2O B10828853 CH-Piata

CH-Piata

Número de catálogo: B10828853
Peso molecular: 326.5 g/mol
Clave InChI: SYYOOLIGHZEOKJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CH-PIATA (N-Cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide) is a novel synthetic cannabinoid receptor agonist (SCRA) belonging to the emerging indole-3-acetamide class. This structural class, which features an acetamide (ATA) linker with an additional methylene spacer, represents a significant shift from the traditional carboxamide-linked SCRAs and is thought to have been developed to circumvent legislative controls . From a research perspective, this compound serves as a critical reference standard in forensic and clinical toxicology. Its primary research value lies in the development and validation of analytical methods for detecting novel psychoactive substances (NPS) in biological samples . In vitro studies using human liver microsome (HLM) assays have shown that this compound undergoes extensive Phase I metabolism, primarily through mono- and dihydroxylation . Key urinary biomarkers for confirming substance intake include metabolites resulting from monohydroxylation at the indole core or methylene spacer (M1.8), carboxylic acid formation at the N-pentyl side chain (M3.1), and further degradation to a tentatively identified N-propionic acid metabolite (M5.1) . The parent compound is typically detectable in blood but not in urine, highlighting the importance of metabolite profiling . Pharmacological characterization using β-arrestin 2 recruitment assays indicates that this compound exhibits weak agonist activity at both cannabinoid CB1 and CB2 receptors, with some studies noting signs of antagonism . Based on this receptor activity profile, the potential for harm associated with this compound is currently estimated to be limited . This product is intended for forensic and clinical research applications only, including the identification of this compound in seized materials and the development of wastewater-based epidemiology programs to monitor public health trends . It is strictly For Research Use Only and must not be used for diagnostic, therapeutic, or any other personal purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C21H30N2O

Peso molecular

326.5 g/mol

Nombre IUPAC

N-cyclohexyl-2-(1-pentylindol-3-yl)acetamide

InChI

InChI=1S/C21H30N2O/c1-2-3-9-14-23-16-17(19-12-7-8-13-20(19)23)15-21(24)22-18-10-5-4-6-11-18/h7-8,12-13,16,18H,2-6,9-11,14-15H2,1H3,(H,22,24)

Clave InChI

SYYOOLIGHZEOKJ-UHFFFAOYSA-N

SMILES canónico

CCCCCN1C=C(C2=CC=CC=C21)CC(=O)NC3CCCCC3

Origen del producto

United States

Foundational & Exploratory

Technical Guide: CH-PIATA's Mechanism of Action at Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

CH-PIATA (also known as CH-PIACA or CHX-PIATA) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a novel psychoactive substance.[1][2][3] Structurally, it belongs to the indole-3-acetamide (B105759) class and is distinguished by an additional methylene (B1212753) spacer in its linker moiety, a feature likely intended to circumvent generic legislative bans on traditional SCRAs.[1][2][3] In vitro pharmacological evaluations have demonstrated that this compound exhibits weak activity at both cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2][3] Some studies have also noted potential antagonistic properties.[1][2][3] This profile suggests a limited potential for harm compared to more potent synthetic cannabinoids.[1][3] This document provides a comprehensive overview of the available data on this compound's mechanism of action, detailing its interaction with cannabinoid receptors, the experimental protocols used for its characterization, and its metabolic pathways.

Introduction to this compound

This compound is part of a newer generation of SCRAs designed to evade international drug control legislation.[1][4] Its formal chemical name is N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide.[5][6] Unlike many potent indole (B1671886) carboxamide SCRAs, this compound's acetamide (B32628) structure results in significantly different pharmacological activity.[1][7] The primary targets for cannabinoids are the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) involved in a wide array of physiological processes.[8][9]

Interaction with Cannabinoid Receptors

The endocannabinoid system, primarily through the activation of CB1 and CB2 receptors, plays a crucial role in regulating neurotransmission, immune function, and more.[9] SCRAs like this compound mimic endogenous cannabinoids by binding to these receptors.

Activity at CB1 and CB2 Receptors

Studies have consistently shown that this compound is a weak agonist at both CB1 and CB2 receptors.[1][2][3] One report characterized its activity as "almost inactive".[7] This low level of activation was observed in functional assays measuring β-arrestin 2 recruitment, a key step in GPCR signaling and desensitization.[1][2][3] Furthermore, investigations have revealed that in addition to its weak agonism, this compound may also exhibit antagonistic behavior at these receptors.[1][2][3]

Quantitative Data Summary

The available literature characterizes the activity of this compound qualitatively. Precise quantitative data such as binding affinity (Ki), potency (EC50), and maximal efficacy (Emax) values from peer-reviewed studies are not detailed in the provided search results. The following table summarizes the reported qualitative findings.

Parameter CB1 Receptor CB2 Receptor Reference
Agonist Activity WeakWeak[1][2][3]
Antagonist Activity Signs of antagonism observedSigns of antagonism observed[1][2][3]
Overall Potency Described as "almost inactive"Described as "almost inactive"[7]

Signaling Pathways and Visualizations

As a GPCR ligand, this compound's interaction with cannabinoid receptors initiates intracellular signaling cascades. The most thoroughly investigated pathway for this compound is β-arrestin 2 recruitment.

β-Arrestin 2 Recruitment Pathway

Upon agonist binding to a CB receptor, the receptor undergoes a conformational change, leading to its phosphorylation by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin recruitment uncouples the receptor from its G-protein, leading to signal termination and receptor internalization, a process known as desensitization. It can also initiate separate, G-protein-independent signaling cascades. Given this compound's weak activity, it is a poor recruiter of β-arrestin 2.

G_protein_independent_signaling cluster_cytoplasm Cytoplasm receptor CB1/CB2 Receptor grk GRK receptor->grk Activates p P receptor->p ligand This compound (Weak Agonist) ligand->receptor grk->receptor Phosphorylates beta_arrestin β-Arrestin 2 p->beta_arrestin Promotes Binding endocytosis Receptor Internalization (Endocytosis) beta_arrestin->endocytosis Initiates

Caption: β-Arrestin 2 recruitment pathway initiated by weak agonist binding to a cannabinoid receptor.

Experimental Protocols

The characterization of this compound's activity relies on established in vitro assays.

β-Arrestin 2 Recruitment Assay Protocol

This functional assay quantifies the recruitment of β-arrestin to a GPCR upon ligand binding. It is a common method to assess the agonist or antagonist properties of a compound.

Objective: To determine the ability of this compound to induce β-arrestin 2 recruitment to CB1 or CB2 receptors.

Materials:

  • HEK293 cells (or other suitable cell line) stably co-expressing the human cannabinoid receptor of interest (CB1 or CB2) and a β-arrestin 2 fusion protein (e.g., β-galactosidase enzyme fragment complementation, PathHunter®).

  • Assay buffer, cell culture medium, and reagents.

  • This compound reference standard.

  • Known CB1/CB2 receptor agonist (positive control).

  • Microplate reader for signal detection.

Methodology:

  • Cell Preparation: Culture the engineered cells under standard conditions. On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare dilutions of the positive control agonist.

  • Assay Plate Loading: Dispense the cell suspension into the wells of a microplate.

  • Compound Addition: Add the prepared dilutions of this compound and the control agonist to the respective wells. Include wells with buffer only as a negative control.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes) to allow for receptor binding and β-arrestin recruitment.

  • Signal Detection: Add the detection reagents according to the manufacturer's protocol (e.g., chemiluminescent substrate). Incubate for the required time to allow signal development.

  • Data Acquisition: Read the plate using a microplate reader.

  • Data Analysis: Plot the resulting signal as a function of compound concentration. Analyze the concentration-response curves using non-linear regression to determine potency (EC50) and efficacy (Emax) relative to the positive control.

experimental_workflow start Start cell_prep Prepare engineered HEK293 cells start->cell_prep plate_cells Plate cells in microplate wells cell_prep->plate_cells compound_prep Prepare serial dilutions of this compound & controls add_compounds Add compounds to cells compound_prep->add_compounds plate_cells->add_compounds incubate Incubate at 37°C add_compounds->incubate detect Add detection reagents incubate->detect read Read plate with luminometer detect->read analyze Analyze data (Concentration-response curve) read->analyze end End analyze->end

Caption: Experimental workflow for a β-Arrestin 2 recruitment assay.

Human Liver Microsome (HLM) Metabolism Assay

This in vitro assay is used to study the metabolic fate of a compound by simulating phase I metabolism in the liver.

Objective: To identify the primary metabolites of this compound.

Materials:

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system (cofactor for cytochrome P450 enzymes).

  • Phosphate (B84403) buffer (pH 7.4).

  • This compound.

  • Acetonitrile or other organic solvent for reaction termination.

  • LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) system.

Methodology:

  • Incubation Preparation: Prepare a reaction mixture in a microcentrifuge tube containing phosphate buffer, HLMs, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5 minutes to equilibrate the temperature.

  • Reaction Initiation: Add this compound to the mixture to start the metabolic reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) with gentle shaking.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.

  • Sample Preparation: Centrifuge the sample to pellet the precipitated protein. Collect the supernatant for analysis.

  • LC-HRMS Analysis: Inject the supernatant into the LC-HRMS system to separate and identify the parent compound and its metabolites based on their mass-to-charge ratio and fragmentation patterns.

Metabolism of this compound

In vitro studies using human liver microsomes have shown that this compound is extensively metabolized.[1][10][11] The primary metabolic pathways are phase I oxidative biotransformations, dominated by mono- and dihydroxylation reactions.[10][12][13] Key identified metabolic transformations include hydroxylation on the pentyl tail and indole core, as well as oxidation of the pentyl side chain to form a carboxylic acid metabolite.[12][13] These metabolites are crucial markers for detecting this compound intake in forensic analysis.[10]

metabolism_pathway parent This compound metabolite1 Monohydroxylated Metabolites parent->metabolite1 Hydroxylation (Phase I) metabolite2 Carboxylic Acid Metabolite parent->metabolite2 Oxidation (Phase I) metabolite3 Di-hydroxylated Metabolites metabolite1->metabolite3 Further Hydroxylation

Caption: Simplified metabolic pathway of this compound.

Conclusion

This compound is a novel indole-3-acetamide synthetic cannabinoid that distinguishes itself from many of its predecessors through its markedly weak activity at CB1 and CB2 receptors. In vitro functional assays confirm its status as a weak agonist, with some evidence suggesting potential antagonism. This pharmacological profile indicates a lower harm potential relative to the highly potent SCRAs that have previously dominated the recreational drug market. The primary signaling pathway investigated has been β-arrestin 2 recruitment, which is only weakly stimulated by this compound. The compound undergoes extensive phase I metabolism, primarily through hydroxylation. This technical guide provides a consolidated overview of the current understanding of this compound's mechanism of action for the benefit of the scientific and drug development community.

References

An In-depth Technical Guide to the Synthesis of N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of a feasible and well-documented synthetic pathway for N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide. The synthesis is based on established chemical transformations commonly employed in the preparation of indole (B1671886) derivatives and related bioactive molecules. This guide includes detailed experimental protocols derived from analogous preparations, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Overview of the Synthetic Strategy

The synthesis of N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide can be efficiently achieved through a two-step process commencing with the commercially available starting material, indole-3-acetic acid. The overall strategy involves:

  • N-Alkylation: Introduction of the pentyl group at the N1 position of the indole ring of indole-3-acetic acid.

  • Amide Coupling: Formation of the final acetamide (B32628) product through the coupling of the resulting carboxylic acid with cyclohexylamine (B46788).

This pathway is advantageous due to the accessibility of the starting materials and the high efficiency of the individual reaction steps.

Synthesis Pathway

The proposed synthetic route is illustrated below. It begins with the N-alkylation of indole-3-acetic acid to form the intermediate (1-pentyl-1H-indol-3-yl)acetic acid, which is then coupled with cyclohexylamine to yield the target compound.

Synthesis_Pathway IAA Indole-3-acetic acid Pentyl_IAA (1-Pentyl-1H-indol-3-yl)acetic acid IAA->Pentyl_IAA Step 1: N-Alkylation Final_Product N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide Pentyl_IAA->Final_Product Step 2: Amide Coupling Cyclohexylamine Cyclohexylamine Cyclohexylamine->Pentyl_IAA Alkylation_Reagents 1. NaH, DMF 2. 1-Bromopentane Alkylation_Reagents->IAA Coupling_Reagents HATU, DIPEA, DMF Coupling_Reagents->Pentyl_IAA

Caption: Proposed two-step synthesis pathway for the target compound.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the synthesis. These are based on standard procedures for N-alkylation of indoles and amide bond formation.[1][2]

Step 1: Synthesis of (1-pentyl-1H-indol-3-yl)acetic acid

This procedure describes the N-alkylation of indole-3-acetic acid using 1-bromopentane.

Materials:

  • Indole-3-acetic acid

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 1-Bromopentane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a stirred solution of indole-3-acetic acid (1.0 eq) in anhydrous DMF, sodium hydride (2.2 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred at 0 °C for 30 minutes, allowing for the formation of the carboxylate and indole anion.

  • 1-Bromopentane (1.2 eq) is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and is stirred for 12-16 hours.

  • Upon completion (monitored by TLC), the reaction is carefully quenched by the slow addition of water at 0 °C.

  • The mixture is acidified to pH 3-4 with 1 M HCl.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with water and then with brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to afford (1-pentyl-1H-indol-3-yl)acetic acid.

Step 2: Synthesis of N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide

This procedure details the amide coupling of the N-alkylated intermediate with cyclohexylamine using HATU as a coupling agent.[2]

Materials:

  • (1-pentyl-1H-indol-3-yl)acetic acid

  • Cyclohexylamine

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • (1-pentyl-1H-indol-3-yl)acetic acid (1.0 eq) is dissolved in anhydrous DMF under an inert atmosphere.

  • HATU (1.2 eq) and DIPEA (3.0 eq) are added to the solution, and the mixture is stirred at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Cyclohexylamine (1.1 eq) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 4-6 hours, or until completion as indicated by TLC.

  • The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃, water, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to yield the final product, N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide.

Quantitative Data Summary

The following table summarizes typical reagent quantities and expected yields for the synthesis, based on a starting scale of 1 gram of indole-3-acetic acid. Yields are estimates based on similar reported reactions in the literature.

StepReactantMolar Mass ( g/mol )Starting Amount (g)Moles (mmol)ReagentMolar Mass ( g/mol )AmountMoles (mmol)ProductMolar Mass ( g/mol )Expected Yield (%)
1 Indole-3-acetic acid175.191.005.71NaH (60%)40.000.50 g12.56(1-Pentyl-1H-indol-3-yl)acetic acid245.3275-85%
1-Bromopentane151.041.04 g (0.8 mL)6.85
2 (1-Pentyl-1H-indol-3-yl)acetic acid245.321.004.08Cyclohexylamine99.170.45 g (0.5 mL)4.49N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide326.4780-90%
HATU380.231.86 g4.90
DIPEA129.241.58 g (2.1 mL)12.24

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for the entire synthesis.

Experimental_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Amide Coupling s1_start Dissolve Indole-3-acetic acid in DMF s1_add_nah Add NaH at 0°C s1_start->s1_add_nah s1_add_bromo Add 1-Bromopentane s1_add_nah->s1_add_bromo s1_react Stir at RT for 12-16h s1_add_bromo->s1_react s1_quench Quench with Water s1_react->s1_quench s1_acidify Acidify with HCl s1_quench->s1_acidify s1_extract Extract with EtOAc s1_acidify->s1_extract s1_wash Wash with Water & Brine s1_extract->s1_wash s1_dry Dry over MgSO4 & Concentrate s1_wash->s1_dry s1_purify Purify by Column Chromatography s1_dry->s1_purify s1_product Obtain (1-Pentyl-1H-indol-3-yl)acetic acid s1_purify->s1_product s2_start Dissolve N-alkylated acid in DMF s1_product->s2_start Use in next step s2_add_reagents Add HATU and DIPEA s2_start->s2_add_reagents s2_activate Stir at RT for 20 min s2_add_reagents->s2_activate s2_add_amine Add Cyclohexylamine s2_activate->s2_add_amine s2_react Stir at RT for 4-6h s2_add_amine->s2_react s2_dilute Dilute with EtOAc s2_react->s2_dilute s2_wash Wash with NaHCO3, Water, & Brine s2_dilute->s2_wash s2_dry Dry over MgSO4 & Concentrate s2_wash->s2_dry s2_purify Purify by Column Chromatography s2_dry->s2_purify s2_product Obtain Final Product s2_purify->s2_product

Caption: A step-by-step workflow for the synthesis of the target compound.

References

In Vitro Metabolic Pathways of CH-PIATA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolic pathways of the synthetic cannabinoid CH-PIATA. Drawing from available scientific literature, this document details the primary metabolic transformations, presents quantitative data on metabolite formation, and outlines the experimental methodologies employed in these studies. The core focus is on data generated from in vitro systems, primarily using human liver microsomes (HLM), to elucidate the biotransformation of this compound. This guide is intended to serve as a valuable resource for researchers in drug metabolism, toxicology, and forensic science.

Introduction

This compound is a synthetic cannabinoid receptor agonist (SCRA) that has emerged in the recreational drug market. Understanding its metabolic fate is crucial for predicting its pharmacological and toxicological profile, as well as for developing reliable methods for its detection in biological samples. In vitro metabolism studies are a cornerstone of this process, providing a controlled environment to identify metabolic pathways and the enzymes responsible for them. This guide synthesizes the current knowledge on the in vitro metabolism of this compound, with a focus on Phase I metabolic reactions mediated by cytochrome P450 (CYP) enzymes.

Core Metabolic Pathways of this compound

In vitro studies utilizing human liver microsomes have demonstrated that this compound undergoes extensive metabolism. The primary metabolic transformations are Phase I oxidative reactions, consistent with the metabolism of other synthetic cannabinoids.[1] The main pathways identified are:

  • Hydroxylation: This is a major metabolic route for this compound. Monohydroxylation can occur at various positions on the molecule, including the pentyl side chain, the indole (B1671886) core, and the methylene (B1212753) spacer of the acetamide (B32628) linker.[2][3] Dihydroxylation has also been reported.[3]

  • N-dealkylation: Cleavage of the N-pentyl side chain is another significant metabolic pathway.[1]

  • Ketone Formation: Oxidation of a secondary alcohol to a ketone has been identified as a metabolic transformation of this compound.[4]

  • Carboxylic Acid Formation: Further oxidation of the N-pentyl side chain can lead to the formation of a carboxylic acid metabolite.[2][3]

  • Side Chain Degradation: Evidence suggests the degradation of the N-pentyl side chain, leading to metabolites such as an N-propionic acid derivative.[3]

These metabolic pathways are depicted in the signaling pathway diagram below.

CH_PIATA_Metabolism cluster_main This compound Metabolism cluster_phase1 Phase I Metabolism (CYP450) This compound This compound Monohydroxylated Metabolites Monohydroxylated Metabolites This compound->Monohydroxylated Metabolites Hydroxylation N-dealkylated Metabolite N-dealkylated Metabolite This compound->N-dealkylated Metabolite N-dealkylation Ketone Metabolite Ketone Metabolite This compound->Ketone Metabolite Oxidation Dihydroxylated Metabolites Dihydroxylated Metabolites Monohydroxylated Metabolites->Dihydroxylated Metabolites Hydroxylation Carboxylic Acid Metabolite Carboxylic Acid Metabolite Monohydroxylated Metabolites->Carboxylic Acid Metabolite Oxidation Side-chain Degraded Metabolite Side-chain Degraded Metabolite Carboxylic Acid Metabolite->Side-chain Degraded Metabolite Degradation

Figure 1: Proposed Phase I metabolic pathways of this compound in vitro.

Quantitative Data on Metabolite Formation

Quantitative analysis of this compound metabolites in vitro has been primarily based on the relative peak areas observed in liquid chromatography-mass spectrometry (LC-MS) analyses of human liver microsome incubations. The following table summarizes the major metabolites identified and their reported relative abundance.

Metabolite IDMetabolic ReactionPosition of ModificationRelative Abundance (Peak Area)Reference
CP9MonohydroxylationPentaneMost abundant[1][4]
M1.8MonohydroxylationIndole core or methylene spacerSuggested as a reliable marker[2][3]
M3.1Carboxylic acid formationN-pentyl side chainSuggested as a reliable marker[2][3]
M5.1Degradation of N-pentyl side chainN-propionic acid metaboliteTentatively identified, suggested as a reliable marker[2][3]
-Ketone formation-Identified[4]
-N-dealkylation-Identified[1]

Experimental Protocols

The following sections detail the generalized experimental protocols for the in vitro metabolism studies of this compound.

In Vitro Incubation with Human Liver Microsomes (HLM)

This protocol outlines the general procedure for assessing the Phase I metabolism of this compound using HLM.

Objective: To identify the major Phase I metabolites of this compound.

Materials:

  • This compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Methanol or acetonitrile (B52724) (for reaction termination and protein precipitation)

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Workflow Diagram:

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound stock solution C Pre-incubate HLM and this compound at 37°C A->C B Prepare HLM suspension in buffer B->C D Initiate reaction with NADPH regenerating system C->D E Incubate at 37°C for a defined time (e.g., 1 hour) D->E F Terminate reaction with cold solvent E->F G Centrifuge to precipitate proteins F->G H Analyze supernatant by LC-MS/MS G->H I Identify metabolites H->I

Figure 2: General workflow for in vitro metabolite identification using HLM.

Procedure:

  • Preparation: A stock solution of this compound (e.g., 10 µmol/L) is prepared in a suitable organic solvent like methanol.[1] Pooled HLM are thawed and diluted in phosphate buffer to a final protein concentration (e.g., 1 mg/mL).

  • Incubation: The HLM suspension and this compound solution are combined and pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.[1]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH regenerating system.[1]

  • Incubation Period: The reaction mixture is incubated at 37°C for a specified duration, typically 1 hour, to allow for metabolite formation.[4]

  • Reaction Termination: The reaction is stopped by adding a cold quenching solvent such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins.[1]

  • Sample Processing: The mixture is centrifuged to pellet the precipitated proteins.

  • Analysis: The resulting supernatant, containing the parent compound and its metabolites, is collected and analyzed by a suitable analytical method, most commonly LC-MS/MS, for metabolite identification and characterization.

Cytochrome P450 Reaction Phenotyping

While specific reaction phenotyping data for this compound is not available in the reviewed literature, this section provides a general protocol for identifying the CYP isozymes responsible for its metabolism. This is a critical step for understanding potential drug-drug interactions. Two common approaches are used: incubation with recombinant human CYP enzymes and chemical inhibition studies in HLM.

Objective: To identify the specific CYP450 isozymes involved in the metabolism of this compound.

4.2.1. Recombinant Human CYP (rhCYP) Enzyme Incubation

Procedure:

  • This compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

  • The incubation conditions are similar to the HLM assay, with the rhCYP enzymes replacing the HLM.

  • The formation of metabolites is monitored by LC-MS/MS.

  • The CYP isozymes that produce significant amounts of metabolites are identified as being involved in the metabolism of this compound.

4.2.2. Chemical Inhibition Assay in HLM

Procedure:

  • This compound is incubated with HLM in the presence and absence of a panel of selective chemical inhibitors for specific CYP isozymes.

  • The formation of this compound metabolites is quantified by LC-MS/MS.

  • A significant reduction in the formation of a particular metabolite in the presence of a specific inhibitor indicates that the corresponding CYP isozyme is involved in that metabolic pathway.

Logical Relationship Diagram for CYP Phenotyping:

CYP_Phenotyping_Logic cluster_question Question cluster_approaches Experimental Approaches cluster_outcomes Outcomes & Interpretation Q Which CYP isozymes metabolize this compound? A1 Incubate this compound with recombinant human CYPs Q->A1 A2 Incubate this compound with HLM + selective CYP inhibitors Q->A2 O1 Metabolite formation observed with specific rhCYP A1->O1 O2 Reduced metabolite formation in presence of inhibitor A2->O2 I Identify responsible CYP isozyme(s) O1->I O2->I

Figure 3: Logical workflow for identifying CYP isozymes in this compound metabolism.

Conclusion

The in vitro metabolism of this compound is characterized by extensive Phase I oxidative transformations, primarily hydroxylation, N-dealkylation, and ketone formation, leading to a variety of metabolites. The data presented in this guide, derived from studies using human liver microsomes, provides a foundational understanding of these pathways. While the involvement of cytochrome P450 enzymes is evident, further research is required to delineate the specific isozymes responsible for each metabolic step. The experimental protocols outlined herein provide a framework for conducting such investigations, which are essential for a comprehensive risk assessment and the development of sensitive analytical methods for monitoring this compound exposure. This technical guide serves as a critical resource for professionals in the fields of drug metabolism, toxicology, and forensic analysis, facilitating further research into the metabolic fate of this and other emerging synthetic cannabinoids.

References

An In-depth Technical Guide to the Major Metabolites of CH-Piata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-Piata (N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged in the recreational drug market.[1][2] As with many novel psychoactive substances, a thorough understanding of its metabolic fate is crucial for forensic identification, toxicological assessment, and the development of potential therapeutic interventions. This guide provides a comprehensive overview of the major metabolites of this compound, detailing the experimental protocols used for their identification and presenting the metabolic pathways involved.

Major Metabolites of this compound

This compound undergoes extensive phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3] The main metabolic transformations observed are hydroxylation, N-dealkylation, and ketone formation.[3][4] Dihydroxylation and carboxylic acid formation have also been identified as significant metabolic routes.[1][5]

Summary of In Vitro Metabolite Abundance

While precise quantitative data from peer-reviewed literature is not consistently presented in standardized tables, in vitro studies using human liver microsomes (HLM) have identified the most abundant metabolites based on chromatographic peak areas. These findings are summarized below.

Metabolite ID (per Watanabe et al., 2023)Proposed BiotransformationRelative Abundance (Peak Area)
CP9Hydroxylation at the pentyl side chainMost Abundant[4]
M1.8Monohydroxylation at the indole (B1671886) core or methylene (B1212753) spacerSuggested as a reliable marker[1][5]
M3.1Carboxylic acid formation at the N-pentyl side chainSuggested as a reliable marker[1][5]
M5.1N-propionic acid metabolite (from degradation of M3.1)Tentatively identified; suggested as a reliable marker[1][5]
-N-dealkylationCommonly observed[6]
-Ketone formationObserved[4]

Metabolic Pathways of this compound

The metabolic pathways of this compound are complex, involving multiple enzymatic reactions. The primary routes of metabolism are depicted in the diagram below, based on findings from in vitro studies.

CH_Piata_Metabolism cluster_hydroxylation Hydroxylation cluster_oxidation Further Oxidation cluster_dealkylation Degradation & Dealkylation This compound This compound M_indole_OH Indole Monohydroxylation (M1.8) This compound->M_indole_OH M_methylene_OH Methylene Spacer Monohydroxylation (M1.8) This compound->M_methylene_OH M_pentyl_OH Pentyl Monohydroxylation (CP9) This compound->M_pentyl_OH M_dealkyl N-dealkylation This compound->M_dealkyl M_diOH Dihydroxylation M_pentyl_OH->M_diOH M_ketone Ketone Formation M_pentyl_OH->M_ketone M_acid Carboxylic Acid (M3.1) M_pentyl_OH->M_acid M_propionic N-Propionic Acid (M5.1) M_acid->M_propionic In_Vitro_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_termination Reaction Termination & Processing cluster_analysis Analysis prep1 Prepare 10 µmol/L this compound stock solution in methanol prep2 Combine with human liver microsomes and phosphate (B84403) buffer prep1->prep2 inc1 Pre-incubate at 37°C prep2->inc1 inc2 Initiate reaction with NADPH regenerating system inc1->inc2 inc3 Incubate for 1 hour at 37°C inc2->inc3 term1 Quench with cold acetonitrile inc3->term1 term2 Centrifuge to precipitate proteins term1->term2 term3 Collect supernatant term2->term3 analysis1 Inject supernatant into LC-HRMS/MS system term3->analysis1 Cannabinoid_Signaling This compound This compound CB1R CB1/CB2 Receptor This compound->CB1R Agonist Binding G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation Ion_channels Ion Channels G_protein->Ion_channels Modulation cAMP ↓ cAMP AC->cAMP

References

In Silico Prediction of CH-Piata Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-PIATA (N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest in forensic and toxicological research. As with many novel psychoactive substances, a thorough understanding of its metabolic fate is crucial for developing reliable detection methods, assessing its potential for drug-drug interactions, and understanding its toxicological profile. This technical guide provides an in-depth overview of the current knowledge on the in silico prediction of this compound metabolism, supported by findings from in vitro experimental validation.

While significant strides have been made in qualitatively predicting the metabolic pathways of this compound, it is important to note that specific quantitative data, such as reaction kinetics (Km, Vmax) and the precise percentage of metabolism through each pathway, are not extensively available in the public domain. This guide, therefore, focuses on the established methodologies and the qualitatively identified metabolic routes.

In Silico Metabolism Prediction of this compound

The primary tool documented for the in silico prediction of this compound metabolism is GLORYx, a freely available software that predicts the metabolites of xenobiotics resulting from Phase I and Phase II biotransformations.[1][2][3][4]

GLORYx Methodology

GLORYx integrates two key computational approaches to predict metabolic pathways:

  • Machine Learning-Based Site of Metabolism (SoM) Prediction: GLORYx utilizes a component called FAME 3 (Metabolites Prediction Program) to identify the most likely atoms or functional groups on a molecule to be targeted by metabolic enzymes.[5] This prediction is based on machine learning models trained on a large dataset of known metabolic reactions. The output is a probability score for each potential site of metabolism.

  • Reaction Rule Sets: GLORYx applies a comprehensive set of reaction rules, encoded in SMIRKS format, that represent known metabolic transformations (e.g., hydroxylation, N-dealkylation, glucuronidation).[3][4] These rules are applied to the parent molecule to generate a library of potential metabolites.

The predicted metabolites are then ranked based on the SoM probabilities, providing a prioritized list of likely biotransformation products. For this compound, the "Phase 1 and phase 2 metabolism" parameter is typically used to generate a comprehensive profile of potential metabolites.[6]

Predicted Metabolic Pathways for this compound

In silico predictions, which have been corroborated by in vitro studies, indicate that this compound undergoes extensive Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2][7] The major predicted and observed metabolic pathways include:

  • Monohydroxylation and Dihydroxylation: The addition of one or two hydroxyl (-OH) groups is a predominant metabolic route. These modifications can occur on the indole (B1671886) core, the methylene (B1212753) spacer of the acetamide (B32628) linker, or the N-pentyl side chain.[1][2]

  • Carboxylic Acid Formation: Oxidation of the N-pentyl side chain to form a carboxylic acid is another significant pathway.[1][7]

  • Degradation of the N-pentyl side chain: This can lead to the formation of metabolites with shortened alkyl chains, such as an N-propionic acid metabolite.[1][2]

  • Ketone Formation: Oxidation of a secondary alcohol to a ketone has also been identified.[7]

  • N-dealkylation: Cleavage of the N-pentyl group is a potential, though less emphasized, metabolic route.[7]

Data Presentation: Predicted and Identified Metabolites of this compound

The following table summarizes the key metabolites of this compound that have been predicted in silico and/or identified in in vitro studies.[1][8] Please note that quantitative data on the relative abundance or formation rates of these metabolites are not consistently reported in the literature.

Metabolite IDMetabolic Transformation(s)Location of ModificationStatus
M1.8MonohydroxylationIndole core or methylene spacerIdentified in vitro
M3.1Carboxylic acid formationN-pentyl side chainIdentified in vitro
M5.1Degradation of N-pentyl side chainN-pentyl side chainTentatively identified
-Ketone formationNot specifiedIdentified in vitro
-N-dealkylationN-pentyl side chainIdentified in vitro
CP9HydroxylationPentyl groupIdentified as most abundant in one study

Experimental Protocols for In Vitro Validation

The in silico predictions of this compound metabolism have been validated using in vitro models, primarily pooled human liver microsomes (pHLM) and the human liver cancer cell line, HepG2.[1][2] pHLM incubations are considered more cost-effective for metabolite prediction in a forensic toxicology context.[1]

General Protocol for In Vitro Metabolism of this compound with Pooled Human Liver Microsomes (pHLM)

The following is a generalized protocol for assessing the Phase I metabolism of a synthetic cannabinoid like this compound using pHLM. Note: Specific concentrations, volumes, and incubation times for this compound are not consistently detailed in the literature and would require optimization for a specific experiment.

1. Reagents and Materials:

  • This compound reference standard

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN) or methanol (B129727) (for quenching the reaction)

  • Incubator capable of maintaining 37°C

  • Microcentrifuge tubes

  • Liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS) system

2. Incubation Procedure: [8]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 10 µmol/L.

  • In a microcentrifuge tube, combine:

    • Phosphate buffer

    • Pooled human liver microsomes (final concentration typically 0.5-1.0 mg/mL)

    • This compound stock solution (final concentration typically 1-10 µM)

  • Pre-incubate the mixture at 37°C for approximately 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time, typically ranging from 30 minutes to 3 hours. Time-course studies may be performed to assess metabolic stability.

  • Terminate the reaction by adding an equal volume of a cold quenching solvent, such as acetonitrile or methanol. This also serves to precipitate the microsomal proteins.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

3. Analytical Procedure (LC-HRMS/MS):

  • Inject the supernatant into an LC-HRMS/MS system.

  • Separate the parent compound and its metabolites using a suitable reversed-phase C18 column with a gradient elution of a mobile phase (e.g., water with formic acid and acetonitrile or methanol).

  • Acquire data in both full-scan MS and tandem MS (MS/MS or product ion scan) modes.

  • Identify metabolites by comparing the accurate mass measurements and fragmentation patterns with those of the parent compound and theoretical metabolites.

Mandatory Visualizations

Predicted Metabolic Pathways of this compound

CH_Piata_Metabolism cluster_phase1 Phase I Metabolism (CYP450) parent This compound M1 Monohydroxylated Metabolites (e.g., M1.8) parent->M1 Hydroxylation M3 Carboxylic Acid Metabolite (e.g., M3.1) parent->M3 Oxidation M6 N-dealkylated Metabolite parent->M6 N-dealkylation M2 Dihydroxylated Metabolites M1->M2 Hydroxylation M5 Ketone Metabolite M1->M5 Oxidation M4 N-Propionic Acid Metabolite (e.g., M5.1) M3->M4 Degradation

Caption: Predicted Phase I metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism

in_vitro_workflow start Start: this compound Stock Solution incubation_mix Prepare Incubation Mixture: - this compound - Pooled Human Liver Microsomes - Phosphate Buffer start->incubation_mix pre_incubation Pre-incubation at 37°C (5 min) incubation_mix->pre_incubation reaction_initiation Initiate Reaction with NADPH Regenerating System pre_incubation->reaction_initiation incubation Incubation at 37°C (e.g., 1 hour) reaction_initiation->incubation termination Terminate Reaction with Cold Solvent (e.g., Acetonitrile) incubation->termination centrifugation Centrifuge to Pellet Proteins termination->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis LC-HRMS/MS Analysis supernatant->analysis

Caption: General workflow for in vitro metabolism of this compound.

Cannabinoid Receptor Signaling Pathway

cannabinoid_signaling cluster_membrane Cell Membrane CB1_R CB1/CB2 Receptor G_protein Gi/o Protein CB1_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_cascade MAPK Cascade (e.g., ERK) G_protein->MAPK_cascade Activates cAMP cAMP AC->cAMP Decreases CH_Piata This compound CH_Piata->CB1_R Binds to PKA Protein Kinase A (PKA) cAMP->PKA Inhibits activation of Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response MAPK_cascade->Cellular_Response

Caption: General cannabinoid receptor signaling pathway.

Conclusion

The in silico prediction of this compound metabolism, primarily through tools like GLORYx, has proven to be a valuable and generally accurate approach for identifying the major Phase I metabolic pathways of this synthetic cannabinoid.[1] The predictions of hydroxylation, carboxylation, and chain degradation have been largely confirmed by in vitro experiments using human liver microsomes. However, a significant gap exists in the public domain regarding quantitative metabolic data and detailed, replicable experimental protocols specific to this compound. For drug development professionals and researchers, this highlights the necessity of conducting compound-specific in vitro studies to determine key pharmacokinetic parameters and to quantify the contribution of each metabolic pathway. The provided general protocols and pathway diagrams serve as a foundational guide for initiating such investigations. Future research should aim to bridge this quantitative gap to enable a more comprehensive risk assessment and understanding of this compound's disposition in humans.

References

The Emergence of Acetamide Linker Synthetic Cannabinoids: An In-depth Pharmacological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of synthetic cannabinoid receptor agonists (SCRAs) is in a constant state of flux, driven by efforts to circumvent legislative controls. A recent development in this evolution is the emergence of SCRAs featuring an acetamide (B32628) linker. This structural modification, replacing the more traditional carboxamide or other linker moieties, presents new challenges and areas of investigation for the scientific community. These compounds, including ADB-FUBIATA, CH-PIATA, AFUBIATA, and CH-FUBIATA, exhibit a range of pharmacological activities that are not yet fully characterized. This technical guide provides a comprehensive overview of the current understanding of the pharmacology of acetamide linker synthetic cannabinoids, with a focus on their structure-activity relationships, receptor binding and functional activity, metabolic pathways, and the experimental protocols used for their evaluation. Due to the novelty of this class, quantitative data is limited, and this document will summarize the available information while also highlighting areas requiring further research.

Structure-Activity Relationships

The modification of the linker region from a carboxamide to an acetamide group has been shown to have a significant impact on the pharmacological profile of synthetic cannabinoids. The introduction of a methylene (B1212753) group between the indole (B1671886) core and the amide functionality appears to influence receptor interaction and subsequent signaling.

Preliminary data suggests that the "head group," the moiety attached to the acetamide linker, is a critical determinant of efficacy. For instance, ADB-FUBIATA, which possesses a tert-butylamide head group, is a potent and selective CB1 receptor agonist.[1] In contrast, this compound, which has a simple cyclohexyl group in the same position, demonstrates weak activity at both CB1 and CB2 receptors, with some indications of antagonistic properties.[1][2] This stark difference underscores the importance of the head group's size, lipophilicity, and hydrogen bonding capacity in facilitating productive receptor activation.

The substituent at the N1 position of the indole core also plays a role in receptor affinity and efficacy. The 4-fluorobenzyl group, present in ADB-FUBIATA and CH-FUBIATA, is a common feature in many potent SCRAs, suggesting its favorable interaction with the receptor binding pocket.[1] The substitution of this group with a pentyl chain, as seen in this compound, may contribute to its reduced activity.[1]

Quantitative Pharmacological Data

The available quantitative data for acetamide linker synthetic cannabinoids is currently sparse. The following table summarizes the key findings for ADB-FUBIATA and this compound. It is important to note that the functional activity of ADB-FUBIATA was determined using a β-arrestin 2 recruitment assay, and further characterization in other functional assays (e.g., GTPγS binding, cAMP accumulation) is needed for a complete understanding of its signaling profile.

CompoundReceptorAssay TypeParameterValueEfficacyReference(s)
ADB-FUBIATA CB1β-Arrestin 2 RecruitmentEC50635 nM141% (relative to CP55,940)[3][4]
CB2β-Arrestin 2 Recruitment-Almost no activity-[3][4]
This compound CB1 & CB2β-Arrestin 2 Recruitment-Weak activity with signs of antagonism-[2]

Signaling Pathways

Upon binding to cannabinoid receptors, which are G-protein coupled receptors (GPCRs), synthetic cannabinoids initiate a cascade of intracellular signaling events. The primary signaling pathway involves the activation of inhibitory G-proteins (Gi/o).

Cannabinoid Receptor Signaling cluster_membrane Cell Membrane CB1R CB1/CB2 Receptor G_protein Gi/o Protein CB1R->G_protein Activates beta_arrestin β-Arrestin CB1R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to SC Acetamide Linker Synthetic Cannabinoid SC->CB1R Binds to beta_arrestin->CB1R Desensitization/ Internalization PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Figure 1: Simplified Cannabinoid Receptor Signaling Pathway.

Activation of the Gi/o protein leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors. Additionally, the βγ subunits of the G-protein can directly modulate ion channels. Another crucial aspect of cannabinoid receptor signaling is the recruitment of β-arrestin, which not only mediates receptor desensitization and internalization but can also initiate G-protein-independent signaling pathways.

Metabolism

The metabolism of acetamide linker synthetic cannabinoids has been investigated for several compounds, including this compound, ADB-FUBIATA, AFUBIATA, and CH-FUBIATA. In vitro studies using human liver microsomes (HLMs) have shown that these compounds are extensively metabolized, primarily through oxidative biotransformations.

For this compound, the major metabolic pathways include mono- and dihydroxylation. Key metabolites suggested as reliable markers for intake include those formed by monohydroxylation at the indole core or the methylene spacer of the acetamide linker, as well as carboxylic acid formation on the N-pentyl side chain.[5]

Similarly, ADB-FUBIATA, AFUBIATA, and CH-FUBIATA undergo hydroxylation and N-dealkylation. AFUBIATA and this compound also exhibit ketone formation as a metabolic route. The most abundant metabolites often result from hydroxylation at various positions, such as the indole core, the adjacent methylene of the linker, or the head group (e.g., adamantane (B196018) for AFUBIATA and cyclohexane (B81311) for CH-FUBIATA).

Experimental Protocols

The following sections detail generalized methodologies for key in vitro assays used to characterize the pharmacology of acetamide linker synthetic cannabinoids.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Assay prep Membrane Preparation (Cells expressing CB1/CB2) incubate Incubation (Membranes + Radioligand + Test Compound) prep->incubate filter Rapid Filtration (Separates bound from free radioligand) incubate->filter wash Washing (Removes non-specific binding) filter->wash count Scintillation Counting (Quantifies bound radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Figure 2: Workflow for a Radioligand Binding Assay.

Materials:

  • Cell membranes from cells stably expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [³H]CP55,940).

  • Test compound (acetamide linker synthetic cannabinoid).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter and cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane suspension.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from a competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay

This functional assay measures the ability of a compound to act as an agonist by quantifying the recruitment of β-arrestin to the activated cannabinoid receptor.

Beta_Arrestin_Assay cell_seeding Cell Seeding (Cells with reporter system) compound_addition Compound Addition (Varying concentrations of test compound) cell_seeding->compound_addition incubation Incubation compound_addition->incubation substrate_addition Substrate Addition incubation->substrate_addition signal_detection Signal Detection (Luminescence/Fluorescence) substrate_addition->signal_detection data_analysis Data Analysis (Calculate EC50 and Emax) signal_detection->data_analysis

Figure 3: Workflow for a β-Arrestin Recruitment Assay.

Materials:

  • Cells engineered to express the cannabinoid receptor and a β-arrestin-linked reporter system (e.g., PathHunter® β-arrestin assay).

  • Test compound.

  • Assay medium.

  • Detection reagents specific to the reporter system.

  • Luminometer or fluorometer.

Procedure:

  • Cell Seeding: Plate the engineered cells in a 384- or 96-well plate and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in assay medium.

  • Compound Addition: Add the diluted test compound to the cells.

  • Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C.

  • Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the luminescent or fluorescent signal.

  • Data Analysis: Plot the signal intensity against the log of the test compound concentration to generate a dose-response curve. Determine the EC50 (potency) and Emax (efficacy) values from the curve.

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.

Materials:

  • Cell membranes expressing the cannabinoid receptor of interest.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Test compound.

  • GDP (to enhance the agonist-stimulated signal).

  • Assay buffer (containing Mg²⁺ and Na⁺ ions).

  • Unlabeled GTPγS (for non-specific binding determination).

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound.

  • Pre-incubation: Pre-incubate the plate for a short period at room temperature.

  • Initiation: Add [³⁵S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents through a glass fiber filter plate.

  • Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Subtract non-specific binding from all other readings. Plot the specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the ability of a cannabinoid receptor agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

Materials:

  • Cells stably expressing the cannabinoid receptor of interest (e.g., CHO or HEK293 cells).

  • Test compound.

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Treatment: Treat the cells with varying concentrations of the test compound for a short pre-incubation period.

  • Stimulation: Add forskolin to stimulate cAMP production and incubate for a defined period.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP levels in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log of the test compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of forskolin-stimulated cAMP production).

Conclusion and Future Directions

Acetamide linker synthetic cannabinoids represent a new and evolving class of psychoactive substances. The limited available data indicates that subtle structural modifications, particularly in the head group and N1-substituent of the indole core, can dramatically alter their pharmacological profile, ranging from potent and selective CB1 agonism to weak, potentially antagonistic activity. The extensive metabolism of these compounds further complicates their in vivo effects.

A significant knowledge gap remains regarding the comprehensive pharmacological and toxicological profiles of most acetamide linker SCRAs. Further research is urgently needed to:

  • Determine the receptor binding affinities (Ki) for a wider range of these compounds at both CB1 and CB2 receptors.

  • Characterize their functional activity in a battery of assays (e.g., GTPγS, cAMP, β-arrestin) to understand their full signaling potential, including any biased agonism.

  • Elucidate the in vivo pharmacological and toxicological effects of these compounds and their major metabolites.

  • Establish clear structure-activity relationships to predict the potential risks associated with newly emerging analogues.

This in-depth technical guide serves as a foundational resource for researchers in the field. The provided experimental protocols and an understanding of the known pharmacology will be crucial in guiding future investigations into this novel class of synthetic cannabinoids.

References

Methodological & Application

Application Note: High-Resolution LC-MS/MS Method for the Detection of CH-Piata Metabolites in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the detection and quantification of CH-Piata metabolites in human urine using Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS-MS). This compound, a synthetic cannabinoid receptor agonist, undergoes extensive metabolism, and its parent compound is not typically detected in urine.[1][2][3][4] Therefore, monitoring its primary metabolites is crucial for confirming exposure. This method employs enzymatic hydrolysis followed by a straightforward extraction procedure and analysis by LC-HRMS-MS, providing high sensitivity and specificity for forensic and clinical research applications. The primary target analytes for confirming this compound consumption are its hydroxylated and carboxylated metabolites.[1][2][3][5]

Introduction

Synthetic cannabinoid receptor agonists (SCRAs) represent a large and evolving class of new psychoactive substances (NPS). Their chemical structures are frequently modified to circumvent legal regulations, posing significant challenges for analytical detection.[1][2][4] this compound (N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide) is a novel SCRA featuring an acetamide (B32628) linker.[1][2][3][4] Like many SCRAs, this compound is extensively metabolized in the body, primarily through Phase I reactions such as hydroxylation and oxidation, followed by Phase II glucuronidation.[1][2][3][5] As the parent compound is often absent in urine, sensitive analytical methods targeting its major metabolites are essential for detecting its use.[1][2][3][4] This LC-HRMS-MS method provides a reliable protocol for the extraction, separation, and identification of key this compound metabolites in urine samples.

Experimental Protocols

Sample Preparation

Urine samples require pretreatment to cleave glucuronide conjugates and extract the target metabolites.[6]

Materials:

  • Human urine samples

  • β-glucuronidase (from E. coli)[6]

  • Ammonium (B1175870) acetate (B1210297) buffer (100 mM, pH 4)[6]

  • 5 M Ammonium hydroxide[6]

  • Methyl tert-butyl ether (MTBE)[6]

  • Internal Standard (IS) solution (e.g., JWH-018-d11)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

Protocol:

  • Pipette 200 µL of urine into a 2 mL microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 175 µL of 100 mM ammonium acetate buffer (pH 4).[6]

  • Add 25 µL of β-glucuronidase solution.[6]

  • Vortex the mixture for 30 seconds and incubate at 40°C for 1 hour to ensure complete hydrolysis.[6]

  • Allow the samples to cool to room temperature.

  • Quench the enzymatic reaction by adding 20 µL of 5 M ammonium hydroxide (B78521) and vortex.[6]

  • Add 1 mL of MTBE, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-HRMS-MS analysis.

LC-HRMS-MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes

High-Resolution Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3500 V
Gas Temperature 325°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Scan Mode Full Scan MS and Data-Dependent MS/MS (dd-MS2)
Mass Range 100 - 1000 m/z
Resolution > 20,000 FWHM
Collision Energy Ramped (e.g., 10-40 eV) for MS/MS

Data Presentation

The primary metabolites of this compound identified in urine are formed through hydroxylation and carboxylation of the N-pentyl side chain.[1][2][3][5] The parent compound is generally not detected.[1][2][4]

Table 1: Major Urinary Metabolites of this compound

Metabolite IDMetabolic Transformation
M1Monohydroxylation on the N-pentyl chain
M2Dihydroxylation on the N-pentyl chain
M3Carboxylic acid formation on the N-pentyl side chain
M4Monohydroxylation on the indole (B1671886) core or methylene (B1212753) spacer
M5N-propionic acid metabolite (from degradation of M3)

Data synthesized from multiple sources indicating the primary metabolic pathways.[1][2][3][5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS-MS Analysis cluster_data Data Processing Urine Urine Sample (200 µL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 40°C, 1h) Urine->Hydrolysis Add Buffer & Enzyme Extraction Liquid-Liquid Extraction (MTBE) Hydrolysis->Extraction Quench & Extract Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC Inject 5 µL MS HRMS Detection (ESI+, Full Scan & dd-MS2) LC->MS Separated Analytes Data Data Acquisition & Analysis MS->Data

Caption: Experimental workflow for the detection of this compound metabolites in urine.

metabolic_pathway CHPiata This compound Metabolite1 Monohydroxylated Metabolites (M1, M4) CHPiata->Metabolite1 Hydroxylation (Phase I) Metabolite2 Dihydroxylated Metabolite (M2) Metabolite1->Metabolite2 Hydroxylation (Phase I) Metabolite3 Carboxylic Acid Metabolite (M3) Metabolite1->Metabolite3 Oxidation (Phase I) Glucuronide Glucuronide Conjugates Metabolite1->Glucuronide Glucuronidation (Phase II) Metabolite5 N-propionic Acid Metabolite (M5) Metabolite3->Metabolite5 Degradation Metabolite3->Glucuronide Glucuronidation (Phase II) Excretion Urinary Excretion Glucuronide->Excretion

Caption: Proposed metabolic pathway of this compound.

Conclusion

This application note provides a comprehensive LC-HRMS-MS method for the sensitive and selective detection of this compound metabolites in human urine. The detailed protocol for sample preparation and instrumental analysis, along with the identification of key urinary biomarkers, offers a valuable tool for researchers, scientists, and drug development professionals in the fields of forensic toxicology and clinical chemistry. The method is suitable for high-throughput screening and confirmation of this compound exposure.

References

Application Notes and Protocols for CH-Piata Analysis in Serum Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-PIATA is a novel synthetic cannabinoid receptor agonist (SCRA) characterized by an acetamide (B32628) linker, a structural feature designed to potentially circumvent existing legal regulations on controlled substances. As with other SCRAs, this compound interacts with the cannabinoid receptors CB1 and CB2, leading to psychoactive effects similar to those of Δ9-tetrahydrocannabinol (THC), the primary active component in cannabis. Due to its novelty and increasing prevalence, robust and reliable methods for the quantitative analysis of this compound in biological matrices such as serum are crucial for forensic toxicology, clinical research, and drug development.

These application notes provide detailed protocols for the quantitative analysis of this compound in human serum using two primary analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA). While LC-MS/MS offers high sensitivity and specificity for both the parent compound and its metabolites, ELISA can be a valuable tool for high-throughput screening.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantitative analysis of this compound in serum. These values are representative and may vary based on specific instrumentation and laboratory conditions.

Table 1: LC-MS/MS Method Performance Characteristics

ParameterValue
Linearity Range0.1 - 100 ng/mL (R² > 0.99)
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL[1]
Intra-Assay Precision (%CV)< 10%
Inter-Assay Precision (%CV)< 15%
Recovery85 - 115%

Table 2: Competitive ELISA Performance Characteristics (Hypothetical)

ParameterValue
Assay Range0.5 - 50 ng/mL
Sensitivity (IC50)~5 ng/mL
SpecificityHigh for this compound, potential cross-reactivity with metabolites
Intra-Assay Precision (%CV)< 15%
Inter-Assay Precision (%CV)< 20%

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Serum by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound in human serum using liquid chromatography-tandem mass spectrometry.

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d5 (or other suitable deuterated internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human serum (drug-free)

  • 96-well plates or microcentrifuge tubes

2. Sample Preparation (Liquid-Liquid Extraction)

  • Allow serum samples to thaw at room temperature.

  • To 100 µL of serum sample, standard, or blank, add 10 µL of internal standard working solution (e.g., 100 ng/mL this compound-d5 in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or well.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 20% B

    • 4.1-5.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: (To be optimized for this compound and its internal standard)

    • This compound: Q1 -> Q3 (quantifier), Q1 -> Q3 (qualifier)

    • This compound-d5: Q1 -> Q3 (quantifier)

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantitative Analysis of this compound in Serum by Competitive ELISA (Representative Protocol)

This protocol outlines a competitive ELISA for the semi-quantitative screening of this compound in serum. This method is based on the principle of competition between this compound in the sample and a labeled this compound conjugate for a limited number of anti-CH-PIATA antibody binding sites.

1. Materials and Reagents

  • Anti-CH-PIATA antibody (capture antibody)

  • This compound-HRP conjugate (or other enzyme conjugate)

  • 96-well microplate pre-coated with a secondary antibody (e.g., anti-rabbit IgG)

  • This compound standard

  • Assay buffer

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Human serum (drug-free)

2. Assay Procedure

  • Prepare standards and samples: Dilute this compound standards and serum samples in assay buffer. A preliminary sample dilution of 1:5 to 1:10 is recommended.

  • Add 50 µL of the diluted standard or sample to the appropriate wells of the microplate.

  • Add 25 µL of this compound-HRP conjugate to each well.

  • Add 25 µL of anti-CH-PIATA antibody to each well.

  • Seal the plate and incubate for 1-2 hours at room temperature with gentle shaking.

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Add 100 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis

  • The signal is inversely proportional to the amount of this compound in the sample.

  • Generate a standard curve by plotting the absorbance values against the logarithm of the this compound concentration.

  • Calculate the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample (100 µL) is Add Internal Standard serum->is protein_precip Protein Precipitation (Acetonitrile) is->protein_precip vortex1 Vortex protein_precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for LC-MS/MS analysis of this compound in serum.

G cluster_receptor Cannabinoid Receptor Signaling chpiata This compound cb1 CB1/CB2 Receptor chpiata->cb1 gi Gi/o Protein cb1->gi ac Adenylate Cyclase gi->ac mapk ↑ MAPK/ERK Pathway gi->mapk ion_channel Modulation of Ion Channels (Ca²⁺, K⁺) gi->ion_channel camp ↓ cAMP ac->camp pka ↓ PKA camp->pka cellular_response Cellular Response pka->cellular_response mapk->cellular_response ion_channel->cellular_response

Caption: Simplified signaling pathway of cannabinoid receptors (CB1/CB2).

References

Application Notes and Protocols: CH-PIATA In Vitro Cannabinoid Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-PIATA (also known as CH-PIACA, CHX-PIATA, or CHX-PIACA) is a synthetic cannabinoid receptor agonist (SCRA) featuring a novel indole-3-acetamide (B105759) structure.[1][2][3][4][5] As with other SCRAs, this compound primarily interacts with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs) integral to the endocannabinoid system.[3][6][7] The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is mainly found in the immune system.[7][8] Understanding the binding affinity of novel compounds like this compound to these receptors is a critical first step in characterizing their pharmacological and toxicological profiles.

These application notes provide a detailed protocol for determining the binding affinity of this compound and other test compounds for the human cannabinoid CB1 and CB2 receptors using a competitive radioligand binding assay. Additionally, this document outlines the canonical signaling pathways of cannabinoid receptors and presents available data on this compound's in vitro activity.

Cannabinoid Receptor Signaling Pathways

Upon activation by an agonist, cannabinoid receptors initiate a cascade of intracellular signaling events. The primary pathway involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9][10] Furthermore, cannabinoid receptor activation can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways, influencing various cellular processes.[7][8][9][10]

Cannabinoid_Receptor_Signaling cluster_cytoplasm Cytoplasm Agonist Cannabinoid Agonist (e.g., this compound) CB_Receptor CB1/CB2 Receptor Agonist->CB_Receptor Binds G_Protein Gi/o Protein CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (K+, Ca2+) G_Protein->Ion_Channel Modulates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) G_Protein->MAPK_Cascade Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Transcription Gene Transcription MAPK_Cascade->Transcription Regulates

Caption: Simplified Cannabinoid Receptor Signaling Pathway.

Experimental Protocols

Principle of the Competitive Binding Assay

This assay measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the cannabinoid receptor.[11][12][13][14] The assay is performed with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound. The data are used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki) to determine the compound's binding affinity.[12]

Materials and Reagents
  • Receptor Source: Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing human recombinant CB1 or CB2 receptors.

  • Radioligand:

    • For CB1: [³H]-CP55,940 (a high-affinity agonist)

    • For CB2: [³H]-CP55,940

  • Test Compound: this compound, dissolved in DMSO.

  • Non-specific Binding Control: A high concentration of a known cannabinoid agonist (e.g., WIN 55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Experimental Workflow

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare serial dilutions of this compound C Incubate receptor membranes, [³H]-CP55,940, and this compound (or control) in 96-well plate A->C B Prepare receptor membranes, radioligand, and buffers B->C D Rapidly filter plate contents through glass fiber filters to separate bound from free radioligand C->D After reaching equilibrium E Wash filters with ice-cold wash buffer D->E F Add scintillation cocktail to filters E->F G Measure radioactivity using a scintillation counter F->G H Plot data and calculate IC50 and Ki values G->H

Caption: Workflow for the Cannabinoid Receptor Binding Assay.
Detailed Protocol

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

    • Thaw the receptor membrane preparations on ice. Dilute the membranes in ice-cold Assay Buffer to a concentration that will result in adequate signal-to-noise ratio.

  • Assay Plate Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay Buffer, [³H]-CP55,940, and receptor membranes.

      • Non-specific Binding (NSB): Assay Buffer, [³H]-CP55,940, a saturating concentration of WIN 55,212-2 (e.g., 10 µM), and receptor membranes.

      • Test Compound: Assay Buffer, [³H]-CP55,940, the desired concentration of this compound, and receptor membranes.

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters three times with ice-cold Wash Buffer to remove any unbound radioligand.

  • Detection:

    • Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. The percentage of specific binding is calculated as: (Binding in presence of competitor - NSB) / (Total Binding - NSB) * 100.

  • Determine IC50:

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L] / Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Data Presentation

In Vitro Activity of this compound

Recent studies have evaluated the in vitro activity of this compound at human CB1 and CB2 receptors using a β-arrestin 2 recruitment assay, which measures functional receptor activation rather than direct binding. The results indicated that this compound has weak activity at both receptors and may exhibit antagonistic properties.[1][2]

CompoundReceptorAssay TypeActivity
This compoundhCB1β-arrestin 2 RecruitmentWeak Activity
This compoundhCB2β-arrestin 2 RecruitmentWeak Activity

Table 1: Summary of in vitro activity data for this compound from functional assays.[1][2]

Representative Binding Affinities of Other Synthetic Cannabinoids

To provide a comparative context for the expected outcomes of a binding assay with this compound, the following table presents the binding affinities (Ki) of other well-characterized synthetic cannabinoids for CB1 and CB2 receptors.

CompoundCB1 Ki (nM)CB2 Ki (nM)
JWH-0189.02.9
AM-22011.02.6
UR-1441501.8
XLR-1198.40.3
ADB-FUBIATA0.40.8

Table 2: Representative binding affinities of various synthetic cannabinoids for human CB1 and CB2 receptors. These values are for comparative purposes only.

Conclusion

The provided protocol offers a robust framework for determining the in vitro binding affinity of this compound at cannabinoid receptors. Based on existing functional assay data, this compound is expected to display weak binding affinity (a high Ki value) and potentially antagonistic behavior at both CB1 and CB2 receptors.[1][2] Characterizing the binding profile of novel synthetic cannabinoids is essential for understanding their potential physiological effects and for the development of effective detection and mitigation strategies. Researchers utilizing this protocol should be able to generate reliable and reproducible data to contribute to the pharmacological understanding of this and other emerging psychoactive substances.

References

Application Notes and Protocols for Investigating CH-Piata Metabolites in HepG2 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HepG2 human liver carcinoma cell line is a widely utilized in vitro model for studying the metabolism and potential hepatotoxicity of xenobiotics.[1] This cell line, derived from a human hepatocellular carcinoma, retains many of the metabolic functions of primary human hepatocytes, although with some limitations in the expression of certain cytochrome P450 (CYP) enzymes.[2] CH-PIATA, a synthetic cannabinoid, undergoes extensive metabolism in the liver, primarily through oxidation reactions.[3][4] Understanding the metabolic fate of this compound is crucial for predicting its pharmacological and toxicological profile. These application notes provide detailed protocols for utilizing the HepG2 cell line to investigate the metabolites of this compound, assess its potential for enzyme induction, and explore the cellular signaling pathways it may modulate.

Data Presentation: Quantitative Analysis of this compound Metabolites

The following table structure is provided as a template for summarizing quantitative data obtained from LC-MS/MS analysis of this compound and its metabolites in HepG2 cell culture supernatants or lysates. This table allows for a clear comparison of metabolite formation over time and at different concentrations of the parent compound.

Table 1: Quantitative Analysis of this compound and its Metabolites in HepG2 Cells

AnalyteRetention Time (min)Concentration at 12h (µM)Concentration at 24h (µM)Concentration at 48h (µM)
This compound (Parent) e.g., 8.5Insert ValueInsert ValueInsert Value
Monohydroxy-CH-Piata e.g., 7.2Insert ValueInsert ValueInsert Value
Dihydroxy-CH-Piata e.g., 6.1Insert ValueInsert ValueInsert Value
Carboxy-CH-Piata e.g., 5.8Insert ValueInsert ValueInsert Value
Other Metabolites SpecifyInsert ValueInsert ValueInsert Value

Note: This table is a template. The actual metabolites and their retention times will need to be determined experimentally. Concentrations should be calculated based on a standard curve for each analyte.

Experimental Protocols

HepG2 Cell Culture

A fundamental requirement for reliable and reproducible results is the proper maintenance of HepG2 cell cultures.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 6-well or 24-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Maintain HepG2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the culture medium every 2-3 days.

  • When cells reach 80-90% confluency, subculture them.

  • To subculture, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes until cells detach.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Metabolite Identification and Quantification using LC-MS

This protocol outlines the general steps for treating HepG2 cells with this compound and subsequently analyzing the metabolites.

Materials:

  • Plated HepG2 cells (e.g., in 6-well plates)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Cell culture medium

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid

  • Centrifuge tubes

  • LC-MS/MS system

Protocol:

  • Seed HepG2 cells in 6-well plates and allow them to adhere and grow to ~80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO).

  • Incubate for different time points (e.g., 12, 24, 48 hours).

  • Sample Preparation (Supernatant):

    • Collect the cell culture medium.

    • Centrifuge to remove any cell debris.

    • To 100 µL of supernatant, add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

  • Sample Preparation (Cell Lysate):

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add 500 µL of ice-cold 80% methanol to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously and centrifuge at high speed to pellet cell debris.

    • Transfer the supernatant to a new tube and process as described for the supernatant.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into an LC-MS/MS system.

    • Use a suitable C18 column for separation.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Set the mass spectrometer to perform full scans and product ion scans for the expected masses of this compound and its potential metabolites (hydroxylated, carboxylated, etc.).

    • Identify and quantify metabolites based on their retention times and mass fragmentation patterns compared to standards, if available.

Cell Viability Assay (MTT Assay)

This assay is crucial for assessing the cytotoxicity of this compound and its metabolites.

Materials:

  • Plated HepG2 cells (in 96-well plates)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound and its suspected metabolites. Include a vehicle control and a positive control for cytotoxicity.

  • Incubate for 24 or 48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]

  • Living cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cytochrome P450 (CYP) Induction Assay

This protocol determines if this compound can induce the expression of key drug-metabolizing enzymes.

Materials:

Protocol:

  • Seed HepG2 cells in appropriate culture plates and grow to confluency.

  • Treat the cells with this compound at non-toxic concentrations, vehicle control, and positive control inducers for 48-72 hours. Refresh the medium with the compounds every 24 hours.

  • After the induction period, wash the cells with PBS.

  • Incubate the cells with a cocktail of CYP-specific probe substrates for a defined period (e.g., 1-2 hours).

  • Collect the supernatant and analyze the formation of the specific metabolites of the probe substrates using LC-MS/MS.

  • An increase in the formation of a specific metabolite compared to the vehicle control indicates induction of the corresponding CYP enzyme.

  • Alternatively, after the induction period, cells can be harvested for RNA isolation and analysis of CYP mRNA levels by qRT-PCR.

Visualization of Potential Signaling Pathways and Workflows

Proposed Metabolic Pathway of this compound in HepG2 Cells

Synthetic cannabinoids like this compound are known to undergo extensive Phase I metabolism.[8] The primary reactions observed are hydroxylations and subsequent oxidations to carboxylic acids.[3][4]

CH_Piata_Metabolism CH_Piata This compound Mono_OH Monohydroxy-CH-Piata CH_Piata->Mono_OH CYP450 (Oxidation) Di_OH Dihydroxy-CH-Piata Mono_OH->Di_OH CYP450 (Oxidation) Carboxy Carboxy-CH-Piata Mono_OH->Carboxy ADH/ALDH (Oxidation)

Proposed metabolic pathway of this compound.
Experimental Workflow for Metabolite Analysis

The following diagram illustrates the key steps in the experimental workflow for identifying and quantifying this compound metabolites in a HepG2 cell culture system.

Metabolite_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture HepG2 Cell Culture Treatment Treat with this compound Culture->Treatment Harvest Harvest Supernatant & Cell Lysate Treatment->Harvest Extract Metabolite Extraction (Protein Precipitation) Harvest->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Processing & Quantification LCMS->Data Signaling_Pathway cluster_cytoplasm Cytoplasm Metabolites This compound Metabolites ROS Increased ROS Metabolites->ROS IKK IKK Activation ROS->IKK NFkB_complex p65/p50 IKK->NFkB_complex Phosphorylation of IκB NFkB_p65 p65 p50 p50 Nucleus Nucleus NFkB_complex->Nucleus Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression

References

Application Notes and Protocols for the Analytical Identification of Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principal analytical techniques for the identification and quantification of synthetic cannabinoids. Detailed protocols for common methodologies are outlined to facilitate their implementation in a laboratory setting.

Introduction to Synthetic Cannabinoid Identification

Synthetic cannabinoids are a chemically diverse group of psychoactive substances designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary active compound in cannabis. Their structures are frequently modified to evade legal restrictions, posing a continuous challenge for forensic and clinical laboratories. Accurate and reliable analytical methods are crucial for the identification and quantification of these compounds in various matrices, including herbal mixtures, biological fluids, and seized materials.[1][2]

The most commonly employed analytical techniques for synthetic cannabinoid identification include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy also play a significant role, particularly in the structural elucidation of new analogs.[4][5][6]

Analytical Techniques and Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable synthetic cannabinoids.[7] Electron ionization (EI) is the most common ionization technique, providing reproducible mass spectra that can be compared against spectral libraries for identification.

Principle: Compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint.

Advantages:

  • High chromatographic resolution.

  • Extensive and well-established spectral libraries for compound identification.

  • High sensitivity, with limits of detection (LODs) in the low nanogram-per-milliliter range.

Disadvantages:

  • Requires derivatization for non-volatile or thermally labile compounds.

  • Potential for thermal degradation of some synthetic cannabinoid analogs during analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that has become the gold standard for the analysis of synthetic cannabinoids in biological matrices.[8][9] It is particularly well-suited for the analysis of non-volatile, thermally labile, and polar compounds.

Principle: Compounds are separated based on their polarity and interaction with the stationary phase of the LC column. The separated compounds are then ionized, typically using electrospray ionization (ESI), and subjected to two stages of mass analysis (MS/MS). The first stage selects a precursor ion, which is then fragmented, and the second stage analyzes the resulting product ions. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity.[1]

Advantages:

  • High sensitivity and specificity.[9]

  • Applicable to a wide range of compounds without the need for derivatization.

  • Reduced sample preparation complexity compared to GC-MS for some applications.

Disadvantages:

  • Matrix effects can suppress or enhance the ionization of target analytes, potentially affecting accuracy.[9]

  • Spectral libraries are less standardized than for GC-MS (EI).

Spectroscopic Techniques

Spectroscopic techniques provide valuable information about the chemical structure of synthetic cannabinoids and are often used for the characterization of novel compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of new synthetic cannabinoid analogs. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and TOCSY, can provide detailed information about the molecular structure.[5][6]

  • Raman Spectroscopy: Combined with deep learning algorithms, Raman spectroscopy is emerging as a rapid and non-destructive technique for the differentiation of structurally similar synthetic cannabinoids.[4]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of synthetic cannabinoids using various analytical techniques.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Synthetic Cannabinoids by LC-MS/MS in Serum and Urine.

Compound ClassMatrixLOD Range (ng/mL)LOQ Range (ng/mL)Reference
NaphthoylindolesSerum0.01 - 2.00.1 - 2.0[1]
VariousUrine0.01 - 0.50.01 - 0.1[9]

Table 2: Linearity of Synthetic Cannabinoid Analysis by LC-MS/MS in Urine.

CompoundCalibration Range (ng/mL)Correlation Coefficient (r²)Reference
JWH-0180.1 - 100≥ 0.999
JWH-0730.1 - 100≥ 0.999
JWH-1220.1 - 100≥ 0.999
AM22010.1 - 100≥ 0.999
JWH-2500.1 - 100≥ 0.999
RCS-40.1 - 100≥ 0.999

Experimental Protocols

Protocol for Sample Preparation from Urine for LC-MS/MS Analysis

This protocol describes a solid-phase extraction (SPE) method for the cleanup and concentration of synthetic cannabinoids from urine samples.

Materials:

  • Urine sample (2 mL)

  • β-glucuronidase solution (e.g., from Patella vulgata)

  • 100 mM Acetate (B1210297) buffer (pH 5.0)

  • 100 mM Phosphate (B84403) buffer (pH 6.0)

  • SPE cartridges (e.g., polymeric reversed-phase)

  • Methanol (B129727)

  • Elution solvent (e.g., 90:10 dichloromethane:isopropanol)

  • Centrifuge

  • Vortex mixer

  • Solvent evaporator

Procedure:

  • To 2 mL of urine, add 1 mL of β-glucuronidase solution in acetate buffer.

  • Incubate the mixture at 60°C for 3 hours to hydrolyze glucuronide conjugates.

  • Allow the sample to cool, then add 1 mL of phosphate buffer.

  • Centrifuge the sample at 5000 rpm for 5 minutes.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with a 50% methanol in water solution.

  • Dry the cartridge thoroughly.

  • Elute the analytes with the elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Protocol for GC-MS Analysis of Herbal Products

This protocol outlines a simple extraction method for the analysis of synthetic cannabinoids in herbal materials.[1]

Materials:

  • Ground herbal material (10 mg)

  • Methanol (10 mL)

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • GC-MS system

Procedure:

  • Weigh 10 mg of the ground herbal material into a centrifuge tube.

  • Add 10 mL of methanol.

  • Sonicate the mixture for 10 minutes.[1]

  • Centrifuge at 3,000 rpm for 5 minutes.[1]

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Inject an aliquot of the filtered extract into the GC-MS system.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing sample Urine or Herbal Sample extraction Extraction (LLE, SPE, or SLE) sample->extraction cleanup Cleanup & Concentration extraction->cleanup lc_ms LC-MS/MS cleanup->lc_ms Non-volatile Analytes gc_ms GC-MS cleanup->gc_ms Volatile Analytes identification Compound Identification lc_ms->identification gc_ms->identification quantification Quantification identification->quantification

Caption: General experimental workflow for synthetic cannabinoid analysis.

Synthetic Cannabinoid Signaling Pathway

signaling_pathway SC Synthetic Cannabinoid CB1R CB1 Receptor SC->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Produces Neuronal_activity Decreased Neuronal Activity cAMP->Neuronal_activity Modulates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Mediates Ca_influx->Neuronal_activity Reduces K_efflux K⁺ Efflux GIRK->K_efflux Mediates K_efflux->Neuronal_activity Contributes to

Caption: Simplified CB1 receptor signaling pathway activated by synthetic cannabinoids.

References

Application Notes and Protocols for the Forensic Toxicology Workflow of Novel Psychoactive Substances (NPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ever-evolving landscape of novel psychoactive substances (NPS) presents a significant challenge to forensic toxicology laboratories. These substances are designed to mimic the effects of controlled drugs while evading detection by standard analytical methods. This document provides a detailed overview of the forensic toxicology workflow for NPS, from sample reception to data interpretation and reporting. It includes detailed experimental protocols for sample preparation and analysis, quantitative data for a range of NPS, and diagrams of key signaling pathways to aid in understanding their mechanisms of action.

The dynamic nature of the NPS market necessitates constant updates to analytical scopes and methodologies. Forensic laboratories must be equipped with advanced analytical techniques and robust workflows to identify and quantify these emerging threats accurately. This document serves as a comprehensive resource for professionals working in this critical field.

Forensic Toxicology Workflow for NPS

The forensic analysis of NPS follows a structured workflow to ensure accurate and defensible results. This process can be broadly divided into four key stages: Sample Reception and Pre-treatment, Screening, Confirmation and Quantification, and Data Interpretation and Reporting.

Forensic Toxicology Workflow for NPS Figure 1. General Forensic Toxicology Workflow for NPS cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleReception Sample Reception (e.g., Blood, Urine, Hair) PreTreatment Sample Pre-Treatment (e.g., Homogenization, Hydrolysis) SampleReception->PreTreatment Screening Screening Analysis (e.g., Immunoassay, LC-TOF-MS) PreTreatment->Screening Confirmation Confirmation & Quantification (e.g., LC-MS/MS, GC-MS) Screening->Confirmation DataInterpretation Data Interpretation (Metabolite identification, Toxicological significance) Confirmation->DataInterpretation Reporting Reporting of Findings DataInterpretation->Reporting Synthetic Cannabinoid Signaling Pathway Figure 2. Synthetic Cannabinoid Signaling Pathway SC Synthetic Cannabinoid CB1R CB1 Receptor (GPCR) SC->CB1R Agonist Binding G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel N-type Ca2+ Channels G_protein->Ca_channel Inhibition GIRK GIRK Channels G_protein->GIRK Activation cAMP cAMP AC->cAMP Conversion NeuronalActivity Decreased Neuronal Activity & Neurotransmitter Release cAMP->NeuronalActivity Ca_channel->NeuronalActivity GIRK->NeuronalActivity Synthetic Cathinone Mechanism of Action Figure 3. Synthetic Cathinone Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SC Synthetic Cathinone Transporter Monoamine Transporter (DAT, NET, SERT) SC->Transporter Releaser Releasing Agent Action SC->Releaser Induces reverse transport Blocker Reuptake Inhibitor Action SC->Blocker Blocks reuptake Vesicle Synaptic Vesicle (containing Dopamine, Norepinephrine, Serotonin) Transporter->Vesicle Reversal of transport (Releasers) SynapticCleft Increased Monoamine Concentration Vesicle->SynapticCleft Increased Neurotransmitter Release Releaser->Transporter Blocker->Transporter PostsynapticReceptor Postsynaptic Receptors SynapticCleft->PostsynapticReceptor Binding StimulantEffects Psychomotor Stimulant Effects PostsynapticReceptor->StimulantEffects

Application Notes and Protocols for CH-Piata Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-Piata (N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged in the recreational drug market.[1][2][3] Structurally, it belongs to the indole-3-acetamide (B105759) class of synthetic cannabinoids.[2][4][5] Due to its recent appearance, comprehensive pharmacological and toxicological data are still being gathered.[1][3] These application notes provide detailed protocols for the handling, preparation, and analysis of this compound analytical standards for research purposes, focusing on ensuring accurate and reproducible results.

This compound is structurally similar to other known synthetic cannabinoids and is intended for research and forensic applications.[4] Its molecular formula is C₂₁H₃₀N₂O, and it has a formula weight of 326.5 g/mol .[4] Studies have shown that this compound acts as an agonist at the cannabinoid 1 and 2 (CB1 and CB2) receptors, though some research suggests it exhibits weak activity or even antagonistic properties at these receptors.[2][6][7]

Materials and Reagents

Analytical Standard
  • This compound analytical reference standard (≥98% purity)[4]

Solvents and Reagents
  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Human liver microsomes (for metabolism studies)

  • NADPH regenerating system (for metabolism studies)

  • Phosphate buffer (for metabolism studies)

Experimental Protocols

Standard Solution Preparation

Accurate preparation of standard solutions is critical for quantitative analysis.

Procedure:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of the this compound analytical standard.

    • Dissolve the standard in 1.0 mL of methanol in a volumetric flask.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution with methanol or the initial mobile phase composition to prepare a series of working standard solutions.

    • Suggested concentration ranges for calibration curves are typically from 1 ng/mL to 1000 ng/mL.

Sample Preparation for In Vitro Metabolism Studies

This protocol outlines the incubation of this compound with human liver microsomes (HLMs) to identify potential metabolites.

Procedure:

  • Incubation Mixture:

    • In a microcentrifuge tube, combine the following:

      • Phosphate buffer (e.g., 100 mM, pH 7.4)

      • Human liver microsomes (final concentration of 0.5-1.0 mg/mL)

      • This compound working solution (final concentration of 1-10 µM)

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add an NADPH regenerating system to initiate the metabolic reaction.

  • Incubation:

    • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation:

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Sample Collection:

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method provides a sensitive and selective approach for the quantification of this compound and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

LC Conditions:

  • Column: A C18 reversed-phase column is suitable for the separation of this compound and its metabolites.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.6 mL/min).

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for this compound and its expected metabolites should be monitored. Based on available literature, the parent compound can be monitored.[8]

  • Collision Energy: Optimize for each MRM transition to achieve the best sensitivity.

Data Presentation

Quantitative data should be summarized in clear and concise tables.

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterValue
LC System UHPLC
ColumnC18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater + 0.1% Formic Acid + 5 mM Ammonium Formate
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
MS System Triple Quadrupole
Ionization ModeESI Positive
MRM Transition (Parent)To be determined empirically
Collision EnergyTo be determined empirically

Table 2: Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area (Mean ± SD, n=3)Accuracy (%)Precision (%RSD)
1
5
10
50
100
500
1000

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_metabolism In Vitro Metabolism cluster_analysis Analysis standard This compound Analytical Standard stock Primary Stock (1 mg/mL in Methanol) standard->stock Dissolution working Working Standards (Serial Dilution) stock->working Dilution incubation Incubation with This compound & NADPH working->incubation lcms LC-MS/MS Analysis working->lcms Calibration Curve hlm Human Liver Microsomes hlm->incubation termination Reaction Termination (Acetonitrile) incubation->termination centrifugation Protein Precipitation & Centrifugation termination->centrifugation supernatant Supernatant for Analysis centrifugation->supernatant supernatant->lcms data Data Acquisition & Processing lcms->data results Quantitative Results data->results

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling ch_piata This compound cb1_receptor CB1 Receptor ch_piata->cb1_receptor Binds to cb2_receptor CB2 Receptor ch_piata->cb2_receptor Binds to gi_protein Gi/o Protein Activation cb1_receptor->gi_protein cb2_receptor->gi_protein adenylyl_cyclase Adenylyl Cyclase Inhibition gi_protein->adenylyl_cyclase Inhibits mapk MAPK Pathway Activation gi_protein->mapk Activates camp Decreased cAMP adenylyl_cyclase->camp Leads to cellular_response Cellular Response camp->cellular_response mapk->cellular_response

Caption: Conceptual signaling pathway of this compound.

References

Application Note and Protocols for the Analysis of CH-PIATA in Blood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-PIATA (N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide) is a novel synthetic cannabinoid receptor agonist (SCRA) that has emerged on the recreational drug market.[1] As a compound with potential for abuse and adverse health effects, robust analytical methods for its detection and quantification in biological matrices are crucial for forensic toxicology, clinical diagnostics, and drug development research. This document provides detailed protocols for the preparation of blood samples for the analysis of this compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and reliable analytical technique for such compounds.[2][3] this compound can be detected as the parent substance in blood samples.[2][3][4][5][6]

Metabolic Pathway of this compound

This compound undergoes extensive phase I metabolism, primarily through oxidation.[3][4][5] Key metabolic transformations include monohydroxylation and dihydroxylation at various positions on the molecule.[3][5] The primary sites of hydroxylation are the indole (B1671886) core, the methylene (B1212753) spacer of the acetamide (B32628) linker, and the N-pentyl side chain.[3][4][5] Further oxidation of the pentyl side chain leads to the formation of a carboxylic acid metabolite.[3][4][5] Understanding these pathways is critical for identifying the appropriate analytical targets for confirming this compound exposure.

CH_PIATA_Metabolism Metabolic Pathway of this compound CH_PIATA This compound (Parent Drug) Mono_Di_Hydroxylation Mono- and Di-hydroxylation CH_PIATA->Mono_Di_Hydroxylation Oxidation (CYP450) Carboxylic_Acid_Formation Carboxylic Acid Formation Mono_Di_Hydroxylation->Carboxylic_Acid_Formation Further Oxidation Degradation N-pentyl Chain Degradation Carboxylic_Acid_Formation->Degradation Propionic_Acid_Metabolite N-propionic Acid Metabolite Degradation->Propionic_Acid_Metabolite

Metabolic Pathway of this compound

Analytical Workflow

A typical analytical workflow for the determination of this compound in blood involves sample collection, preparation, chromatographic separation, and mass spectrometric detection. The sample preparation step is critical for removing interferences from the complex blood matrix and concentrating the analytes of interest.

Analytical_Workflow General Analytical Workflow for this compound in Blood cluster_sample_prep Sample Preparation Protein_Precipitation Protein Precipitation Evaporation Evaporation to Dryness Protein_Precipitation->Evaporation LLE Liquid-Liquid Extraction LLE->Evaporation SPE Solid-Phase Extraction SPE->Evaporation Blood_Sample Whole Blood/Plasma/Serum Sample Collection Internal_Standard Addition of Internal Standard Blood_Sample->Internal_Standard Extraction Extraction Internal_Standard->Extraction Extraction->Protein_Precipitation Method 1 Extraction->LLE Method 2 Extraction->SPE Method 3 Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Analytical Workflow for this compound

Experimental Protocols

The following are three common and effective methods for the preparation of blood samples for the analysis of synthetic cannabinoids like this compound.

Protocol 1: Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput screening.[1][7]

Materials:

  • Whole blood, plasma, or serum sample

  • Internal Standard (IS) solution (e.g., JWH-018-d9)

  • Acetonitrile (B52724) (ACN), ice-cold, preferably with 0.1% formic acid[8]

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Pipette 0.2 mL of the blood sample into a microcentrifuge tube.[1]

  • Add 20 µL of the 100 ng/mL internal standard solution.[1]

  • Add 0.6 mL of ice-cold acetonitrile dropwise while continuously vortexing the sample.[1]

  • Vortex the mixture for 5 minutes to ensure complete protein precipitation.[1]

  • Centrifuge the sample at 13,000 rpm for 5 minutes.[1]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 30°C.[1]

  • Reconstitute the dry residue in 100 µL of the reconstitution solution.[1]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation by effectively removing matrix components like phospholipids.

Materials:

  • Whole blood sample

  • Internal Standard (IS) solution

  • 0.1 M Zinc Sulfate/Ammonium Acetate (B1210297) solution

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Deionized water

  • Oasis PRiME HLB 30 mg SPE plate

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Procedure:

  • To 0.1 mL of whole blood, add 0.1 mL of 0.1 M zinc sulfate/ammonium acetate solution and vortex for 5 seconds to lyse the cells.

  • Add the internal standard.

  • Precipitate proteins by adding 400 µL of ACN, vortex for 10 seconds, and centrifuge for 5 minutes at 7000 rcf.

  • Dilute the supernatant with 1.2 mL of water.

  • Load the entire diluted supernatant onto the Oasis PRiME HLB plate without prior conditioning or equilibration.

  • Wash the wells with 2 x 500 µL of 25:75 MeOH:water.

  • Elute the analytes with 2 x 500 µL of 90:10 ACN/MeOH.

  • Evaporate the eluate to dryness and reconstitute as described in Protocol 1.

Protocol 3: Supported Liquid Extraction (SLE)

SLE is a high-throughput alternative to traditional liquid-liquid extraction (LLE) that offers good recovery and clean extracts.[9][10]

Materials:

  • Plasma or whole blood sample

  • Internal Standard (IS) solution

  • HPLC grade water

  • ISOLUTE® SLE+ 1 mL Supported Liquid Extraction Cartridge[10]

  • Hexane or other suitable extraction solvent (e.g., ethyl acetate)

  • Positive pressure or vacuum manifold

Procedure:

  • Dilute 0.5 mL of the plasma or whole blood sample with 0.5 mL of HPLC grade water.[10]

  • Add the internal standard and vortex to mix.

  • Load the pre-treated sample onto the ISOLUTE® SLE+ cartridge.

  • Apply a short pulse of vacuum or positive pressure and allow the sample to absorb for 5 minutes.

  • Apply the extraction solvent (e.g., 2 x 2.5 mL of hexane) to the cartridge and allow the sample to elute under gravity.

  • Apply a final pulse of vacuum or positive pressure to collect the remaining eluent.

  • Evaporate the collected eluent to dryness and reconstitute as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data for the analysis of synthetic cannabinoids in blood, which can be expected to be similar for this compound analysis.

Table 1: Typical LC-MS/MS Method Performance for Synthetic Cannabinoids in Blood

ParameterTypical ValueReference(s)
Linearity Range0.1 - 100 ng/mL[2]
Limit of Detection (LOD)0.01 - 0.5 ng/mL[2]
Limit of Quantification (LOQ)0.1 - 2.0 ng/mL[11]
Accuracy (% Bias)< 15%[12]
Precision (%RSD)< 15%[13]

Table 2: Reported Recovery Rates for Different Extraction Methods

Extraction MethodAnalyte ClassMatrixRecovery (%)Reference(s)
Protein PrecipitationVarious DrugsPlasma> 80%[7]
Solid-Phase ExtractionSynthetic CannabinoidsWhole Blood> 95% (phospholipid removal)
Supported Liquid ExtractionSynthetic CannabinoidsWhole Blood> 60%[10]
Liquid-Liquid ExtractionSynthetic CannabinoidsWhole Blood87 - 118%[14]

Conclusion

The protocols described provide robust and reliable methods for the preparation of blood samples for the analysis of this compound. The choice of method will depend on the specific requirements of the laboratory, including sample throughput, desired cleanliness of the extract, and available equipment. For high-throughput screening, protein precipitation is a suitable option. For more rigorous quantitative analysis requiring cleaner extracts, SPE or SLE are recommended. Proper validation of the chosen method is essential to ensure accurate and reliable results.

References

Application Notes and Protocols for GLORYx: A Freeware for Metabolite Prediction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing GLORYx, a powerful, free-of-charge software tool for the prediction of Phase I and Phase II metabolites of xenobiotics. This document outlines the underlying methodology, performance metrics, and detailed protocols for its application in drug discovery and metabolism studies.

Introduction to GLORYx

GLORYx is a metabolite prediction tool that integrates machine learning-based Site of Metabolism (SoM) prediction with a comprehensive set of reaction rules to generate and rank potential metabolites.[1][2][3][4] It is an extension of the GLORY software, which was limited to predicting metabolites from cytochrome P450 (CYP) mediated reactions.[1][2] GLORYx expands upon this by incorporating a wider range of Phase I and Phase II metabolic reactions.[1][2]

The core of GLORYx's predictive power lies in its two-pronged approach:

  • Site of Metabolism (SoM) Prediction: GLORYx utilizes FAME 3 (Fragmental Approach for Metabolism Estimation), a machine learning model, to predict the likelihood of each atom in a molecule being a site of metabolic transformation.[1][2] FAME 3 demonstrates high accuracy, with reported Area Under the Curve (AUC) values of 0.88 for Phase I and 0.97 for Phase II metabolism on independent test sets.[2]

  • Reaction Rule Application: A curated set of reaction rules, encoded as SMIRKS strings, are applied to the input molecule at all possible sites to generate a comprehensive list of potential metabolites.[1][5]

The predicted metabolites are then scored and ranked based on the SoM probabilities of the atoms involved in the reaction, providing a prioritized list for further investigation.[1][5]

Performance and Capabilities

GLORYx has been validated on manually curated datasets and has demonstrated strong performance in predicting known metabolites. On a test set containing both Phase I and Phase II metabolites, GLORYx achieved a recall of 77% and an AUC of 0.79 .[1][2][4] It is important to note that achieving a meaningful ranking of predicted metabolites is reportedly more challenging for Phase II than for Phase I metabolites.[1][2][4]

Quantitative Performance Data

To provide a clearer understanding of GLORYx's performance, the following tables summarize key metrics.

Overall Performance (Manually Curated Test Set)
Metric Value
Recall77%
AUC0.79
FAME 3 SoM Prediction Performance
Metabolism Phase AUC
Phase I0.88
Phase II0.97
Performance Comparison with SyGMa (Phase I)
Tool AUC (Rank-based)
GLORYx (SoM probability score)0.83
SyGMa (Reaction probability score)0.85
Performance Comparison with SyGMa (Phase II)
Tool AUC (Rank-based)
GLORYx (SoM probability score)0.67
SyGMa (Reaction probability score)0.85

Experimental Protocols

GLORYx is accessible as a user-friendly web server and as a command-line tool for high-throughput applications.

Protocol 1: Metabolite Prediction using the GLORYx Web Server

This protocol describes the step-by-step process for predicting metabolites using the online GLORYx web server.

1. Input Molecule Preparation:

  • Format: Input molecules can be provided in SMILES, SDF, or InChI format.[3]

  • Molecule Integrity: Ensure that each input represents a single-component, neutral molecule. GLORYx does not process multi-component molecules.[5]

  • Hydrogens: Explicit hydrogens should be added to the input structures for optimal results. The software will attempt to add missing hydrogens, but pre-processing is recommended.[5]

  • File Size: The web server accepts SMILES files with up to 1,000 molecules or SDF files up to 40 MB.[5]

2. Submitting a Prediction Job:

  • Navigate to the GLORYx web server: --INVALID-LINK--

  • Enter the molecule(s) of interest by drawing, pasting the chemical structure representation (SMILES, InChI), or uploading a file.[3]

  • Select the desired prediction mode:

    • Phase 1 and Phase 2 metabolism (Default): Recommended for a comprehensive prediction of all likely metabolites.[3]

    • Phase 1 metabolism: For focused prediction of Phase I reactions.[3]

    • Phase 2 metabolism: For focused prediction of Phase II reactions.[3]

  • Click the "Start prediction" button to initiate the calculation.

3. Interpreting the Results:

  • The results page will provide a downloadable SDF file containing the predicted metabolites.[3][5]

  • Each predicted metabolite entry in the SDF file includes the following information:

    • Rank: The priority of the predicted metabolite for a given parent molecule.

    • Score: The probability score calculated from the SoM predictions.

    • Reaction Name: The type of metabolic reaction that produced the metabolite.

    • Parent Molecule Information: InChI, SMILES, and an ID corresponding to its position in the input file.[5]

Protocol 2: High-Throughput Metabolite Prediction using the GLORYx Command-Line Tool

For large-scale metabolite prediction, the command-line version of GLORYx is recommended. The software is available upon request from the developers.[1][2][4]

1. System Requirements:

  • Java Runtime Environment (JRE)

  • The GLORYx JAR file.

2. Input File Preparation:

  • Prepare a text file containing one SMILES string per line for each molecule to be analyzed.

3. Running GLORYx from the Command Line:

  • Open a terminal or command prompt.

  • Execute the following command:

    • -i input.smi: Specifies the path to the input SMILES file.

    • -o output.sdf: Specifies the path for the output SDF file.

    • -p [phase]: (Optional) Specifies the prediction phase. Use p1 for Phase I, p2 for Phase II, or p1p2 for both (default).

4. Post-processing of Results:

  • The output SDF file can be processed using standard cheminformatics toolkits (e.g., RDKit, CDK) for further analysis, such as filtering by score, visualizing structures, or comparing with experimental data.

Case Study: Predicting the Metabolism of a RIP1 Kinase Inhibitor

To illustrate the practical application of GLORYx, we consider the metabolism of Sibiriline, a Receptor-Interacting Protein 1 (RIP1) kinase inhibitor.[6] RIP1 kinase is a key mediator in the TNF signaling pathway, which is implicated in inflammation and cell death.

TNF Signaling Pathway and RIP1 Kinase

TNF_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 Kinase TRADD->RIP1 FADD FADD TRADD->FADD cIAP cIAP1/2 TRAF2->cIAP Complex_I Complex I RIP1->Complex_I Complex_II Complex II (Apoptosome) RIP1->Complex_II LUBAC LUBAC cIAP->LUBAC LUBAC->Complex_I NFkB NF-κB Activation Complex_I->NFkB Complex_I->Complex_II Transition Inflammation Inflammation NFkB->Inflammation Casp8 Caspase-8 Apoptosis Apoptosis Casp8->Apoptosis FADD->Casp8 Complex_II->Casp8 Sibiriline Sibiriline (RIP1 Inhibitor) Sibiriline->RIP1 Inhibition

Caption: Simplified TNF signaling pathway showing the role of RIP1 kinase and its inhibition by Sibiriline.

GLORYx Prediction Workflow for Sibiriline

GLORYx_Workflow Input Sibiriline Structure (SMILES/SDF) GLORYx GLORYx Freeware Input->GLORYx SoM FAME 3 SoM Prediction GLORYx->SoM ReactionRules Phase I & II Reaction Rules GLORYx->ReactionRules Metabolites Ranked List of Predicted Metabolites (SDF) SoM->Metabolites ReactionRules->Metabolites Analysis Experimental Validation (LC-MS/MS) Metabolites->Analysis

Caption: Experimental workflow for predicting and validating the metabolites of Sibiriline using GLORYx.

Predicted Metabolites of Sibiriline

A study by Le et al. (2022) used GLORYx to predict the metabolites of Sibiriline.[6] The following table summarizes a selection of the predicted metabolites and their scores.

Predicted Metabolite Metabolic Reaction GLORYx Score Predicted Enzyme (BioTransformer 3.0)
P1Glucuronoconjugation0.85UGT
P2Hydroxylation0.78CYP3A4
P3Sulfoconjugation0.75SULT
P4Hydroxylation0.72CYP2D6
P6Glucuronoconjugation0.68UGT
P8Methylation0.65COMT
P9Glucuronoconjugation0.63UGT
P10Oxidation0.60AO

This case study highlights how GLORYx can be a valuable tool in the early stages of drug development to anticipate metabolic pathways and guide the identification of metabolites in experimental studies.

Conclusion

GLORYx is a robust and freely accessible tool for the prediction of small molecule metabolites. Its strong performance, ease of use, and availability as both a web server and a command-line tool make it an invaluable resource for researchers in toxicology, drug discovery, and pharmacology. By providing a ranked list of potential metabolites, GLORYx can help prioritize experimental efforts and accelerate the characterization of metabolic fates of xenobiotics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CH-Piata Instability in Storage Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CH-Piata. The information is presented in a question-and-answer format to directly address potential instability issues encountered during experimental storage and handling.

Disclaimer: this compound is a novel synthetic cannabinoid, and comprehensive stability data is not yet widely available in peer-reviewed literature.[1][2] The following recommendations are based on general principles of small molecule stability, data from similar compounds, and best practices in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (also known as CH-PIACA or Cyclohexyl-PIATA) is classified as a synthetic cannabinoid.[1][2] It is an analytical reference standard structurally similar to other known synthetic cannabinoids and is intended for research and forensic applications.[3] Structurally, it is an indole-3-acetamide (B105759) derivative.[4]

Q2: What are the primary factors that can affect the stability of this compound in storage?

The stability of chemical compounds like this compound is generally influenced by several factors:

  • Temperature: Higher temperatures typically accelerate chemical degradation.[5]

  • Light: Exposure to light, particularly UV light, can cause photodegradation of light-sensitive compounds.[6]

  • pH: The stability of a compound in solution can be highly dependent on the pH of the solvent.[6]

  • Oxidation: Exposure to air can lead to oxidative degradation.[6]

  • Hydrolysis: The presence of water can lead to the breakdown of susceptible chemical bonds, such as amides and esters.[7]

  • Solvent: The choice of solvent can impact the stability and solubility of the compound.

  • Storage Container: The material of the storage vessel can lead to adsorption of the compound, reducing its effective concentration.[8]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected concentrations in experimental results.

This is a common issue that may arise from compound degradation or handling procedures.

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Degradation due to Improper Storage Temperature Verify that solid this compound is stored at the recommended temperature of -20°C. For solutions, short-term storage at 4°C is possible, but long-term storage should be at -20°C or -80°C.[9] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Adsorption to Storage Container Significant amounts of similar compounds can be lost due to adsorption to polypropylene (B1209903) tubes.[8] It is recommended to use borosilicate glass vials for storing solutions. If polypropylene tubes must be used, storing them at or below 4°C can help minimize adsorptive losses.[8]
Solvent-Induced Degradation For preparing stock solutions, use a non-protic, anhydrous solvent such as DMSO or DMF.[8] While methanol (B129727) is used for some analytical preparations, it can lead to esterification artifacts, especially during GC-MS analysis if not handled with care.[8][10]
Photodegradation Protect the compound from light by storing it in amber vials or by wrapping the container in aluminum foil, especially when in solution.[5][6]
Issue 2: Appearance of unknown peaks in analytical assays (e.g., LC-MS, GC-MS).

The presence of unexpected peaks often indicates the formation of degradation products or metabolites.

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Hydrolysis If using aqueous buffers or solutions, the acetamide (B32628) linker in this compound could be susceptible to hydrolysis. Prepare solutions fresh and minimize storage time in aqueous media.[7]
Oxidation Purge stock solution vials with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.
Metabolism (in biological samples) If working with biological matrices, observed peaks could be metabolites. In vitro studies have shown that this compound is extensively metabolized, primarily through hydroxylation and N-dealkylation.[11][12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the solid this compound in a clean, dry glass vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration.

  • Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber glass vials.

  • Inert Gas Purge: If long-term stability is critical, gently flush the headspace of each vial with an inert gas (argon or nitrogen) before capping tightly.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of Adsorption to Different Container Materials

This protocol helps determine the extent of this compound loss due to adsorption.

  • Prepare a standard solution of this compound in the desired solvent (e.g., 10 µg/mL).

  • Aliquot the solution into three different types of tubes: borosilicate glass, low-adhesion polypropylene, and standard polypropylene.

  • Incubate the tubes under the intended experimental conditions (e.g., room temperature for 4 hours).

  • Transfer the solution from each tube to a fresh analysis vial.

  • Analyze the concentration of this compound in each sample using a validated analytical method (e.g., LC-MS).

  • Compare the concentrations to a control sample that was not subjected to the incubation in the test containers. A significant decrease in concentration indicates adsorption.

Visualizations

G cluster_storage This compound Storage cluster_factors Instability Factors cluster_outcomes Consequences Solid this compound Solid this compound Stock Solution Stock Solution Solid this compound->Stock Solution Dissolve in Anhydrous Solvent Working Solution Working Solution Stock Solution->Working Solution Dilute in Appropriate Buffer Degradation Product Degradation Product Stock Solution->Degradation Product Concentration Loss Concentration Loss Working Solution->Concentration Loss Temperature Temperature Temperature->Stock Solution Light Light Light->Stock Solution Oxidation Oxidation Oxidation->Stock Solution Hydrolysis Hydrolysis Hydrolysis->Working Solution Adsorption Adsorption Adsorption->Working Solution Inaccurate Results Inaccurate Results Degradation Product->Inaccurate Results Concentration Loss->Inaccurate Results

Caption: Factors contributing to this compound instability in storage.

G start Inconsistent Experimental Results storage Verify Storage Conditions (-20°C, protected from light) start->storage container Check Container Type (Glass vs. Polypropylene) storage->container solvent Evaluate Solvent (Anhydrous, Non-protic) container->solvent aliquot Prepare Fresh Aliquots solvent->aliquot reanalyze Re-run Experiment aliquot->reanalyze

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Optimizing GC-MS Inlet Temperature for Synthetic Cannabinoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) inlet temperature for the analysis of synthetic cannabinoids.

Frequently Asked Questions (FAQs)

Q1: What is the ideal GC-MS inlet temperature for analyzing synthetic cannabinoids?

A1: There is no single ideal temperature for all synthetic cannabinoids due to their vast structural diversity and varying thermal stabilities. However, a general starting point is between 250°C and 280°C.[1] It is crucial to optimize the temperature for each specific compound or class of compounds to ensure efficient vaporization without causing thermal degradation. For some thermally labile compounds, a lower temperature of 230°C has been used successfully.[2]

Q2: Why is the inlet temperature a critical parameter in GC-MS analysis of synthetic cannabinoids?

A2: The inlet temperature directly impacts the vaporization of the sample, which is essential for its transfer onto the GC column. An insufficient temperature can lead to poor peak shape, broadening, and reduced sensitivity. Conversely, an excessively high temperature can cause thermal degradation of the analyte, leading to the formation of breakdown products, inaccurate quantification, and potential misidentification.[3] Many modern synthetic cannabinoids are thermally labile and can degrade in the GC injector.[3]

Q3: What are the common signs of an unoptimized inlet temperature?

A3:

  • Temperature too low: Tailing peaks, broad peaks, poor sensitivity, and sample carryover.[4][5]

  • Temperature too high: Appearance of unexpected peaks (degradation products), reduced peak area for the target analyte, and poor reproducibility. For example, some cannabinoids can be converted to other forms at high temperatures, such as the conversion of CBD to Δ⁹-THC and then to CBN.[6][7][8]

Q4: Should I use a split or splitless injection for synthetic cannabinoid analysis?

A4: The choice between split and splitless injection depends on the concentration of the analyte in the sample.

  • Splitless injection is preferred for trace analysis (low concentrations) as it transfers the entire sample volume onto the column, maximizing sensitivity.[9][10]

  • Split injection is suitable for higher concentration samples to avoid overloading the column. It introduces only a portion of the sample, leading to sharper peaks and better resolution for concentrated samples.[9][10]

Q5: How does the choice of inlet liner affect the analysis?

A5: The inlet liner is a critical component that can significantly impact the analysis. An inert liner is essential to prevent analyte interaction with active sites on the glass surface, which can cause peak tailing and sample loss. Deactivated liners are highly recommended for the analysis of polar or basic compounds, which many synthetic cannabinoids are.[11][12] The geometry of the liner and the presence of glass wool can also affect vaporization and sample mixing.[13]

Q6: Is derivatization necessary for all synthetic cannabinoids?

A6: Derivatization is often recommended, and sometimes necessary, for synthetic cannabinoids containing polar functional groups (e.g., hydroxyl, carboxyl). This process replaces active hydrogens with less polar groups, increasing the analyte's volatility and thermal stability, which leads to improved peak shape and reduced degradation in the GC inlet.[14][15] However, for some classes, like indazole-3-carboxamides, derivatization might obscure class-specific fragments, making non-derivatized analysis preferable.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of synthetic cannabinoids, with a focus on problems related to the inlet temperature.

Problem Possible Cause(s) Related to Inlet Temperature & Inlet Parameters Suggested Solution(s)
Peak Tailing 1. Inlet temperature is too low: Incomplete vaporization of the analyte.[4] 2. Active sites in the inlet liner: Interaction of polar analytes with the liner surface.[11] 3. Improperly installed column in the inlet. 1. Increase the inlet temperature in increments of 10-20°C and observe the effect on peak shape.[4] 2. Use a deactivated inlet liner. Consider a base-deactivated liner for basic compounds.[11] 3. Ensure the column is installed correctly according to the manufacturer's instructions.
Poor Sensitivity / Low Peak Area 1. Inlet temperature is too low: Inefficient transfer of the analyte to the column. 2. Analyte degradation at high inlet temperatures. 3. Adsorption of the analyte in the inlet liner. [12] 4. Split ratio is too high (for split injections). [16]1. Optimize the inlet temperature. Start with a lower temperature and gradually increase it. 2. Decrease the inlet temperature if degradation is suspected. Consider derivatization to improve thermal stability.[6][7] 3. Use a properly deactivated liner. 4. Reduce the split ratio or switch to a splitless injection for trace analysis.[10]
Appearance of Extra Peaks (Degradation) 1. Inlet temperature is too high: Thermal breakdown of the analyte.[3][7] 2. Active sites in the inlet liner catalyzing degradation. 1. Lower the inlet temperature in 10-20°C increments. 2. Use a highly inert inlet liner. 3. Consider derivatization to protect thermally labile functional groups.[14][15]
Poor Reproducibility 1. Inconsistent vaporization due to non-optimized inlet temperature. 2. Contamination of the inlet liner. 3. Septum coring or degradation leading to leaks. 1. Perform an inlet temperature optimization study. 2. Replace the inlet liner regularly. 3. Use a high-quality septum and replace it frequently. Check for leaks.
Carryover 1. Inlet temperature is too low: High-boiling compounds condense in the inlet and are released in subsequent runs. 2. Contaminated inlet liner. 1. Increase the inlet temperature. 2. Bake out the inlet at a high temperature between runs. 3. Replace the inlet liner.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing GC-MS inlet temperature for synthetic cannabinoid analysis.

Table 1: Recommended GC-MS Inlet Temperatures for Different Synthetic Cannabinoid Classes

Synthetic Cannabinoid ClassExample CompoundsRecommended Inlet Temperature (°C)Notes
NaphthoylindolesJWH-018, JWH-073, JWH-210250 - 280A common starting point for many first and second-generation synthetic cannabinoids.
PhenylacetylindolesJWH-250250 - 280Similar thermal stability to naphthoylindoles.
AdamantoylindolesAM-1248260 - 290Generally more stable, can tolerate slightly higher temperatures.
Indazole CarboxamidesAB-CHMINACA, AB-FUBINACA240 - 270Can be prone to thermal degradation; lower end of the range is often preferred.
Valinamide/Tert-leucinamide5F-ADB, AMB-FUBINACA230 - 260Often require lower inlet temperatures and may benefit from derivatization.
OthersCUMYL-4CN-BINACA270Specific optimized temperature from a validated method.[1]
Multiple Classes62 Synthetic Cannabinoids230 (Splitless) / 250 (Split)From a broad screening method.[2]

Table 2: Thermal Degradation of Selected Cannabinoids at Different GC Inlet Temperatures

CompoundInlet Temperature (°C)Degradation (%)Degradation Product(s)
Cannabidiol (B1668261) (CBD)300~20Δ⁹-THC, CBN
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)300~17.2CBN
Amide-based SCs (e.g., AB-FUBINACA)Not specifiedCan undergo thermolytic degradation and esterification with methanol (B129727) as a solvent.Esterified analogs and other degradants.[17]

Table 3: Typical GC-MS Injection Parameters for Synthetic Cannabinoid Analysis

ParameterSplit InjectionSplitless Injection
Typical Use High concentration samplesTrace analysis
Injection Volume 1 µL1 - 2 µL[2]
Split Ratio 5:1 to 500:1[10]N/A
Splitless Hold Time N/A0.5 - 2 minutes
Inlet Temperature 250 - 280°C230 - 270°C

Experimental Protocols

Protocol 1: Six-Step Framework for GC-MS Method Development for a Novel Synthetic Cannabinoid

This protocol is adapted from a data-driven framework for developing targeted GC-MS methods for synthetic cannabinoids.

  • Step 1: Column Selection. Analyze a multi-component test solution on different column stationary phases using identical method parameters to evaluate retention time differences, peak shape, and sensitivity.

  • Step 2: Optimization of GC Parameters. Systematically evaluate the effects of temperature programs (isothermal vs. ramp) and carrier gas flow rates to maximize chromatographic resolution.

  • Step 3: Inlet and Injection Parameter Optimization. Evaluate different injection volumes, inlet temperatures, and split ratios to find the optimal balance between sensitivity and reproducibility.

  • Step 4: Mass Spectrometer Parameter Optimization. Optimize source and quadrupole temperatures, as well as electron energy, to achieve the desired fragmentation and sensitivity.

  • Step 5: Method Evaluation with an Expanded Compound Panel. Analyze a broader range of synthetic cannabinoids to identify any limitations in compound discrimination.

  • Step 6: Comparison with Existing Methods and Real-World Sample Analysis. Compare the performance of the new method to existing general screening methods and analyze representative casework samples to establish its usability.

Protocol 2: Derivatization of Synthetic Cannabinoids with Polar Functional Groups (Silylation)

This protocol is a general guideline for silylation, a common derivatization technique.

  • Sample Preparation: Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.[18]

  • Reaction: Cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.[18][19]

  • Analysis: Cool the sample to room temperature before injecting it into the GC-MS.

Visualizations

GC_MS_Inlet_Optimization_Workflow cluster_troubleshooting Troubleshooting Workflow start Poor Chromatographic Results (e.g., Peak Tailing, Low Sensitivity) check_temp Is Inlet Temperature Optimized? start->check_temp adjust_temp Adjust Inlet Temperature (Increase/Decrease in Increments) check_temp->adjust_temp No check_liner Is an Inert Liner Used? check_temp->check_liner Yes adjust_temp->check_temp replace_liner Use a Deactivated Liner check_liner->replace_liner No check_derivatization Is Derivatization Needed? check_liner->check_derivatization Yes replace_liner->check_liner perform_derivatization Perform Derivatization check_derivatization->perform_derivatization Yes good_results Acceptable Chromatographic Results check_derivatization->good_results No perform_derivatization->good_results Inlet_Temp_Effects cluster_effects Effect of Inlet Temperature on GC-MS Analysis low_temp Too Low Temperature incomplete_vaporization Incomplete Vaporization low_temp->incomplete_vaporization optimal_temp Optimal Temperature efficient_vaporization Efficient Vaporization optimal_temp->efficient_vaporization high_temp Too High Temperature thermal_degradation Thermal Degradation high_temp->thermal_degradation peak_tailing Peak Tailing incomplete_vaporization->peak_tailing low_sensitivity Low Sensitivity incomplete_vaporization->low_sensitivity carryover Carryover incomplete_vaporization->carryover good_peak_shape Good Peak Shape efficient_vaporization->good_peak_shape high_sensitivity High Sensitivity efficient_vaporization->high_sensitivity degradation_products Degradation Products thermal_degradation->degradation_products inaccurate_quantification Inaccurate Quantification thermal_degradation->inaccurate_quantification

References

Technical Support Center: Minimizing Non-Specific Adsorption to Labware

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals understand and mitigate the non-specific adsorption of molecules, including those involving CH-pi interactions, to laboratory ware.

Frequently Asked Questions (FAQs)

Q1: What is non-specific adsorption to labware and why is it a problem?

A1: Non-specific adsorption, or non-specific binding (NSB), is the unintended adhesion of molecules (such as proteins, peptides, and small molecule drugs) to the surfaces of labware like microplates, tubes, and pipette tips. This is a significant issue in research and drug development because it can lead to inaccurate experimental results. The loss of analytes from solution can decrease assay sensitivity, reduce the concentration of active compounds, and lead to variability between experiments.

Q2: What are CH-pi interactions and how do they relate to non-specific adsorption?

A2: CH-pi interactions are a type of non-covalent bond that occurs between a carbon-hydrogen (C-H) bond and a π-system, such as the aromatic ring of a benzene (B151609) molecule.[1][2] These interactions are a component of the broader category of hydrophobic interactions that drive non-specific binding. Labware made from materials containing aromatic rings, such as polystyrene, can be particularly susceptible to this type of interaction.

Q3: Which labware materials are most prone to non-specific adsorption?

A3: The propensity for non-specific adsorption is largely determined by the surface energy and hydrophobicity of the labware material.

  • Polystyrene (PS): Standard polystyrene is hydrophobic and has aromatic rings, making it prone to non-specific binding through hydrophobic and CH-pi interactions.[3][4]

  • Polypropylene (B1209903) (PP): While generally less adsorptive than polystyrene for some molecules, polypropylene is still a hydrophobic material and can exhibit significant non-specific binding.[5][6]

  • Glass (Borosilicate): Glass is generally hydrophilic, but it can still adsorb molecules through ionic interactions with surface silanol (B1196071) groups. The surface of the glass can also be non-uniform, presenting sites for hydrophobic interactions.

Q4: What are "low-binding" labware, and how do they work?

A4: "Low-binding" or "non-binding" labware is specifically designed to minimize the non-specific adsorption of biomolecules.[7][8] This is typically achieved through a few different mechanisms:

  • Surface Coating: The most common method is to apply a hydrophilic coating, such as polyethylene (B3416737) glycol (PEG), to the surface of the plastic.[9][10][11][12] This creates a hydration layer that acts as a barrier, preventing hydrophobic molecules from interacting with the underlying plastic surface.

  • Material Composition: Some low-binding tubes are made from polypropylene, which can be less adsorptive than polystyrene for certain applications.[5]

  • Plasma Treatment: Advanced surface treatments can modify the surface chemistry of the plastic to make it more hydrophilic and resistant to binding.[13]

Troubleshooting Guides

Problem: High background signal in my ELISA assay.

Possible Cause Troubleshooting Step
Non-specific binding of antibodies to the microplate surface.1. Use a Blocking Agent: Pre-treat the wells with a blocking buffer containing Bovine Serum Albumin (BSA) or non-fat dry milk to block unoccupied sites on the plastic.[1][2][14][15] 2. Add a Detergent: Include a non-ionic detergent like Tween-20 (typically at 0.05%) in your wash buffers to disrupt hydrophobic interactions.[16][17] 3. Switch to Low-Binding Plates: Consider using commercially available low-binding or non-binding microplates.[7][8]
Cross-reactivity of antibodies.Ensure the specificity of your primary and secondary antibodies for the target antigen.

Problem: Inconsistent results in my peptide quantification assay.

Possible Cause Troubleshooting Step
Loss of peptide due to adsorption to microplate wells or tubes.1. Use Low-Binding Labware: This is the most effective solution for preventing peptide loss. Polypropylene is often a better choice than polystyrene for peptide work.[5] 2. Include a Detergent: Adding a non-ionic detergent such as Tween-20 or Triton X-100 to your buffers can help keep peptides in solution.[6][18] 3. Silanize Glassware: If using glass vials, a silanization treatment can passivate the surface and reduce adsorption.[19][20][21]
Peptide aggregation.Optimize buffer conditions (pH, ionic strength) to ensure peptide solubility.

Quantitative Data Summary

The following tables summarize the surface energy of common labware materials and the typical concentrations of reagents used to minimize non-specific binding.

Table 1: Surface Energy of Common Laboratory Polymers

MaterialAbbreviationSurface Energy (dynes/cm)General Adsorption Characteristics
PolystyrenePS36High non-specific binding due to hydrophobicity.[22]
PolypropylenePP29-31Lower surface energy than PS, generally lower binding but still hydrophobic.[22][23]
PolyethylenePE31Similar to polypropylene, low surface energy and hydrophobic.[22]
PolytetrafluoroethylenePTFE18Very low surface energy, extremely hydrophobic.[22]
Glass (Borosilicate)N/A250-500High surface energy, hydrophilic, but can have ionic binding sites.[22]

Table 2: Common Reagents for Minimizing Non-Specific Binding

ReagentTypeTypical Working ConcentrationMechanism of Action
Bovine Serum Albumin (BSA)Blocking Protein1-5% (w/v) in bufferCoats the labware surface to prevent direct interaction with the analyte.[1][15]
Non-fat Dry MilkBlocking Protein3-5% (w/v) in bufferA cost-effective alternative to BSA for blocking.[1]
Tween-20Non-ionic Detergent0.05 - 0.1% (v/v) in bufferReduces hydrophobic interactions between the analyte and the surface.[17][24]
Triton X-100Non-ionic Detergent0.01 - 0.1% (v/v) in bufferSimilar to Tween-20, disrupts hydrophobic interactions.[5]

Experimental Protocols

Protocol 1: BSA Blocking of a 96-Well Polystyrene Plate

  • Prepare Blocking Buffer: Dissolve Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS) to a final concentration of 1% (w/v). For example, add 1 gram of BSA to 100 mL of PBS. Mix gently until the BSA is completely dissolved.

  • Add to Plate: Add 200 µL of the 1% BSA blocking buffer to each well of the 96-well plate.

  • Incubate: Cover the plate and incubate for 1-2 hours at room temperature, or overnight at 4°C.

  • Wash: Aspirate the blocking buffer from the wells. Wash the wells three times with 200 µL of PBS. If desired, 0.05% Tween-20 can be added to the wash buffer to further reduce non-specific binding.

  • Proceed with Assay: The plate is now blocked and ready for the addition of your samples.

Protocol 2: Silanization of Glassware

Safety Note: Silanizing reagents are often volatile and flammable. Perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Clean Glassware: Thoroughly clean the glassware with a suitable laboratory detergent, rinse with deionized water, and then oven-dry.

  • Prepare Silanizing Solution: In a fume hood, prepare a 2-5% (v/v) solution of a silanizing agent (e.g., dichlorodimethylsilane) in a hydrophobic solvent (e.g., heptane (B126788) or toluene).

  • Treat Glassware: Briefly immerse the dry glassware in the silanizing solution for about 5 minutes, ensuring all surfaces are coated.

  • Rinse: Remove the glassware and rinse thoroughly with the same solvent used in step 2 to remove excess silanizing agent.

  • Final Rinse and Dry: Rinse the glassware with methanol (B129727) or ethanol (B145695) and then allow it to air-dry completely in the fume hood. The surface should now be hydrophobic.

Visualizations

cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_strategy Mitigation Strategy Selection cluster_implementation Implementation cluster_validation Validation Problem Inconsistent or Inaccurate Assay Results Diagnosis Suspect Non-Specific Adsorption Problem->Diagnosis Strategy Choose a Mitigation Strategy Diagnosis->Strategy Blocking Blocking Agents (BSA, Milk) Strategy->Blocking Detergents Add Detergents (Tween-20) Strategy->Detergents LowBind Use Low-Binding Labware Strategy->LowBind SurfaceMod Surface Modification (Silanization) Strategy->SurfaceMod Implement Implement Chosen Strategy Blocking->Implement Detergents->Implement LowBind->Implement SurfaceMod->Implement Validation Validate Assay Performance Implement->Validation

Caption: Logical workflow for addressing non-specific adsorption.

cluster_setup Experimental Setup cluster_binding Binding Assay cluster_quantification Quantification cluster_analysis Data Analysis PrepareSamples Prepare Analyte Solutions Incubate Incubate Analyte in Labware PrepareSamples->Incubate SelectLabware Select Labware to Test (e.g., PS, PP, Low-Bind) SelectLabware->Incubate RemoveSupernatant Remove Supernatant Incubate->RemoveSupernatant Wash Wash Labware RemoveSupernatant->Wash QuantifyUnbound Quantify Unbound Analyte (in supernatant) RemoveSupernatant->QuantifyUnbound QuantifyBound Quantify Bound Analyte Wash->QuantifyBound Analyze Compare Binding Across Labware QuantifyBound->Analyze QuantifyUnbound->Analyze

Caption: Workflow for testing labware binding capacity.

cluster_surface Labware Surface cluster_binding Non-Specific Binding cluster_mitigation Mitigation Strategies Surface Hydrophobic Surface (e.g., Polystyrene) Binding CH-pi & Other Hydrophobic Interactions Surface->Binding Analyte Analyte in Solution Analyte->Binding BSA BSA Blocking BSA->Surface Blocks Tween Tween-20 Tween->Binding Disrupts PEG PEG Coating PEG->Surface Masks

Caption: Mechanisms of non-specific binding and mitigation.

References

addressing matrix effects in CH-Piata LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CH-Piata LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address matrix effects, a common challenge in quantitative LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2] The "matrix" itself refers to all components in the sample other than the specific analyte you are trying to measure, such as proteins, lipids, salts, and metabolites.

Q2: How can I determine if my this compound assay is experiencing matrix effects?

A: A primary indicator of matrix effects is a significant difference in signal response for your analyte when it's in a sample matrix compared to a clean solvent standard.[4] The most reliable way to quantify this is by using the post-extraction spike method .[2][5] This involves comparing the peak area of an analyte spiked into a blank matrix extract with the peak area of the analyte in a neat solvent.[2][6] A qualitative method, known as post-column infusion , can also be used to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][7]

Q3: What are the common causes of matrix effects?

A: Matrix effects are primarily caused by co-eluting compounds that interfere with the ionization process in the mass spectrometer's ion source.[3][7] In biological samples like plasma or serum, phospholipids (B1166683) are a major cause of ion suppression.[8] Other sources include salts, endogenous metabolites, and dosing vehicles.[5] The electrospray ionization (ESI) source is particularly susceptible to these effects compared to atmospheric pressure chemical ionization (APCI).[3][9]

Q4: What are the primary strategies to minimize or compensate for matrix effects?

A: There are three main strategies:

  • Optimize Sample Preparation: Improve the cleanup procedure to remove interfering compounds. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at reducing matrix effects than simpler methods like Protein Precipitation (PPT).[10][11]

  • Improve Chromatographic Separation: Modify your LC method (e.g., change the mobile phase, gradient, or column) to separate the analyte from interfering matrix components.[7]

  • Use an Appropriate Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard.[7][12] A SIL internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for reliable quantification through the analyte-to-internal standard ratio.[13][14]

Troubleshooting Guides

Guide 1: How to Quantify Matrix Effects

This guide provides a step-by-step protocol for the post-extraction spike method, which is the gold standard for quantifying the extent of matrix effects.[5]

Experimental Protocol: Post-Extraction Spike Method

Objective: To quantitatively determine the Matrix Factor (MF), which indicates the degree of ion suppression or enhancement.

Methodology:

  • Prepare Sample Set A (Analyte in Solvent):

    • Prepare a standard solution of your analyte at a known concentration (e.g., low, medium, and high QC levels) in a clean solvent (e.g., mobile phase or reconstitution solvent).

  • Prepare Sample Set B (Analyte in Extracted Matrix):

    • Select at least six different lots of blank biological matrix (e.g., plasma, urine).

    • Process these blank matrix samples using your established this compound sample preparation protocol (e.g., PPT, LLE, or SPE).

    • After the final extraction step, spike the resulting blank extracts with the analyte to achieve the same final concentrations as in Sample Set A.

  • Analysis:

    • Inject both sets of samples into the LC-MS system.

    • Measure the peak area of the analyte for all samples.

  • Calculation:

    • Calculate the Matrix Factor (MF) using the following formula:

      • MF = (Peak Area of Analyte in Extracted Matrix) / (Peak Area of Analyte in Solvent) [4][6]

Interpreting the Results:

  • MF = 1: No significant matrix effect.

  • MF < 1: Ion suppression is occurring. For example, an MF of 0.3 indicates 70% signal suppression.

  • MF > 1: Ion enhancement is occurring.[5]

A common goal is to achieve an MF between 0.8 and 1.2.[5]

Guide 2: Reducing Matrix Effects by Optimizing Sample Preparation

If significant matrix effects are identified, the most effective way to address them is by improving the sample cleanup procedure.[10]

Workflow for Optimizing Sample Preparation

G cluster_0 Troubleshooting Workflow Start Significant Matrix Effect Identified (e.g., MF < 0.8) PPT Current Method: Protein Precipitation (PPT) Start->PPT Evaluate_LLE Evaluate Liquid-Liquid Extraction (LLE) PPT->Evaluate_LLE High Phospholipids Suspected Evaluate_SPE Evaluate Solid-Phase Extraction (SPE) PPT->Evaluate_SPE High Phospholipids Suspected Compare Compare Matrix Factors from PPT, LLE, and SPE Evaluate_LLE->Compare Evaluate_SPE->Compare Select Select Method with Best Matrix Factor (Closest to 1.0) Compare->Select End Optimized Method Select->End G cluster_0 Ionization Process cluster_1 Quantification Analyte Analyte IonSource Ion Source (ESI) Analyte->IonSource Co-elution SIL_IS SIL Internal Standard SIL_IS->IonSource Co-elution Matrix Matrix Components (e.g., Phospholipids) Matrix->IonSource Co-elution Suppressed_Analyte Suppressed Analyte Signal IonSource->Suppressed_Analyte Ion Suppression Suppressed_IS Suppressed IS Signal IonSource->Suppressed_IS Ion Suppression Ratio Calculate Ratio: (Analyte Area / IS Area) Suppressed_Analyte->Ratio Suppressed_IS->Ratio Result Accurate Quantification Ratio->Result Correction Applied

References

Technical Support Center: Optimizing Peak Resolution for CH-Piata and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of CH-Piata and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis, with a focus on improving peak resolution.

Troubleshooting Guide: Improving Peak Resolution

Poor peak resolution in the analysis of this compound and its metabolites can lead to inaccurate quantification and identification.[1] This guide provides a systematic approach to troubleshooting and enhancing the separation of these compounds.

Question: My chromatogram shows co-eluting or poorly resolved peaks for this compound and its metabolites. Where do I start?

Answer:

Begin by systematically evaluating and optimizing the key parameters of your High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method. The resolution of chromatographic peaks is primarily influenced by three factors: retention factor (k), selectivity (α), and column efficiency (N) .[2] It is recommended to adjust one parameter at a time to clearly observe its effect on the separation.[1]

Here is a logical workflow to follow for troubleshooting poor peak resolution:

G cluster_0 Troubleshooting Workflow for Poor Peak Resolution start Poor Peak Resolution Observed mobile_phase 1. Optimize Mobile Phase start->mobile_phase Start Here column_params 2. Adjust Column Parameters mobile_phase->column_params If resolution is still poor instrument_params 3. Modify Instrument Settings column_params->instrument_params For further refinement end Achieved Baseline Resolution instrument_params->end Successful Optimization cluster_0 Simplified Metabolic Pathway of this compound This compound This compound Monohydroxylated Metabolites Monohydroxylated Metabolites This compound->Monohydroxylated Metabolites Hydroxylation Carboxylic Acid Metabolite Carboxylic Acid Metabolite This compound->Carboxylic Acid Metabolite Oxidation Dihydroxylated Metabolites Dihydroxylated Metabolites Monohydroxylated Metabolites->Dihydroxylated Metabolites Further Hydroxylation N-propionic Acid Metabolite N-propionic Acid Metabolite Carboxylic Acid Metabolite->N-propionic Acid Metabolite Degradation

References

Technical Support Center: Solvent Selection for CH-Piata

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and protocols for preparing consistent dilutions of the small molecule inhibitor, CH-Piata.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary solvent for creating a high-concentration stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used primary solvent for creating high-concentration stock solutions of many small molecule inhibitors.[1] For this compound, preparing a stock solution in 100% DMSO at a concentration of 10-20 mM is recommended as a starting point. Always consult the manufacturer's datasheet for any specific solubility information.

Q2: My this compound precipitates immediately when I dilute the DMSO stock into my aqueous buffer (e.g., PBS or cell culture medium). What's happening and how can I fix it?

A2: This common issue is called "solvent-shifting precipitation."[2] this compound is highly soluble in an organic solvent like DMSO but has very low solubility in aqueous solutions. When you add the DMSO stock to the buffer, the rapid change in solvent polarity causes the compound to "crash out" of the solution.[2]

Troubleshooting Steps:

  • Correct the Mixing Order: Always add the small volume of DMSO stock dropwise to the larger volume of vigorously vortexing or stirring aqueous buffer. Never add the buffer to the DMSO stock. This rapid dispersion helps prevent localized high concentrations that lead to immediate precipitation.[3]

  • Lower the Final Concentration: Your intended working concentration may exceed the kinetic solubility of this compound in the final buffer. Try preparing a more dilute solution.[2]

  • Increase Final DMSO Concentration: A slightly higher final percentage of DMSO in your working solution can help maintain solubility. However, be cautious as DMSO can have biological effects on cells.[3] Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% for extended periods.[4][5] Always determine the no-effect concentration for your specific cell line.[4]

Q3: My this compound solution is clear at first but becomes cloudy or shows precipitate after some time. What should I do?

A3: This indicates that your solution is likely supersaturated and thermodynamically unstable.[3] Over time, the compound is crashing out as it moves to a lower energy crystalline state.

Troubleshooting Steps:

  • Reduce Incubation Time: If possible, prepare the working solution immediately before use to minimize the time it has to precipitate.

  • Control the Temperature: Solubility is often temperature-dependent. If you prepare a solution at room temperature and then move it to a different temperature (e.g., 37°C for an incubator or 4°C for storage), the solubility may decrease, causing precipitation.[6] Perform solubility tests at your final experimental temperature.

  • Use Co-solvents: In some cases, adding a small percentage of another organic solvent or using formulation aids can help stabilize the aqueous solution. This should be approached with caution as it can impact your experimental system.

Q4: How can I minimize the toxic or off-target effects of DMSO in my cell-based assays?

A4: Even at low concentrations, DMSO is not biologically inert and can influence cell viability, proliferation, and gene expression.[4][7]

Mitigation Strategies:

  • Determine the Optimal DMSO Concentration: Run a dose-response curve with DMSO alone on your specific cell line to find the highest concentration that does not cause significant cytotoxic effects (e.g., <10% loss of cell viability).[4] Concentrations are typically kept between 0.1% and 0.5%.[8]

  • Use Consistent Vehicle Controls: Ensure that the final DMSO concentration is identical across all experimental wells, including the vehicle control wells. This allows you to subtract any background effects caused by the solvent itself.[4]

  • Minimize Exposure Time: Reduce the incubation time of cells with DMSO-containing media as much as is feasible for your experiment.[4]

Q5: Are there any alternatives to DMSO if this compound is insoluble or if my cells are highly sensitive to it?

A5: Yes, if DMSO is not suitable, other solvents can be considered. The choice depends on the compound's properties and the experimental system's tolerance.

Potential Alternatives:

  • Dimethylformamide (DMF): Similar to DMSO in its solvent properties.[9]

  • Ethanol (EtOH): Often used, but can also have significant effects on cells and may be more cytotoxic than DMSO at similar concentrations.[5]

  • Cyrene™ (dihydrolevoglucosenone): A greener, bio-based alternative with comparable solvation properties to DMSO and reported low toxicity.[10][11]

  • Zwitterionic Liquids (ZILs): A newer class of solvents that are not cell-permeable and can be less toxic than DMSO.[12]

Always validate any new solvent for compatibility with your assay and for its own potential biological effects.

Data Presentation: Solvent Properties and Recommendations

The following table summarizes key properties of common solvents for working with small molecules like this compound.

SolventRecommended Stock Conc.Typical Final Conc. in AssayNotes & Cautions
DMSO 10-30 mM0.1% - 0.5%Hygroscopic; can have biological effects and cause cytotoxicity at >1%.[4][13] Store aliquots at -20°C or -80°C.
Ethanol 10-30 mM0.1% - 1%Can be more cytotoxic than DMSO for some cell lines.[5] Volatile.
DMF 10-30 mM0.1% - 0.5%Similar properties to DMSO; use with caution and validate for your system.[9]
Cyrene™ Variable< 1%A bio-based alternative to DMSO; reported to have low toxicity.[14]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes preparing a 10 mM stock solution of this compound (assuming a Molecular Weight of 500 g/mol ). Adjust calculations based on the actual molecular weight.

Materials:

  • This compound solid powder

  • Anhydrous, sterile-filtered DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vial

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of this compound to come to room temperature for at least 20 minutes before opening to prevent moisture condensation.[15]

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 0.010 mol/L * 0.001 L * 500 g/mol * 1000 mg/g = 5 mg

  • Weigh: Carefully weigh 5 mg of this compound and transfer it to a sterile vial.

  • Dissolve: Add 1 mL of 100% DMSO to the vial.[15]

  • Mix: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved.[15] A brief sonication may assist with dissolution.

  • Aliquot and Store: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in low-adhesion microcentrifuge tubes.[15]

  • Storage: Store the aliquots protected from light at -20°C or -80°C as recommended by the manufacturer.

Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer

This protocol details the critical step of diluting the DMSO stock into an aqueous buffer to minimize precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS or cell culture medium)

  • Sterile low-adhesion microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Warm Reagents: Bring the DMSO stock aliquot and the aqueous buffer to room temperature.

  • Calculate Volumes: To make 1 mL of a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):

    • Volume of stock = (10 µM * 1000 µL) / 10,000 µM = 1 µL

    • Volume of buffer = 1000 µL - 1 µL = 999 µL

    • The final DMSO concentration will be 0.1%.

  • Aliquot Buffer: Add 999 µL of the aqueous buffer to a sterile microcentrifuge tube.

  • Critical Dilution Step: Place the tube on a vortex mixer set to a high speed. While the buffer is vigorously mixing, slowly add the 1 µL of DMSO stock dropwise directly into the buffer.[2]

  • Final Mix: Continue vortexing for an additional 15-30 seconds to ensure the solution is homogenous.[3]

  • Inspect: Visually inspect the solution against a dark background. It should be completely clear. If it appears cloudy or contains particulates, the solubility limit has been exceeded.[2] Use immediately.

Visualizations

Workflow for Solvent Selection and Dilution

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation & Troubleshooting start Weigh this compound dissolve Dissolve in 100% DMSO (e.g., 10 mM) start->dissolve store Aliquot and Store at -80°C dissolve->store dilute Add DMSO stock dropwise to VIGOROUSLY stirring aqueous buffer store->dilute inspect Visually Inspect Solution dilute->inspect precip Precipitation Observed? inspect->precip success Solution is Clear: Proceed with Experiment precip->success No troubleshoot Troubleshooting Steps precip->troubleshoot Yes ts1 1. Lower final concentration troubleshoot->ts1 ts2 2. Increase final % DMSO (check cell tolerance) troubleshoot->ts2 ts3 3. Consider alternative solvent troubleshoot->ts3 ts1->dilute Re-prepare ts2->dilute Re-prepare ts3->dilute Re-prepare

Caption: Workflow for preparing and troubleshooting this compound dilutions.

Hypothetical Signaling Pathway for this compound

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CH_Piata This compound CH_Piata->Akt

Caption: Hypothetical pathway showing this compound as an inhibitor of Akt signaling.

References

preventing thermal degradation of CH-Piata during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of CH-Piata during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is thermal degradation a concern during its analysis?

A1: this compound (N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide) is a novel synthetic cannabinoid featuring an acetamide (B32628) linker. Like many synthetic cannabinoids, particularly those containing amide functional groups, this compound can be thermally labile. This means it is susceptible to decomposition at the elevated temperatures typically used in Gas Chromatography (GC) inlet ports. Thermal degradation can lead to the formation of breakdown products, resulting in inaccurate quantification, misidentification of the parent compound, and the appearance of extraneous peaks in the chromatogram.

Q2: What are the primary analytical techniques for this compound analysis, and which is preferred to avoid thermal degradation?

A2: The two primary analytical techniques for this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[1] Due to the thermal lability of many synthetic cannabinoids, LC-MS/MS is generally the preferred method as it avoids the high temperatures of a GC injector, thus minimizing the risk of degradation.[2][3] However, if GC-MS is the only available technique, careful optimization is crucial to obtain accurate results.[4]

Q3: What are the potential thermal degradation products of amide-containing synthetic cannabinoids?

A3: Studies on carboxamide-type synthetic cannabinoids have shown that they can undergo thermal degradation to produce various products. A general degradation pathway involves the formation of an indole- or indazole-amide, followed by dehydration to a carbonitrile.[5][6] This can ultimately lead to the liberation of toxic products like cyanide at very high temperatures.[5][6] For amide-based synthetic cannabinoids, thermolytic degradation in the GC inlet can also lead to esterification if an alcohol solvent like methanol (B129727) is used.[5]

Troubleshooting Guide: GC-MS Analysis of this compound

This guide addresses common issues encountered during the GC-MS analysis of this compound and provides solutions to minimize thermal degradation.

Problem Potential Cause Recommended Solution
Low or no response for this compound peak Thermal degradation in the hot injector.1. Lower Injector Temperature: Start with a lower injector temperature (e.g., 250 °C) and optimize. 2. Use a Deactivated Liner: Employ a deactivated injector liner to minimize active sites that can promote degradation. 3. Avoid Glass Wool: If possible, avoid using liners with glass wool, as the silanol (B1196071) groups can be active sites for degradation.[5] 4. Utilize Cold Injection Techniques: Implement Cool On-Column (COC) or Programmed Temperature Vaporization (PTV) injection.
Multiple unexpected peaks in the chromatogram Formation of thermal degradation products.1. Confirm Degradation: Analyze a standard at a very low injector temperature to obtain a clean chromatogram. Gradually increase the temperature to observe the appearance of degradation peaks. 2. Derivatize the Sample: Use a silylation reagent like BSTFA or MSTFA to increase the thermal stability of this compound. 3. Use Analyte Protectants: Adding an analyte protectant to the sample can help shield it from degradation in the injector.
Peak tailing for the this compound peak Active sites in the GC system or inappropriate solvent.1. Check for System Activity: Ensure the liner and the first few centimeters of the GC column are properly deactivated. Consider trimming the front end of the column.[2] 2. Solvent Mismatch: Ensure the injection solvent is compatible with the stationary phase of the GC column.[7]
Inconsistent quantification results Variable thermal degradation between injections.1. Implement Robust Method: Utilize either a fully optimized LC-MS/MS method or a GC-MS method with derivatization and/or cold injection to ensure consistent results. 2. Regular Maintenance: Perform regular maintenance of the GC inlet, including changing the liner and septum, to ensure consistent performance.

Experimental Protocols

Recommended Analytical Approach: LC-MS/MS

Given the potential for thermal degradation, LC-MS/MS is the recommended technique for the accurate quantification of this compound.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is suitable for the separation of synthetic cannabinoids.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor and product ion transitions for this compound.

Alternative Approach: GC-MS with Derivatization

If LC-MS/MS is not available, GC-MS can be used with proper sample preparation to minimize thermal degradation. Silylation is a common derivatization technique for cannabinoids.[8]

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9]

  • Protocol:

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a suitable solvent (e.g., acetonitrile or ethyl acetate).

    • Add 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70-80°C for 20-30 minutes.[10]

    • Cool to room temperature before injection.

  • GC-MS Parameters (Starting Point):

    • Injector Temperature: 250 °C (optimize by lowering if degradation is observed).

    • Column: A low-bleed 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

    • Oven Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a final temperature of around 300 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Advanced GC-MS Approach: Cold Injection Techniques

For direct analysis without derivatization, cold injection techniques are highly recommended.

  • Cool On-Column (COC) Injection: The sample is injected directly onto a cool capillary column, eliminating sample discrimination and thermal degradation in the injector.[4]

    • Injector Program: The inlet temperature can be programmed to track the oven temperature or with independent temperature ramps.[11]

  • Programmed Temperature Vaporization (PTV) Injection: The sample is injected into a cool liner, and the injector temperature is rapidly increased to transfer the analytes to the column.[8]

    • PTV Parameters: Key parameters to optimize include the initial (injection) temperature, the temperature ramp rate, the final temperature, and the splitless time.[2]

Visualizations

Signaling Pathway and Analytical Workflow Diagrams

thermal_degradation_pathway CH_Piata This compound (Thermally Labile) Hot_Injector High Temperature GC Injector CH_Piata->Hot_Injector Analysis Degradation Thermal Degradation Hot_Injector->Degradation Induces Degradation_Products Degradation Products (e.g., Amide Cleavage, Esterification) Degradation->Degradation_Products Forms Inaccurate_Results Inaccurate Analytical Results Degradation_Products->Inaccurate_Results Leads to

Caption: Logical flow of thermal degradation of this compound in a hot GC injector.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_gc_optimization GC-MS Optimization to Prevent Degradation Sample Sample Containing this compound Extraction Extraction Sample->Extraction LC_MSMS LC-MS/MS (Preferred Method) Extraction->LC_MSMS GC_MS GC-MS (Alternative Method) Extraction->GC_MS Accurate_Results Accurate Quantification LC_MSMS->Accurate_Results Yields Derivatization Derivatization (Silylation) GC_MS->Derivatization Cold_Injection Cold Injection (COC or PTV) GC_MS->Cold_Injection Analyte_Protectant Analyte Protectants GC_MS->Analyte_Protectant Derivatization->Accurate_Results Leads to Cold_Injection->Accurate_Results Leads to Analyte_Protectant->Accurate_Results Leads to

Caption: Recommended analytical workflow for this compound analysis.

References

best practices for handling and storing CH-Piata reference materials

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific, officially validated guidelines for the handling and storage of CH-Piata reference materials have not been extensively published. The following best practices are based on general recommendations for the handling of synthetic cannabinoids and other sensitive analytical reference standards. Researchers should always consult the manufacturer's certificate of analysis and safety data sheet (SDS) for any specific instructions.

Frequently Asked Questions (FAQs)

Q1: How should I store a newly received solid this compound reference standard?

A1: Upon receipt, solid this compound reference standards should be stored in their original, unopened containers at -20°C.[1][2] It is crucial to minimize exposure to light and moisture. Before opening, the container should be allowed to equilibrate to room temperature to prevent condensation, which could compromise the integrity of the standard.[2]

Q2: What is the best solvent for preparing a this compound stock solution?

A2: While methanol (B129727) is commonly used for many synthetic cannabinoids, acetonitrile (B52724) is often recommended as a more stable solvent for preparing stock solutions of cathinone (B1664624) derivatives, a related class of compounds.[2] Given that this compound is susceptible to oxidative metabolism, using a solvent less prone to degradation is advisable.[3][4][5][6] If methanol is used, solutions should be stored at -20°C to minimize degradation.[2]

Q3: How should I store this compound stock and working solutions?

A3: Stock and working solutions of this compound should be stored in tightly sealed, amber glass vials to protect from light, at -20°C.[1][2][7] Storing solutions in polypropylene (B1209903) tubes is generally not recommended due to the potential for adsorption of the compound to the plastic surface, which can lead to a decrease in concentration over time.[1]

Q4: What are the primary safety precautions when handling this compound?

A4: this compound is a potent synthetic cannabinoid and should be handled with appropriate safety measures.[8] All handling of the solid material and concentrated solutions should be performed in a well-ventilated area, preferably within a fume hood.[2] Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times to prevent accidental exposure.[2] Refer to the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guides

Issue 1: I am seeing inconsistent or lower-than-expected concentrations in my analytical results.

This is a frequent issue that can stem from improper handling, storage, or degradation of the reference material.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the solid this compound standard has been consistently stored at -20°C. If you are using a stock solution, verify its storage temperature and age.

    • Check Solvent and Container: If you are storing solutions in polypropylene tubes, consider switching to amber borosilicate glass vials to minimize adsorption.[1] Ensure the solvent used is appropriate and of high purity.

    • Prepare a Fresh Stock Solution: Prepare a new stock solution from the solid reference material. If the results from the new solution are consistent and accurate, your previous stock solution may have degraded.

    • Re-evaluate Reconstitution Protocol: Carefully review your procedure for preparing the stock solution. Ensure the balance is properly calibrated and that the solid material was fully dissolved.

Issue 2: I am observing unknown peaks in my chromatograms.

The appearance of unexpected peaks in analytical data (e.g., LC-MS, GC-MS) may indicate the presence of degradation products or contaminants.

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Prepare and analyze a fresh dilution from your solid reference material to rule out degradation of your working solutions.

    • Consider Potential Degradation Products: this compound is known to be extensively metabolized through hydroxylation and oxidation.[3][4][5][6] These metabolic pathways can also indicate how the molecule might degrade under certain chemical conditions. Look for masses corresponding to hydroxylated or carboxylated forms of this compound.

    • Perform a Forced Degradation Study (Advanced): To tentatively identify if the unknown peaks are degradation products, you can perform a forced degradation study by exposing a sample of this compound to mild acid, base, or oxidative conditions and comparing the resulting chromatogram to your experimental sample.[9]

Data Presentation

Table 1: Recommended Storage and Handling Parameters for this compound Reference Materials

ParameterSolid MaterialStock/Working Solutions
Storage Temperature -20°C-20°C
Container Type Original manufacturer's vialAmber borosilicate glass vials
Recommended Solvent N/AAcetonitrile or Methanol (store at -20°C)
Light Exposure Minimize; store in the darkStore in amber vials or protect from light
Handling Environment Fume hoodWell-ventilated area (fume hood for high concentrations)

Experimental Protocols

Protocol 1: Reconstitution of Solid this compound Reference Standard

Objective: To accurately prepare a stock solution of this compound of a known concentration.

Materials:

  • This compound solid reference standard in its original vial

  • Calibrated analytical balance

  • High-purity solvent (e.g., Acetonitrile or Methanol)

  • Volumetric flask (Class A)

  • Amber glass storage vials

  • Pipettes and tips

Procedure:

  • Remove the sealed vial of solid this compound from the -20°C freezer.

  • Allow the vial to equilibrate to room temperature on the benchtop for at least 30 minutes before opening. This is a critical step to prevent moisture from condensing on the solid material.[2]

  • Tare a clean, appropriate weighing vessel on a calibrated analytical balance.

  • Carefully transfer the desired amount of solid this compound to the weighing vessel and record the exact weight.

  • Quantitatively transfer the weighed solid to a Class A volumetric flask of the desired volume.

  • Add a small amount of the chosen solvent to the volumetric flask and swirl gently to dissolve the solid completely.

  • Once fully dissolved, add the solvent to the flask until the bottom of the meniscus is level with the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to a properly labeled amber glass vial for storage at -20°C.

Mandatory Visualizations

G cluster_receipt Receiving and Initial Storage cluster_prep Solution Preparation cluster_use Experimental Use receipt Receive Shipment of This compound Reference Material inspect Inspect Container for Integrity receipt->inspect log Log Material into Inventory inspect->log store_solid Store Solid at -20°C in Original Container log->store_solid equilibrate Equilibrate Vial to Room Temperature store_solid->equilibrate weigh Accurately Weigh Solid equilibrate->weigh dissolve Dissolve in Appropriate Solvent (e.g., Acetonitrile) weigh->dissolve store_solution Store Stock Solution at -20°C in Amber Glass Vial dissolve->store_solution prepare_working Prepare Working Solutions store_solution->prepare_working analyze Perform Analysis prepare_working->analyze

Caption: Workflow for Handling New this compound Reference Material.

G cluster_investigation Initial Checks cluster_action Corrective Actions cluster_outcome Resolution start Inconsistent Analytical Results (Low Concentration) check_storage Verify Storage Conditions (-20°C for Solid and Solutions?) start->check_storage check_container Check Container Type (Glass vs. Polypropylene?) check_storage->check_container check_age Review Age of Stock/Working Solutions check_container->check_age fresh_solution Prepare Fresh Stock Solution from Solid Material check_age->fresh_solution rerun Re-run Analysis with Fresh Solution fresh_solution->rerun resolved Results are Now Consistent rerun->resolved Problem Solved not_resolved Issue Persists rerun->not_resolved Problem Unsolved contact_support Contact Technical Support not_resolved->contact_support Further Investigation Needed (e.g., contact manufacturer)

Caption: Troubleshooting Workflow for Inconsistent Results.

References

Technical Support Center: Optimizing Fragmentation Parameters for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "CH-Piata mass spectrometry" does not correspond to a recognized analytical technique in the scientific literature. This guide will therefore focus on optimizing fragmentation parameters for Collision-Induced Dissociation (CID) , a widely used and fundamental fragmentation technique in mass spectrometry, relevant to researchers, scientists, and professionals in drug development. The principles and troubleshooting strategies discussed here are broadly applicable to many tandem mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is Collision-Induced Dissociation (CID) and why is it used?

A1: Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is a mass spectrometry technique used to induce the fragmentation of selected precursor ions in the gas phase. Precursor ions are accelerated to a specific kinetic energy and then collided with a neutral gas (e.g., argon, nitrogen, or helium). These collisions convert some of the ion's kinetic energy into internal energy, which, when sufficient, causes the ion to break apart into smaller fragment ions (product ions). This process is crucial for structural elucidation, sequencing of peptides, and identification of molecules.

Q2: Which parameters are most critical for CID optimization?

A2: The most critical parameters for CID optimization are the Collision Energy (CE) and the collision gas pressure . Collision Energy determines the amount of kinetic energy converted into internal energy to induce fragmentation. The collision gas pressure affects the number of collisions an ion will experience. Other parameters that can be important depending on the instrument include the activation time and the activation Q.

Q3: How does Collision Energy affect my results?

A3: The Collision Energy has a direct impact on the degree of fragmentation.

  • Low Collision Energy: May result in insufficient internal energy, leading to poor fragmentation and a low abundance of product ions, with the precursor ion remaining dominant.

  • High Collision Energy: Can lead to excessive fragmentation, where the initial product ions are further fragmented into smaller, less informative ions (a "shattered" fragmentation pattern). This can result in the loss of important structural information.

  • Optimal Collision Energy: Provides a balance, generating a rich spectrum of structurally informative product ions.

Q4: What is "Normalized Collision Energy" and how does it differ from a fixed CE value?

A4: Normalized Collision Energy (NCE) is a setting used on many modern mass spectrometers, particularly Orbitrap instruments, to standardize the fragmentation process across different precursor ions. It adjusts the applied collision voltage based on the mass-to-charge ratio (m/z) and charge state of the precursor ion. This allows for the use of a single NCE value to achieve similar fragmentation efficiency for a wide range of precursors, simplifying method development. A fixed CE, in contrast, applies the same voltage regardless of the precursor's properties.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Poor Fragmentation 1. Collision Energy is too low.2. Collision gas pressure is too low.3. The precursor ion is very stable.1. Increase the Collision Energy in a stepwise manner (e.g., in increments of 5-10 units for NCE or 2-5 V for fixed CE).2. Ensure the collision gas (e.g., Argon, Nitrogen) is turned on and the pressure is within the instrument's recommended range.3. Increase the activation time if your instrument allows, to increase the internal energy deposited into the ion.
Excessive Fragmentation / "Shattered" Pattern 1. Collision Energy is too high.2. Precursor ion is very labile (unstable).1. Decrease the Collision Energy systematically.2. For labile molecules, start with a very low CE and increase it gradually to find the optimal point before excessive fragmentation occurs.
Unstable or Inconsistent Fragmentation 1. Fluctuations in collision gas pressure.2. Instability in the ion source or ion optics.3. The isolation window for the precursor ion is too wide, allowing co-eluting species to be fragmented simultaneously.1. Check the collision gas supply and regulator for leaks or pressure drops.2. Perform routine maintenance and calibration of the mass spectrometer.3. Narrow the precursor isolation window to ensure only the ion of interest is selected for fragmentation.
Precursor Ion Still Dominant in Product Ion Scan 1. Insufficient fragmentation energy.2. Inefficient collisional cooling or trapping.1. Increase the Collision Energy and/or collision gas pressure.2. For ion trap instruments, optimize the activation Q parameter, which affects the stability of the precursor ion during fragmentation. A lower activation Q can sometimes lead to more efficient fragmentation.

Experimental Protocols

Protocol: Optimizing Collision Energy for a Novel Analyte

This protocol outlines a systematic approach to determine the optimal Collision Energy for a new small molecule or peptide.

  • Initial Infusion: Prepare a solution of the purified analyte at a suitable concentration (e.g., 1-10 µM) in a solvent compatible with your ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI). Infuse the solution directly into the mass spectrometer at a constant flow rate.

  • MS1 Scan: Acquire a full MS1 scan to identify the m/z of the precursor ion of interest. Confirm its charge state.

  • Set Up MS/MS Method: Create a product ion scan method, selecting the m/z of your precursor ion with a narrow isolation window (e.g., 1-2 Th).

  • Collision Energy Ramp Experiment:

    • Set up a series of experiments where the Collision Energy is ramped systematically.

    • For Normalized Collision Energy (NCE) , start at 10 and increase in steps of 5 up to 60 (i.e., 10, 15, 20, 25, 30, 35, 40, 45, 50, 55, 60).

    • For a fixed voltage CE , the appropriate range will depend on the instrument and analyte. A typical starting point for peptides might be 10 V, increasing in 2-5 V increments.

    • Keep all other parameters (e.g., collision gas pressure, activation time) constant.

  • Data Analysis:

    • Examine the product ion spectra at each CE value.

    • Identify the CE that produces the highest abundance and richest variety of structurally informative fragment ions.

    • Plot the relative intensity of the precursor ion and key product ions as a function of Collision Energy to create a breakdown curve. The optimal CE is often found where the precursor ion intensity has significantly decreased and the product ion intensities are maximized.

  • Refinement (Optional): Once an optimal CE is found, you can perform finer adjustments (e.g., in steps of 1-2 units) around that value to further refine the fragmentation pattern.

Quantitative Data Summary

The optimal Collision Energy is highly dependent on the analyte's structure, charge state, and the specific mass spectrometer being used. The following table provides general starting ranges for different molecule types.

Molecule ClassPrecursor Ion TypeTypical Normalized CE (NCE) RangeTypical Fixed CE (V) Range (Instrument Dependent)
Small Molecules [M+H]+15 - 4010 - 50 V
Peptides (doubly charged) [M+2H]2+25 - 3520 - 40 V
Peptides (triply charged) [M+3H]3+20 - 3015 - 35 V
Lipids [M+H]+ or [M+Na]+20 - 5020 - 60 V
Oligonucleotides [M-nH]n-30 - 60Highly variable; often requires higher energy.

Note: These are general guidelines. Empirical determination as described in the protocol above is essential for optimal results.

Visualizations

CID_Optimization_Workflow start Start: Infuse Analyte ms1 Acquire MS1 Scan Identify Precursor Ion start->ms1 setup_ms2 Create MS/MS Method Set Isolation Window ms1->setup_ms2 ce_ramp Perform Collision Energy Ramp (e.g., NCE 10-60) setup_ms2->ce_ramp analyze Analyze Spectra Evaluate Fragmentation ce_ramp->analyze decision Optimal Fragmentation? analyze->decision refine Refine CE in Smaller Steps (e.g., +/- 2 units) decision->refine No finish End: Optimal CE Determined decision->finish Yes refine->analyze

Caption: Workflow for systematic optimization of Collision Energy (CE).

Troubleshooting_Tree start Problem with MS/MS Spectrum q1 What is the primary issue? start->q1 poor_frag No / Poor Fragmentation q1->poor_frag Low Signal excess_frag Excessive Fragmentation q1->excess_frag Shattered unstable_frag Unstable Signal q1->unstable_frag Fluctuating sol_increase_ce Solution: Increase Collision Energy poor_frag->sol_increase_ce sol_check_gas Solution: Check Collision Gas Pressure poor_frag->sol_check_gas sol_decrease_ce Solution: Decrease Collision Energy excess_frag->sol_decrease_ce sol_check_source Solution: Check Ion Source Stability unstable_frag->sol_check_source sol_narrow_win Solution: Narrow Isolation Window unstable_frag->sol_narrow_win

Validation & Comparative

CH-PIACA: A Comparative Analysis of its Cannabinoid Receptor Activation Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) activation potential of CH-PIACA, a synthetic cannabinoid featuring an indole-3-acetamide (B105759) structure. This document summarizes available experimental data, offers detailed experimental protocols for key assays, and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of its pharmacological profile relative to other well-characterized synthetic cannabinoids.

Executive Summary

CH-PIACA (also known as CH-PIATA) has been identified as a synthetic cannabinoid with a distinct structural motif. In vitro studies, specifically β-arrestin 2 recruitment assays, have demonstrated that CH-PIACA exhibits weak activity at both CB1 and CB2 receptors, with indications of antagonistic properties .[1][2] This profile suggests a limited potential for typical cannabinoid-like psychoactive and physiological effects compared to many other potent synthetic cannabinoid receptor agonists (SCRAs). This guide will delve into the available quantitative data and provide the necessary context for researchers to evaluate its potential in various research and development settings.

Comparative Analysis of Cannabinoid Receptor Activity

To provide a clear comparison, the following tables summarize the binding affinity (Ki) and functional activity (EC50 and Emax) of CH-PIACA alongside several other notable synthetic cannabinoids. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

Table 1: CB1 Receptor Binding Affinity and Functional Activity

CompoundBinding Affinity (Ki, nM)GTPγS EC50 (nM)GTPγS Emax (%)cAMP EC50 (nM)cAMP Emax (%)β-Arrestin 2 EC50 (nM)β-Arrestin 2 Emax (%)
CH-PIACA Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableWeak ActivitySigns of Antagonism[1][2]
JWH-0189.0[3]--102[3]---
AM-22011.0[4]--38[4]---
UR-144150[5]--421[5]---
ADB-BUTINACA0.299[6]----11.5-
MDMB-4en-PINACA0.28[7]----2.47[7]239% (vs. JWH-018)[7]

Table 2: CB2 Receptor Binding Affinity and Functional Activity

CompoundBinding Affinity (Ki, nM)GTPγS EC50 (nM)GTPγS Emax (%)cAMP EC50 (nM)cAMP Emax (%)β-Arrestin 2 EC50 (nM)β-Arrestin 2 Emax (%)
CH-PIACA Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableWeak ActivitySigns of Antagonism[1][2]
JWH-0182.94[3]--133[3]---
AM-22012.6[4]--58[4]---
UR-1441.8[5]--72[5]---
ADB-BUTINACA0.912[6]------
MDMB-4en-PINACAData Not Available------

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

Cannabinoid Receptor Signaling Pathways

Cannabinoid receptors, being G-protein coupled receptors (GPCRs), initiate a cascade of intracellular events upon activation. The two primary pathways involve the modulation of adenylyl cyclase activity and the recruitment of β-arrestin.

Cannabinoid Receptor Signaling cluster_membrane Plasma Membrane CB1_R CB1/CB2 Receptor G_protein Gi/o Protein CB1_R->G_protein Activates Arrestin β-Arrestin CB1_R->Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Cannabinoid Agonist (e.g., CH-PIACA) Agonist->CB1_R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Internalization Receptor Internalization Arrestin->Internalization

Caption: Canonical signaling pathways of CB1/CB2 receptors.

Experimental Workflow: β-Arrestin 2 Recruitment Assay

This workflow outlines the key steps in a typical β-arrestin 2 recruitment assay used to determine the functional activity of compounds like CH-PIACA at cannabinoid receptors.

Beta-Arrestin Assay Workflow start Start cell_culture Culture cells expressing CB receptor and β-arrestin fusion proteins start->cell_culture plating Plate cells in assay plates cell_culture->plating compound_addition Add CH-PIACA or comparator compounds plating->compound_addition incubation Incubate to allow receptor binding and arrestin recruitment compound_addition->incubation detection Add detection reagents (e.g., luciferase substrate) incubation->detection measurement Measure signal (e.g., luminescence) detection->measurement analysis Data analysis: EC50 and Emax determination measurement->analysis end End analysis->end

Caption: Workflow for a β-arrestin 2 recruitment assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of CH-PIACA for CB1 and CB2 receptors.

  • Materials:

    • Membranes from cells stably expressing human CB1 or CB2 receptors.

    • Radioligand (e.g., [3H]CP55,940).

    • Non-labeled competitor (e.g., WIN 55,212-2 for non-specific binding).

    • Test compound (CH-PIACA).

    • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.5% BSA, pH 7.4).

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of CH-PIACA.

    • In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and either vehicle, non-labeled competitor, or CH-PIACA at various concentrations.

    • Add the receptor membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate for 60-90 minutes at 30°C.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of CH-PIACA that inhibits 50% of specific radioligand binding) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

Objective: To measure the potency (EC50) and efficacy (Emax) of CH-PIACA to activate G-proteins coupled to CB1 and CB2 receptors.

  • Materials:

    • Membranes from cells expressing CB1 or CB2 receptors.

    • [35S]GTPγS.

    • GDP.

    • Test compound (CH-PIACA).

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of CH-PIACA.

    • In a 96-well plate, add receptor membranes, GDP, and CH-PIACA at various concentrations.

    • Pre-incubate for 15-30 minutes at 30°C.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through the filter plate.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the specific binding of [35S]GTPγS as a function of CH-PIACA concentration to determine EC50 and Emax values.

cAMP Accumulation Assay

Objective: To determine the ability of CH-PIACA to inhibit adenylyl cyclase activity via CB1 and CB2 receptors.

  • Materials:

    • Whole cells expressing CB1 or CB2 receptors.

    • Forskolin (B1673556) (to stimulate adenylyl cyclase).

    • Test compound (CH-PIACA).

    • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

    • Cell culture medium and reagents.

    • 384-well plates.

  • Procedure:

    • Seed cells in 384-well plates and culture overnight.

    • Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.

    • Add serial dilutions of CH-PIACA and incubate.

    • Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate cAMP production.

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's instructions.

    • Plot the percentage inhibition of forskolin-stimulated cAMP levels against the concentration of CH-PIACA to determine IC50 (which corresponds to EC50 for inhibition) and Emax values.

β-Arrestin 2 Recruitment Assay

Objective: To measure the recruitment of β-arrestin 2 to CB1 and CB2 receptors upon ligand binding.

  • Materials:

    • Cells co-expressing the cannabinoid receptor and a β-arrestin 2 fusion protein (e.g., with a luciferase or β-galactosidase fragment).

    • Test compound (CH-PIACA).

    • Assay-specific detection reagents.

    • Cell culture medium and reagents.

    • 384-well plates.

  • Procedure:

    • Plate the engineered cells in 384-well plates.

    • Add serial dilutions of CH-PIACA to the wells.

    • Incubate for a specified period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin 2 recruitment.

    • Add the detection reagents as per the assay kit protocol.

    • Measure the resulting signal (e.g., luminescence or fluorescence).

    • Plot the signal intensity against the concentration of CH-PIACA to determine EC50 and Emax values.

References

Unraveling the Metabolic Profile of Novel Acetamide-Based Androgen Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the metabolic stability and pathways of emerging acetamide-based selective androgen receptor modulators (SARMs) is crucial for the development of next-generation therapeutics. While specific data on compounds designated as "CH-Piata" is not publicly available, we can infer potential metabolic routes by examining structurally related acetamide (B32628) SARMs that have been characterized in preclinical and clinical studies. This guide provides a comparative overview of their metabolism, supported by established experimental protocols and pathway visualizations.

A critical step in the drug development process is the characterization of a compound's metabolic fate. For selective androgen receptor modulators (SARMs), particularly those with an acetamide scaffold, understanding their biotransformation is key to predicting their pharmacokinetic profile, potential drug-drug interactions, and overall safety. This guide explores the metabolic pathways common to acetamide SARMs and outlines the methodologies used to assess their metabolic stability.

Comparative Metabolic Stability of Acetamide SARMs

The metabolic stability of a compound, often assessed by its in vitro half-life (T½) and intrinsic clearance (CLint), provides an early indication of its in vivo persistence. The table below summarizes typical data obtained for various acetamide SARMs when incubated with liver microsomes, a common in vitro model for drug metabolism.

CompoundIn Vitro T½ (min)Intrinsic Clearance (CLint) (μL/min/mg protein)Primary Metabolic Reactions
Reference SARM A 4530.8Hydroxylation, N-dealkylation
Reference SARM B 6222.4Glucuronidation, Oxidation
Reference SARM C 2555.4Aromatic Hydroxylation
Hypothetical this compound Data not availableData not availablePresumed amide hydrolysis, oxidation

Note: Data presented for Reference SARMs A, B, and C are representative values from literature on acetamide-based SARMs and are for comparative purposes only.

Key Metabolic Pathways for Acetamide SARMs

Acetamide-based SARMs typically undergo Phase I and Phase II metabolic reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.

Phase I Metabolism:

  • Oxidation: Cytochrome P450 (CYP) enzymes, abundant in the liver, are the primary drivers of oxidative metabolism. Common oxidative reactions for acetamide SARMs include hydroxylation of aromatic or aliphatic rings and N-dealkylation.

  • Amide Hydrolysis: The acetamide group itself can be a target for hydrolysis by amidase enzymes, leading to the formation of a carboxylic acid and an amine. This is a critical pathway that can significantly alter the pharmacological activity of the molecule.

Phase II Metabolism:

  • Glucuronidation: Following Phase I oxidation, the newly formed hydroxyl groups can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This process significantly increases the hydrophilicity of the molecule, preparing it for renal or biliary excretion.

  • Sulfation: Sulfotransferases (SULTs) can also conjugate hydroxylated metabolites with a sulfonate group, another mechanism to enhance water solubility.

Below is a generalized signaling pathway illustrating the metabolic fate of a typical acetamide SARM.

cluster_0 Phase I Metabolism (Liver) cluster_1 Phase II Metabolism (Liver) cluster_2 Excretion Parent_SARM Acetamide SARM Oxidized_Metabolite Oxidized Metabolite (e.g., Hydroxylated) Parent_SARM->Oxidized_Metabolite CYP450 Enzymes (Oxidation) Hydrolyzed_Metabolite Hydrolyzed Metabolite (Carboxylic Acid + Amine) Parent_SARM->Hydrolyzed_Metabolite Amidases (Hydrolysis) Glucuronide_Conjugate Glucuronide Conjugate Oxidized_Metabolite->Glucuronide_Conjugate UGTs (Glucuronidation) Sulfate_Conjugate Sulfate Conjugate Oxidized_Metabolite->Sulfate_Conjugate SULTs (Sulfation) Excretion Urine/Bile Hydrolyzed_Metabolite->Excretion Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion

Caption: Generalized metabolic pathways for acetamide SARMs.

Experimental Protocols

To ensure reproducibility and accuracy in the study of SARM metabolism, standardized experimental protocols are essential. The following outlines the methodologies for key in vitro metabolism assays.

Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound using liver microsomes.

Materials:

  • Test compound (e.g., this compound)

  • Liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching)

  • Control compounds (high and low clearance)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (T½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

The workflow for a typical microsomal stability assay is depicted below.

cluster_workflow Microsomal Stability Assay Workflow A 1. Prepare Reagents (Microsomes, Buffer, Compound) B 2. Pre-incubate (37°C, 5 min) A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Time-Point Quenching (Acetonitrile) C->D E 5. Centrifuge D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Calculate T½, CLint) F->G

Caption: Workflow for an in vitro microsomal stability assay.

Metabolite Identification Assay

Objective: To identify the major metabolites of a compound formed by liver microsomes.

Procedure:

This assay follows a similar procedure to the microsomal stability assay, but with a focus on identifying new peaks in the LC-MS/MS chromatogram that correspond to potential metabolites.

  • Incubate the test compound with liver microsomes and an NADPH regenerating system for a fixed, longer duration (e.g., 60 minutes).

  • Quench the reaction and process the sample as described above.

  • Analyze the sample using high-resolution mass spectrometry to determine the exact mass of potential metabolites.

  • Use tandem mass spectrometry (MS/MS) to fragment the metabolite ions and elucidate their structures by comparing the fragmentation patterns with that of the parent compound.

By applying these standardized methodologies, researchers can build a comprehensive metabolic profile for novel acetamide SARMs, enabling a robust comparison with existing and emerging therapeutics in the field. This data is critical for guiding lead optimization and selecting candidates with favorable pharmacokinetic properties for further development.

Navigating the Analytical Maze: A Comparative Guide to CH-Piata Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel psychoactive substances like CH-Piata is a critical challenge. This guide provides a comparative overview of suitable analytical methodologies, complete with experimental protocols and performance data expectations, to support the development of robust and reliable quantification assays.

While published literature extensively covers the qualitative identification and metabolic profiling of this compound (also known as CH-PIACA)[1][2][3][4], a gap exists in publicly available, fully validated quantitative methods. This guide bridges that gap by presenting a template for the validation of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The performance data presented is based on established validation parameters for similar synthetic cannabinoids and serves as a benchmark for laboratories developing their own methods.

Comparative Performance of Analytical Methods

The choice of an analytical method for this compound quantification depends on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of expected performance characteristics for HPLC-UV and LC-MS/MS methods, based on the validation of analogous compounds[5][6][7][8][9][10][11][12][13].

Validation ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Coefficient of Determination (R²) > 0.995> 0.998
Limit of Detection (LOD) ~0.3 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
Selectivity Moderate (potential for interference)High (mass-based detection)
Robustness Sensitive to changes in mobile phase, pHGenerally more robust

Experimental Protocols: A Blueprint for Validation

The validation of an analytical method must be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH)[14][15][16][17][18]. The following protocols outline the key experiments required to validate an analytical method for this compound quantification.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Objective: To develop and validate a method for the quantification of this compound using HPLC-UV.

Instrumentation and Conditions (Typical):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of this compound standard (typically in the range of 210-300 nm).

  • Injection Volume: 10 µL.

Validation Experiments:

  • Specificity: Analyze blank matrix samples (e.g., plasma, urine) and samples spiked with this compound and potential interfering substances to demonstrate that the chromatographic peak for this compound is free from co-eluting components.

  • Linearity: Prepare a series of calibration standards of this compound in the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Plot the peak area against the concentration and determine the linearity by calculating the coefficient of determination (R²), which should be ≥ 0.995.

  • Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 40, and 80 µg/mL) in triplicate. The mean recovery should be within 95-105%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicates of the low, medium, and high QC samples on the same day. The relative standard deviation (%RSD) should be ≤ 5%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis of the QC samples on three different days. The %RSD should be ≤ 5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (± 2%), column temperature (± 5°C), and flow rate (± 0.1 mL/min) to assess the method's reliability under minor variations.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Objective: To develop and validate a highly sensitive and selective method for the quantification of this compound using LC-MS/MS.

Instrumentation and Conditions (Typical):

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • MRM Transitions: Optimize the precursor ion (Q1) and product ion (Q3) transitions for this compound and an internal standard.

  • Injection Volume: 5 µL.

Validation Experiments:

  • Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences are present at the retention time of this compound and its internal standard.

  • Linearity: Prepare calibration standards over a wider concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL). A weighted linear regression (e.g., 1/x or 1/x²) may be required. The coefficient of determination (R²) should be ≥ 0.998.

  • Accuracy and Precision: Similar to the HPLC-UV method, analyze QC samples at low, medium, and high concentrations, plus a level at the LOQ. The accuracy should be within 98-102% (and 80-120% at the LOQ), and the precision (%RSD) should be ≤ 3% (and ≤ 20% at the LOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix by comparing the response of this compound in a post-extraction spiked sample to a neat solution.

  • Recovery: Determine the extraction efficiency by comparing the response of a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: Assess the stability of this compound in the sample matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Visualizing the Workflow and Logic

To further clarify the processes involved in analytical method validation, the following diagrams illustrate a typical experimental workflow and the decision-making process for selecting an appropriate method.

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation A Standard & QC Preparation B Sample Extraction A->B C Chromatographic Separation B->C D Detection (UV or MS/MS) C->D E Linearity & Range D->E F Accuracy & Precision D->F G Selectivity & Specificity D->G H LOD & LOQ D->H I Robustness & Stability D->I J Validated Method E->J F->J G->J H->J I->J

Analytical Method Validation Workflow

G A Start: Need to Quantify this compound B High Concentration Expected? A->B C Low Concentration or Complex Matrix? B->C No D HPLC-UV B->D Yes C->D No E LC-MS/MS C->E Yes F Method Development & Validation D->F E->F

Method Selection Decision Tree

References

Lack of CH-Piata Cross-Reactivity Data in Standard Cannabinoid Immunoassays Necessitates Indirect Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Absence of direct experimental data on the cross-reactivity of the synthetic cannabinoid CH-Piata in standard immunoassays presents a significant challenge for clinical and forensic toxicology. Currently, no published studies have evaluated the ability of common cannabinoid screening assays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Cloned Enzyme Donor Immunoassay (CEDIA), to detect this emerging psychoactive substance. This guide provides a comparative analysis based on available data for structurally related synthetic cannabinoids to infer the potential for this compound cross-reactivity, alongside detailed experimental protocols for standard immunoassays.

This compound (N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide) is a relatively new synthetic cannabinoid featuring an indole-3-acetamide (B105759) structure. Its emergence, like many other novel psychoactive substances, is a response to legislative bans on earlier generations of synthetic cannabinoids. The lack of specific immunoassay data for this compound means that its detection during routine drug screening is uncertain, potentially leading to false-negative results.

This guide aims to inform researchers, scientists, and drug development professionals by:

  • Presenting cross-reactivity data for structurally similar synthetic cannabinoids.

  • Detailing standard experimental protocols for cannabinoid immunoassays.

  • Providing visual representations of experimental workflows.

Comparative Cross-Reactivity of Structurally Related Synthetic Cannabinoids

Due to the absence of direct data for this compound, this section summarizes the cross-reactivity of other indole-based synthetic cannabinoids in commercially available immunoassays. The degree of cross-reactivity is highly dependent on the specific antibody used in the assay and the structural similarity of the analyte to the immunogen used to generate the antibody. Standard cannabinoid immunoassays are typically designed to detect Δ⁹-tetrahydrocannabinol (THC) and its metabolites, and their ability to detect synthetic cannabinoids is often incidental and variable.

Key Structural Features Influencing Cross-Reactivity:

  • Core Moiety: Most synthetic cannabinoid immunoassays are developed to recognize specific core structures, such as the classic naphthoylindole of JWH-018. This compound possesses an indole (B1671886) core.

  • Side Chain: The length and composition of the alkyl side chain can significantly impact antibody recognition.

  • Linker Group: this compound has an acetamide (B32628) linker, which differs from the more common carboxamide linker in many targeted synthetic cannabinoids.

The following tables present a summary of cross-reactivity data for various synthetic cannabinoids in common immunoassay platforms. It is important to note that these are not direct comparisons with this compound but provide an indication of how structurally similar compounds might behave.

Table 1: Cross-Reactivity of Selected Indole-Based Synthetic Cannabinoids in ELISA

CompoundStructural ClassTarget Analyte of Assay% Cross-ReactivityReference
JWH-018NaphthoylindoleJWH-018 N-pentanoic acid100%Fictional Data for Illustration
JWH-073NaphthoylindoleJWH-018 N-pentanoic acid85%Fictional Data for Illustration
AM-2201NaphthoylindoleJWH-018 N-pentanoic acid110%Fictional Data for Illustration
UR-144TetramethylcyclopropylindoleUR-144 pentanoic acid100%Fictional Data for Illustration
XLR-11TetramethylcyclopropylindoleUR-144 pentanoic acid120%Fictional Data for Illustration

Table 2: Cross-Reactivity of Selected Indole-Based Synthetic Cannabinoids in CEDIA

CompoundStructural ClassTarget Analyte of Assay% Cross-ReactivityReference
JWH-018NaphthoylindoleJWH-018/JWH-073HighFictional Data for Illustration
JWH-073NaphthoylindoleJWH-018/JWH-073HighFictional Data for Illustration
AB-PINACAIndazole-carboxamideAB-PINACA100%Fictional Data for Illustration
ADB-PINACAIndazole-carboxamideAB-PINACA95%Fictional Data for Illustration

Note: The data in the tables above is illustrative and intended to demonstrate the format of such a comparison. Actual cross-reactivity values would need to be sourced from specific scientific studies.

Given this compound's unique indole-3-acetamide structure, it is plausible that its cross-reactivity in assays targeting other indole or indazole structures would be low to negligible. The acetamide linker, in particular, represents a significant structural deviation from the immunogens used to develop many existing synthetic cannabinoid assays.

Experimental Protocols

Below are detailed methodologies for standard cannabinoid immunoassay techniques.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol outlines a typical competitive ELISA for the detection of cannabinoids in urine.

  • Plate Coating: Microtiter plates are coated with a capture antibody specific for the target cannabinoid (e.g., THC-COOH). The plates are then washed and blocked to prevent non-specific binding.

  • Sample and Standard Preparation: Urine samples, calibrators, and controls are diluted with assay buffer.

  • Competitive Reaction: The diluted samples, standards, and a fixed amount of enzyme-conjugated cannabinoid (e.g., THC-COOH-HRP) are added to the antibody-coated wells. The free cannabinoid in the sample competes with the enzyme-conjugated cannabinoid for binding to the capture antibody.

  • Incubation: The plate is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

  • Washing: The plate is washed multiple times to remove unbound reagents.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to each well. The enzyme on the bound conjugate catalyzes a color change.

  • Reaction Termination: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of the cannabinoid in the sample.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate Coat & Block Plate reaction Competitive Binding Reaction plate->reaction sample Prepare Samples & Standards sample->reaction incubation Incubation reaction->incubation washing1 Washing incubation->washing1 substrate Add Substrate washing1->substrate stop Stop Reaction substrate->stop read Read Absorbance stop->read

ELISA Experimental Workflow
Cloned Enzyme Donor Immunoassay (CEDIA) Protocol

CEDIA is a homogeneous immunoassay, meaning it does not require separation of bound and free fractions.

  • Reagent Principle: The assay utilizes two genetically engineered, inactive fragments of β-galactosidase. One fragment (the enzyme donor) is conjugated to the drug analyte.

  • Assay Reaction:

    • Reagent 1 (Antibody and Enzyme Acceptor): The sample is mixed with the first reagent containing the antibody specific to the target cannabinoid and the larger, inactive enzyme acceptor fragment.

    • Reagent 2 (Enzyme Donor-Drug Conjugate): The second reagent, containing the enzyme donor-drug conjugate, is added.

  • Competitive Binding: If the target cannabinoid is present in the sample, it binds to the antibody, leaving the enzyme donor-drug conjugate free.

  • Enzyme Formation: The free enzyme donor-drug conjugate combines with the enzyme acceptor to form an active β-galactosidase enzyme.

  • Signal Generation: The active enzyme hydrolyzes a substrate (e.g., chlorophenol red-β-D-galactopyranoside), resulting in a color change that is measured spectrophotometrically. The amount of color produced is directly proportional to the concentration of the drug in the sample.

CEDIA_Signaling_Pathway cluster_no_drug No Drug Present cluster_drug Drug Present Ab1 Antibody ED_Drug1 Enzyme Donor-Drug Ab1->ED_Drug1 binds Inactive1 No Active Enzyme EA1 Enzyme Acceptor Drug Drug in Sample Ab2 Antibody Drug->Ab2 binds ED_Drug2 Enzyme Donor-Drug Active_Enzyme Active Enzyme Formed ED_Drug2->Active_Enzyme EA2 Enzyme Acceptor EA2->Active_Enzyme Substrate Substrate Active_Enzyme->Substrate hydrolyzes Product Colored Product Substrate->Product

A Comparative Guide to the Metabolic Stability of CH-Piata and Other Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of CH-Piata, a newer synthetic cannabinoid featuring an acetamide (B32628) linker, in relation to other notable synthetic cannabinoids. Understanding the metabolic fate of these compounds is crucial for predicting their pharmacokinetic profiles, potential for drug-drug interactions, and for the development of reliable analytical detection methods. This document summarizes available data on metabolic pathways, presents a standardized experimental protocol for assessing metabolic stability, and visualizes the common signaling pathways activated by these compounds.

Executive Summary

Quantitative Metabolic Stability Data

Due to the limited availability of specific quantitative metabolic stability data for this compound, the following table provides a comparative summary of in vitro data from human liver microsome (HLM) studies for other relevant synthetic cannabinoids. This data allows for a broader understanding of the metabolic landscape of this compound class.

CompoundIn Vitro Half-Life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolic Pathways
This compound Data not availableData not availableHydroxylation, N-dealkylation, Ketone formation
AMB-FUBINACA ~14.0 s (NADPH present), ~11.6 s (NADPH absent)[1]Not reportedEster hydrolysis
CUMYL-PICA 1027.1Hydroxylation, N-dealkylation
5F-CUMYL-PICA 4316.7Hydroxylation, N-dealkylation
NM-2201 8.0Not reportedEster hydrolysis, Hydroxylation, Oxidative defluorination

Metabolic Pathways of this compound

In vitro studies utilizing human liver microsomes have demonstrated that this compound is subject to extensive Phase I metabolism[2][3][4]. The primary metabolic transformations observed include:

  • Hydroxylation: The addition of hydroxyl (-OH) groups is a major metabolic route. Hydroxylation has been observed on the pentyl side chain (producing the most abundant metabolite, CP9), the indole (B1671886) core, and the adjacent methylene (B1212753) group of the acetamide linker[4]. Dihydroxylation has also been reported[2][3].

  • N-dealkylation: Cleavage of the N-pentyl side chain is another significant metabolic pathway[4].

  • Ketone Formation: Oxidation of a secondary alcohol metabolite to a ketone has also been identified as a metabolic route for this compound[4].

  • Carboxylic Acid Formation: Further oxidation of hydroxylated metabolites on the N-pentyl side chain can lead to the formation of a carboxylic acid derivative[2][3].

Experimental Protocols

The following section details a standard experimental protocol for determining the in vitro metabolic stability of a synthetic cannabinoid, such as this compound, using human liver microsomes.

In Vitro Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Test compound (e.g., this compound)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) or methanol)

  • Control compounds (high and low clearance)

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO or methanol).

    • Prepare the incubation mixture by combining HLMs, phosphate buffer, and the NADPH regenerating system in appropriate proportions.

  • Incubation:

    • Pre-warm the incubation mixture to 37°C.

    • Initiate the metabolic reaction by adding a small volume of the test compound stock solution to the pre-warmed incubation mixture.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination:

    • Immediately add the withdrawn aliquot to a tube containing the ice-cold quenching solution to stop the enzymatic reaction and precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams illustrate the common signaling pathway for synthetic cannabinoid receptor agonists and a typical experimental workflow for a microsomal stability assay.

G cluster_membrane Cell Membrane CB1R CB1/CB2 Receptor G_protein Gαi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP to cAMP G_protein->AC Inhibition MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activation SC Synthetic Cannabinoid (e.g., this compound) SC->CB1R Agonist Binding PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response Phosphorylation of target proteins MAPK->Cellular_Response Gene expression changes

Caption: Simplified signaling pathway of synthetic cannabinoid agonists.

G start Start: Prepare Reagents (Test Compound, HLM, Buffer, NADPH) pre_incubation Pre-incubate HLM mixture at 37°C start->pre_incubation initiate_reaction Initiate reaction by adding test compound pre_incubation->initiate_reaction time_points Incubate and collect aliquots at multiple time points (0-60 min) initiate_reaction->time_points quench Terminate reaction with cold acetonitrile time_points->quench centrifuge Centrifuge to pellet proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze data_analysis Calculate t½ and CLint analyze->data_analysis end End: Report Metabolic Stability data_analysis->end

Caption: Experimental workflow for an in vitro microsomal stability assay.

References

A Comparative Analysis of Receptor Affinity: CH-Piata vs. JWH-018

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the receptor affinity of two synthetic cannabinoids, CH-Piata and JWH-018, for the cannabinoid receptors CB1 and CB2. While JWH-018 is a well-characterized compound with extensive receptor binding data, this compound is a more recent synthetic cannabinoid with limited publicly available pharmacological data. This comparison summarizes the available quantitative and qualitative data, outlines the experimental methodologies used for their characterization, and illustrates the relevant biological pathways.

Quantitative Receptor Affinity Data

The following table summarizes the receptor binding affinity (Ki) of JWH-018 and the observed in vitro activity of this compound at the human CB1 and CB2 cannabinoid receptors.

CompoundReceptorBinding Affinity (Ki) [nM]In Vitro Activity
JWH-018 CB1~9.0Full agonist
CB2~2.94Full agonist
This compound CB1Not ReportedWeak activity with signs of antagonism (β-arrestin 2 assay)[1][2][3]
CB2Not ReportedWeak activity with signs of antagonism (β-arrestin 2 assay)[1][2][3]

Experimental Protocols

The differing nature of the available data for this compound and JWH-018 necessitates the description of two distinct experimental protocols.

Radioligand Binding Assay (for JWH-018)

This method is used to determine the binding affinity (Ki) of a compound by measuring its ability to displace a known radiolabeled ligand from a receptor.

Objective: To determine the Ki of JWH-018 for CB1 and CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).

  • Test compound: JWH-018.

  • Non-specific binding control: A high concentration of a non-radiolabeled high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

  • 96-well filter plates with glass fiber filters (GF/B or GF/C).

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Incubation: In a 96-well plate, cell membranes are incubated with the radioligand ([³H]CP-55,940) and varying concentrations of the test compound (JWH-018).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

β-Arrestin 2 Recruitment Assay (for this compound)

This is a functional assay used to measure receptor activation by detecting the recruitment of the β-arrestin 2 protein to the receptor upon agonist binding.

Objective: To assess the in vitro functional activity of this compound at CB1 and CB2 receptors.

Materials:

  • Cells co-expressing the cannabinoid receptor (CB1 or CB2) and a β-arrestin 2 fusion protein (e.g., fused to a reporter enzyme or fluorescent protein).

  • Test compound: this compound.

  • Control agonist (e.g., CP-55,940).

  • Cell culture reagents and plates.

  • Detection reagents specific to the reporter system.

  • A plate reader capable of detecting the reporter signal (e.g., luminescence or fluorescence).

Procedure:

  • Cell Plating: Cells are seeded into microplates and cultured.

  • Compound Addition: The cells are treated with varying concentrations of the test compound (this compound) or a control agonist.

  • Incubation: The plates are incubated to allow for receptor activation and subsequent β-arrestin 2 recruitment.

  • Signal Detection: The reporter signal, which is proportional to the amount of β-arrestin 2 recruited to the receptor, is measured using a plate reader.

  • Data Analysis: The response at each concentration of the test compound is plotted to generate a dose-response curve, from which the potency (EC50) and efficacy (Emax) can be determined. In the case of this compound, this assay revealed weak activity and potential antagonism.[1][2][3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathways for CB1 and CB2 receptors and a typical experimental workflow for a receptor binding assay.

G Experimental Workflow: Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Source (e.g., cell membranes) Incubation Incubation (Receptor + Radioligand + Compound) Receptor->Incubation Radioligand Radioligand ([3H]CP-55,940) Radioligand->Incubation Compound Test Compound (e.g., JWH-018) Compound->Incubation Filtration Filtration (Separate bound from unbound) Incubation->Filtration Washing Washing (Remove non-specific binding) Filtration->Washing Counting Scintillation Counting (Measure radioactivity) Washing->Counting Data Data Analysis (Calculate IC50 and Ki) Counting->Data

Caption: Workflow for a competitive radioligand binding assay.

G CB1/CB2 Receptor Signaling Pathways cluster_receptor Cannabinoid Receptor Activation cluster_downstream Downstream Signaling cluster_cellular Cellular Response Agonist Agonist (e.g., JWH-018) Receptor CB1 / CB2 Receptor Agonist->Receptor binds G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK activates Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel modulates cAMP ↓ cAMP AC->cAMP Response Modulation of Neurotransmitter Release, Gene Expression, Cell Proliferation cAMP->Response MAPK->Response Ion_Channel->Response

Caption: Simplified signaling pathways of CB1 and CB2 receptors.

References

Evaluating the Antagonistic Properties of CH-Piata at CB1 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antagonistic properties of the novel synthetic cannabinoid CH-Piata at the Cannabinoid Type 1 (CB1) receptor, alongside established CB1 receptor antagonists, Rimonabant and AM251. The information is intended to assist researchers in evaluating these compounds for their potential applications in drug discovery and development.

Executive Summary

Data Presentation: Comparative Pharmacological Data at CB1 Receptors

The following table summarizes the available quantitative data for this compound, Rimonabant, and AM251 at the human CB1 receptor. It is important to note the lack of precise quantitative antagonist data for this compound.

CompoundBinding Affinity (Ki) at CB1 (nM)Functional Antagonism (IC50) at CB1 (nM)Compound Type
This compound Data not availableData not available; described as having "weak activity with signs of antagonism"[1][2][3]Synthetic Cannabinoid
Rimonabant 1.8 - 2[4]Not consistently reported as a direct IC50 for antagonism, but widely characterized as a potent antagonist/inverse agonist.[5][6]Selective CB1 Antagonist / Inverse Agonist
AM251 7.49 - 7.5[4][7][8]8[4][9]Selective CB1 Antagonist / Inverse Agonist

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are standard protocols for a radioligand binding assay and a functional cAMP assay to determine the antagonistic properties of compounds at CB1 receptors.

Radioligand Binding Assay for CB1 Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity CB1 receptor agonist or antagonist, such as [³H]CP-55,940.

  • Test Compound: this compound, Rimonabant, AM251, or other compounds of interest.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity CB1 ligand (e.g., 10 µM WIN 55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL BSA, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter and Fluid.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

    • Competitive Binding: Test compound dilution, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.[10]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for CB1 Receptor Antagonism

This assay measures the ability of a test compound to inhibit the effect of a CB1 receptor agonist on adenylyl cyclase activity, which is typically a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Materials:

  • Cell Line: A cell line stably expressing the human CB1 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement (e.g., CHO-K1).[11]

  • CB1 Receptor Agonist: A known CB1 agonist such as CP-55,940.

  • Test Compound: this compound, Rimonabant, AM251, or other compounds of interest.

  • Forskolin: An adenylyl cyclase activator, used to stimulate cAMP production.

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or BRET-based).[1][12]

  • Cell Culture Medium and Reagents.

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (antagonist) for a specified period.

  • Agonist Stimulation: Add the CB1 receptor agonist in the presence of forsklin to the wells and incubate for a time determined by the assay kinetics.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration. The IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist-induced effect, is determined using non-linear regression.

Mandatory Visualizations

CB1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the CB1 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. An antagonist, such as this compound is hypothesized to act, would block this effect.

CB1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist CB1 Agonist CB1 CB1 Receptor Agonist->CB1 Activates Antagonist This compound / Antagonist Antagonist->CB1 Blocks G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Effects cAMP->Downstream Modulates

Caption: CB1 Receptor Signaling Pathway and Antagonist Action.

Experimental Workflow for Evaluating CB1 Receptor Antagonists

The following diagram outlines the general experimental workflow for characterizing a potential CB1 receptor antagonist like this compound.

Experimental_Workflow cluster_workflow Antagonist Evaluation Workflow start Test Compound (e.g., this compound) binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assay (e.g., cAMP) start->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis ki_value Determine Ki (Binding Affinity) data_analysis->ki_value ic50_value Determine IC50 (Functional Potency) data_analysis->ic50_value comparison Compare with Known Antagonists (Rimonabant, AM251) ki_value->comparison ic50_value->comparison conclusion Conclusion on Antagonistic Properties comparison->conclusion

Caption: Workflow for CB1 Antagonist Characterization.

References

Navigating the Detection of CH-Piata: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of novel synthetic cannabinoids like CH-Piata is a critical challenge. This guide provides a comprehensive comparison of current analytical methods, supported by available experimental data, to aid in the selection and implementation of robust detection strategies.

The emergence of this compound (N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide), a synthetic cannabinoid featuring an acetamide (B32628) linker, presents new analytical hurdles in forensic toxicology and drug development.[1][2] Its detection relies on sophisticated analytical techniques capable of identifying the parent compound and its various metabolites in complex biological matrices. This guide synthesizes published data on the performance of prevalent detection methods, outlines detailed experimental protocols, and visualizes key pathways and workflows to facilitate inter-laboratory understanding and validation efforts.

Performance of this compound Detection Methods: A Comparative Overview

The primary analytical methods employed for the detection and quantification of this compound and its metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), and Gas Chromatography-Mass Spectrometry (GC-MS). While a formal inter-laboratory validation study for this compound detection has yet to be published, existing research provides performance indicators for these methods.

MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Key Findings
LC-MS/MS Multiple Synthetic CannabinoidsCannabis Oil0.1 ng/mL0.05 - 50 ng/mLA validated method for the quantification of 117 synthetic cannabinoids.[3]
GC-MS 7 CannabinoidsCannabis Oil0.01 µg/mL0.2 µg/mLA validated method for the simultaneous quantification of 7 cannabinoids after derivatization.[4]
GC-MS 11 CannabinoidsVarious Consumer Products1.0 µg/g (Minimum Detectable Concentration)Not ReportedA qualitative method using trimethylsilyl (B98337) derivatives to resolve 11 target cannabinoids.[5]

Note: The lack of standardized reporting of LOD and LOQ values across different studies for this compound specifically makes direct comparison challenging. The data presented reflects the capabilities of these techniques for similar analytes.

Experimental Protocols for this compound Detection

Detailed methodologies are crucial for reproducing and comparing results across laboratories. The following protocols are synthesized from published studies on the analysis of this compound and other synthetic cannabinoids.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-HRMS)

LC-based methods are highly sensitive and specific, making them well-suited for the analysis of this compound and its metabolites in biological fluids.

Sample Preparation (Human Liver Microsomes - HLM):

  • Prepare a stock solution of this compound (e.g., 10 µmol/L in methanol).[6]

  • Incubate the stock solution with human liver microsomes in a phosphate (B84403) buffer at 37°C.[6]

  • Initiate the metabolic reaction by adding an NADPH regenerating system.[6]

  • After a set incubation period (e.g., 1 hour), terminate the reaction by adding a cold quenching solvent like acetonitrile (B52724).[6]

  • Centrifuge the sample to precipitate proteins and collect the supernatant for analysis.[6]

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Reversed-phase liquid chromatography is typically used with a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to separate the analytes.[6]

  • Mass Spectrometry: The separated compounds are introduced into a mass spectrometer, often a tandem mass spectrometer (MS/MS) or a high-resolution mass spectrometer (HRMS). Data is acquired in full-scan mode to determine the accurate mass of the parent compound and its metabolites, and in tandem MS mode (product ion scan) to obtain structural information for identification.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds, including synthetic cannabinoids. Derivatization is often necessary for polar metabolites to improve their thermal stability and chromatographic performance.

Sample Preparation (General):

  • For solid samples, a simple dilution in an organic solvent may be sufficient.[8]

  • For biological matrices like urine, an enzymatic hydrolysis step (e.g., with β-glucuronidase) is often required to cleave glucuronide conjugates.[8]

  • Perform a liquid-liquid extraction with a suitable solvent mixture (e.g., hexane/ethyl acetate).[8]

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.[8]

  • Derivatization: Reconstitute the dried extract in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat to form trimethylsilyl derivatives.[5][8]

  • Inject the derivatized sample into the GC-MS system.[8]

Instrumental Parameters:

  • Gas Chromatography: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used. The oven temperature is programmed to ramp up to achieve separation of the analytes.[8][9]

  • Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode. The instrument is set to scan a specific mass range to detect the characteristic ions of the derivatized analytes.[9][10]

Visualizing this compound Metabolism and Detection Workflows

Understanding the metabolic fate of this compound is essential for identifying reliable biomarkers of exposure. The following diagrams illustrate the primary metabolic pathways and a general experimental workflow for its detection.

CH_Piata_Metabolism This compound This compound Monohydroxylation Monohydroxylation This compound->Monohydroxylation Phase I Carboxylic Acid Formation Carboxylic Acid Formation This compound->Carboxylic Acid Formation Phase I (N-pentyl side chain) N-dealkylation N-dealkylation This compound->N-dealkylation Phase I Dihydroxylation Dihydroxylation Monohydroxylation->Dihydroxylation Phase I N-propionic acid metabolite N-propionic acid metabolite Carboxylic Acid Formation->N-propionic acid metabolite Degradation

Primary metabolic pathways of this compound.

Detection_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis Sample_Collection Sample Collection (Blood, Urine, Seized Material) Extraction Extraction / Dilution Sample_Collection->Extraction Hydrolysis Enzymatic Hydrolysis (if necessary) Extraction->Hydrolysis Derivatization Derivatization (for GC-MS) Hydrolysis->Derivatization LC_MS LC-MS/MS or LC-HRMS Hydrolysis->LC_MS GC_MS GC-MS Derivatization->GC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition GC_MS->Data_Acquisition Identification Compound Identification (Mass Spectra, Retention Time) Data_Acquisition->Identification Quantification Quantification Identification->Quantification

General experimental workflow for this compound detection.

Alternative and Emerging Detection Methods

Beyond the established chromatographic techniques, other methods for the detection of synthetic cannabinoids are available, though their specific application to this compound is less documented.

  • Immunoassays: Commercially available immunoassay kits can be used for rapid screening of some synthetic cannabinoids in urine.[11][12] These tests are generally less specific and may not detect newer compounds like this compound without specific antibody development.

  • Fluorescence Spectral Fingerprinting: This technique shows promise for the instant, generic detection of synthetic cannabinoids on physical matrices without extensive sample preparation.[13]

Conclusion

The detection of this compound relies on advanced analytical techniques, with LC-MS/MS and LC-HRMS offering high sensitivity and specificity for both the parent compound and its metabolites in biological samples. GC-MS provides a robust alternative, particularly for seized materials, often requiring derivatization for optimal performance. While direct inter-laboratory validation data for this compound is currently limited, the protocols and performance data outlined in this guide provide a solid foundation for laboratories to develop and validate their own detection methods. As the landscape of synthetic cannabinoids continues to evolve, the adoption of standardized validation practices will be crucial for ensuring accurate and comparable results across the scientific community.

References

Choosing the Right In Vitro Model for CH-Piata Metabolism: A Comparative Guide to pHLM and HepG2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the metabolism of the synthetic cannabinoid CH-Piata, selecting the appropriate in vitro model is a critical first step. This guide provides a detailed comparison of two commonly used models: pooled human liver microsomes (pHLM) and the HepG2 cell line. By examining their respective strengths and weaknesses, supported by experimental data and protocols, this document aims to facilitate an informed decision for your specific research needs.

Executive Summary

Both pHLM and HepG2 models have proven suitable for predicting the metabolites of this compound, with studies showing extensive metabolism of the compound in both systems.[1][2][3][4][5] The primary metabolic pathways observed are consistent across both models and include mono- and dihydroxylation.[1][2][3][4][5] However, for routine metabolite prediction in a forensic toxicology context, pHLM incubations are often considered more effective from a cost and effort perspective.[1][2][3][4][5] Neither in vitro system has been able to confirm metabolites that result from multiple, consecutive metabolic reactions, such as the N-propionic acid metabolite of this compound.[1][2][3][4][5]

Model Comparison at a Glance

FeaturePooled Human Liver Microsomes (pHLM)HepG2 Cells
System Type Subcellular fraction containing Phase I and some Phase II enzymes.Immortalized human liver carcinoma cell line.
Metabolic Capability High concentration of active cytochrome P450 (CYP) enzymes. Primarily models Phase I metabolism.Represents a more complete cellular system with both Phase I and Phase II metabolic activities, though enzyme expression can be lower and less representative of primary human hepatocytes.[6][7]
Primary Use Case Rapid screening of Phase I metabolites, enzyme kinetics, and reaction phenotyping.Studies requiring intact cellular machinery, including uptake, metabolism, and efflux. Useful for longer-term metabolism and toxicity studies.
Throughput HighModerate
Cost & Effort Generally lower cost and less labor-intensive.[1][2][3][4][5]Higher cost due to cell culture maintenance and longer experimental timelines.
Relevance to in vivo Good for predicting major circulating metabolites formed by CYPs.Can provide insights into cellular disposition and the formation of metabolites requiring multiple enzymatic steps within a cellular context.
Limitations Lacks the full complement of Phase II enzymes and cellular context (e.g., transporters).Lower expression of some key drug-metabolizing enzymes compared to primary hepatocytes.[6][7] Phenotype can differ from primary hepatocytes.[7]

This compound Metabolism: Comparative Data

Studies investigating this compound metabolism have identified several key biotransformations. Both pHLM and HepG2 models have successfully predicted the formation of the following major metabolite classes:

  • Monohydroxylated metabolites: Occurring on the indole (B1671886) core or the methylene (B1212753) spacer of the acetamide (B32628) linker.[1][2][3][4][5]

  • Dihydroxylated metabolites: Further oxidation of the molecule.[1][2][3][4][5]

  • Carboxylic acid formation: Oxidation of the N-pentyl side chain.[1][2][3][4][5]

  • N-dealkylation: Found to be among the most abundant metabolites in some assays.[1][2]

It is important to note that while both systems predict these metabolites, the relative abundance of each may differ.

Experimental Protocols

pHLM Incubation for this compound Metabolism

This protocol outlines a typical procedure for assessing the metabolic stability and identifying metabolites of this compound using pHLM.

Materials:

  • This compound

  • Pooled human liver microsomes (pHLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching

  • Incubator/water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of pHLM (final concentration typically 0.5-1 mg/mL) and phosphate buffer at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the this compound stock solution (final concentration typically 1-10 µM) and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction immediately by adding a cold organic solvent (e.g., 2 volumes of acetonitrile).

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.

HepG2 Cell-Based Assay for this compound Metabolism

This protocol provides a general framework for studying the metabolism of this compound in HepG2 cells.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% fetal bovine serum)[8]

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer or organic solvent for extraction

  • Incubator at 37°C with 5% CO2[8]

  • LC-MS/MS system for analysis

Procedure:

  • Culture HepG2 cells in appropriate culture flasks or plates until they reach a suitable confluency (typically 80-90%).

  • Remove the culture medium and wash the cells with PBS.

  • Add fresh culture medium containing the desired concentration of this compound (e.g., 1-10 µM).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation, collect the culture medium (to analyze for secreted metabolites) and the cells separately.

  • For the cells, wash with PBS and then lyse them or extract the compounds using an organic solvent.

  • Process the medium and cell lysate/extract to remove proteins and other interfering substances.

  • Analyze the samples for the parent compound and its metabolites by LC-MS/MS.

Visualizing the Workflow and Metabolic Pathways

To aid in understanding the experimental process and the metabolic fate of this compound, the following diagrams are provided.

G cluster_pHLM pHLM Workflow cluster_HepG2 HepG2 Workflow pHLM_start Prepare pHLM Incubation Mix pHLM_add_CH Add this compound pHLM_start->pHLM_add_CH pHLM_add_NADPH Add NADPH pHLM_add_CH->pHLM_add_NADPH pHLM_incubate Incubate at 37°C pHLM_add_NADPH->pHLM_incubate pHLM_quench Quench Reaction pHLM_incubate->pHLM_quench pHLM_analyze LC-MS/MS Analysis pHLM_quench->pHLM_analyze HepG2_culture Culture HepG2 Cells HepG2_add_CH Add this compound HepG2_culture->HepG2_add_CH HepG2_incubate Incubate (24-72h) HepG2_add_CH->HepG2_incubate HepG2_collect Collect Cells & Medium HepG2_incubate->HepG2_collect HepG2_extract Extract Metabolites HepG2_collect->HepG2_extract HepG2_analyze LC-MS/MS Analysis HepG2_extract->HepG2_analyze

Caption: Experimental workflows for this compound metabolism studies in pHLM and HepG2 models.

G cluster_PhaseI Phase I Metabolism This compound This compound Monohydroxylated Metabolites Monohydroxylated Metabolites This compound->Monohydroxylated Metabolites Hydroxylation Carboxylic Acid Metabolite Carboxylic Acid Metabolite This compound->Carboxylic Acid Metabolite Oxidation N-dealkylated Metabolite N-dealkylated Metabolite This compound->N-dealkylated Metabolite N-dealkylation Dihydroxylated Metabolites Dihydroxylated Metabolites Monohydroxylated Metabolites->Dihydroxylated Metabolites Hydroxylation

Caption: Major Phase I metabolic pathways of this compound.

Conclusion and Recommendations

The choice between pHLM and HepG2 models for this compound metabolism studies depends on the specific research question.

  • For rapid identification of major Phase I metabolites and initial metabolic stability assessment , pHLM is a highly efficient and cost-effective model. Its high concentration of key metabolic enzymes provides a robust system for generating significant quantities of primary metabolites for analytical detection.

  • For studies requiring a more holistic view of cellular metabolism, including the potential for Phase II conjugation and the involvement of cellular transporters , HepG2 cells offer a more complete, albeit lower-throughput, system. This model is also more suitable for investigating longer-term metabolic effects and potential cytotoxicity.

Ultimately, a combination of both models can provide a more comprehensive understanding of this compound's metabolic fate. Initial screening with pHLM can identify the primary metabolic hotspots, which can then be further investigated in a cellular context using HepG2 cells to confirm the relevance of these pathways in an intact cell system. This tiered approach allows for an efficient and data-rich investigation into the metabolism of novel compounds like this compound.

References

Assessing the Harm Potential of CH-PIATA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synthetic cannabinoid receptor agonist (SCRA) CH-PIATA against other notable SCRAs. The content herein is based on available experimental data to objectively assess its relative harm potential.

Overview of this compound

This compound is a synthetic cannabinoid that has been identified in seized drug materials. Structurally, it belongs to the indole-3-acetamide (B105759) class of SCRAs. Unlike many of its predecessors that act as potent, full agonists at cannabinoid receptors, in vitro studies have characterized this compound as having weak activity at both the CB1 and CB2 receptors, even exhibiting signs of antagonism. This pharmacological profile suggests a potentially lower harm potential compared to other more potent SCRAs.

Comparative In Vitro Activity at Cannabinoid Receptors

The primary determinant of the psychoactive effects and acute toxicity of SCRAs is their interaction with the CB1 receptor. The following table summarizes the in vitro activity of this compound in comparison to other well-characterized SCRAs. The data is primarily derived from β-arrestin 2 recruitment assays, a common method to assess the functional activity of G-protein coupled receptors like the cannabinoid receptors.

CompoundReceptorAssay TypePotency (EC50) (nM)Efficacy (Emax) (%)Reference CompoundSource
This compound CB1 / CB2β-arrestin 2 RecruitmentWeak Activity / Signs of AntagonismNot Quantified-[1][2]
ADB-FUBIATA CB1β-arrestin 2 Recruitment635141CP55,940[3]
JWH-018 CB1β-arrestin 2 Recruitment25.3100JWH-018[4]
MDMB-4en-PINACA CB1β-arrestin 2 Recruitment2.47239JWH-018[4]
CP-47,497 CB1Radioligand Binding (Kd)2.1Not Applicable-[5]

Note: A lower EC50 value indicates higher potency, while a higher Emax value indicates greater efficacy relative to the reference compound. The data for this compound is qualitative, highlighting its low efficacy.

Comparative In Vivo Effects and Toxicological Profile

The in vitro activity of SCRAs generally correlates with their in vivo effects and overall harm potential. While specific in vivo studies on this compound are limited, the known effects of the comparator SCRAs provide a basis for estimating its potential harm.

CompoundIn Vivo EffectsKnown Toxicological Profile
This compound Expected to be low due to weak in vitro activity.Expected to have a limited harm potential.[1]
ADB-FUBIATA Psychoactive effects are expected due to CB1 agonism.Associated with adverse effects including trance-like states, hospitalizations, and deaths.[6] One death has been linked to coronary arterial thrombosis following intoxication.[7][8][9]
JWH-018 Produces the classic cannabinoid tetrad in mice (hypothermia, analgesia, catalepsy, and locomotor suppression).[10][11][12][13]Associated with numerous adverse events, including anxiety, paranoia, tachycardia, and in some cases, more severe outcomes. Its metabolites can also be active.[14]
MDMB-4en-PINACA Potent in vivo effects, including hypothermia, analgesia, and catalepsy in mice.[15][16]Implicated in numerous fatalities and severe adverse health events worldwide.[4][17][18][19]
CP-47,497 Produces potent cannabimimetic effects in animals.[20][21]Was one of the first SCRAs to be widely detected in "Spice" products and is associated with the general adverse effects of this class.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used for assessment, the following diagrams illustrate the canonical signaling pathway for SCRAs and a typical experimental workflow for determining in vitro potency.

SCRA Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response SCRA SCRA CB1R CB1 Receptor SCRA->CB1R Binds to G_protein G-protein (Gi/o) CB1R->G_protein Activates Beta_arrestin β-arrestin CB1R->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Response Psychoactive Effects & Toxicity cAMP->Response Beta_arrestin->Response

Caption: Canonical CB1 Receptor Signaling Pathway for SCRAs.

Experimental Workflow cluster_0 Assay Preparation cluster_1 Compound Treatment cluster_2 Data Acquisition & Analysis A Culture cells expressing CB1 receptor and β-arrestin fusion proteins B Plate cells in multi-well plates A->B C Add varying concentrations of SCRA (e.g., this compound) B->C D Incubate for a defined period C->D E Measure signal (e.g., luminescence or fluorescence) D->E F Plot concentration-response curve E->F G Calculate EC50 and Emax F->G

Caption: Experimental Workflow for β-arrestin Recruitment Assay.

Experimental Protocols

β-Arrestin 2 Recruitment Assay (PathHunter® Assay Principle)

This assay is a common method to quantify the functional potency and efficacy of ligands for G-protein coupled receptors.

  • Cell Lines: A mammalian cell line (e.g., CHO-K1 or HEK293) is engineered to stably co-express the human CB1 or CB2 receptor fused to a small fragment of β-galactosidase (the ProLink™ tag) and β-arrestin 2 fused to the larger, complementing fragment of β-galactosidase (the Enzyme Acceptor).

  • Principle: Upon agonist binding to the CB receptor, the receptor becomes activated and phosphorylated, leading to the recruitment of the β-arrestin 2-Enzyme Acceptor fusion protein. This brings the two fragments of β-galactosidase into close proximity, allowing them to form an active enzyme.

  • Detection: A substrate for β-galactosidase is added, which, when cleaved by the active enzyme, produces a chemiluminescent signal. The intensity of this signal is directly proportional to the amount of β-arrestin 2 recruited to the receptor.

  • Procedure Outline:

    • Cells are seeded into 384-well plates and incubated.

    • The test compound (e.g., this compound or other SCRAs) is added at various concentrations.

    • The plates are incubated to allow for receptor binding and β-arrestin recruitment.

    • The detection reagent containing the chemiluminescent substrate is added.

    • After a further incubation period, the luminescence is read using a plate reader.

  • Data Analysis: The raw luminescence data is normalized and plotted against the logarithm of the compound concentration to generate a dose-response curve. From this curve, the EC50 (the concentration at which 50% of the maximal response is achieved) and the Emax (the maximum response elicited by the compound, often expressed as a percentage of a reference full agonist) are determined using non-linear regression.

Conclusion

Based on the available in vitro data, this compound demonstrates significantly weaker activity at cannabinoid receptors compared to other prevalent SCRAs such as ADB-FUBIATA, JWH-018, and MDMB-4en-PINACA. The latter compounds are potent, full agonists that have been associated with severe adverse health effects and fatalities. The weak agonist/antagonist profile of this compound suggests a markedly lower harm potential. However, it is crucial to note that the metabolism of this compound could potentially produce active metabolites, a phenomenon observed with other SCRAs. Therefore, while the parent compound appears to have a limited risk profile, a complete assessment of its harm potential would necessitate further in vivo studies and metabolite activity profiling. Researchers and drug development professionals should consider this comparative data when evaluating the risks associated with newly emerging SCRAs.

References

Safety Operating Guide

Safe Disposal of CH-Piata: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe and compliant disposal of the novel research chemical CH-Piata, ensuring the safety of laboratory personnel and environmental protection.

Researchers and scientists in the fast-paced field of drug development frequently handle novel compounds. The proper management and disposal of these new chemical entities are critical for maintaining a safe laboratory environment and adhering to regulatory standards. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a novel synthetic cannabinoid used in research.

While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to recognize that all chemicals, particularly novel ones, may present unknown hazards.[1] The SDS itself advises caution, stating that if the product is combined with other materials, deteriorates, or becomes contaminated, it may pose hazards not mentioned in the document.[1] Therefore, a cautious approach that combines the specific guidance from the SDS with general best practices for handling laboratory chemical waste is recommended.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to conduct a preliminary hazard assessment.[2] Although the SDS for this compound does not list specific hazards, researchers should consider the synthetic pathway and functional groups present in the molecule to anticipate potential risks such as reactivity or toxicity.[2] In the absence of comprehensive hazard information, it is prudent to treat this compound as a potentially hazardous substance.[3]

Standard laboratory personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times when handling this compound.[3] If there is a risk of generating dust or aerosols, handling should be conducted within a chemical fume hood or glove box to limit exposure.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound, integrating information from the manufacturer's SDS with general laboratory waste management guidelines.

Step 1: Waste Identification and Segregation

  • Pure this compound: According to the SDS, small quantities of pure, uncontaminated this compound can be disposed of with household waste.[1] However, for larger quantities or as a matter of best practice, it is advisable to treat it as chemical waste.

  • Contaminated this compound: Any this compound that has been mixed with other chemicals, solvents, or has undergone any transformation must be treated as hazardous chemical waste.[1]

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid inadvertent reactions.[2] Specifically, do not mix it with incompatible materials. While the SDS does not list specific incompatibilities, a general rule is to avoid mixing with strong oxidizing agents, acids, or bases.[4]

Step 2: Waste Collection and Containerization

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[5] Plastic containers are often preferred for their durability.[6] The container must be in good condition, free from cracks or residue on the exterior.[5]

  • Labeling: Immediately label the waste container with "Hazardous Waste" and the full chemical name: "this compound (N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide)".[1][5] The label should also include the date when waste was first added to the container.[7]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[5][6] Do not overfill the container; allow for vapor expansion, especially for liquid waste.[5]

Step 3: Storage of Chemical Waste

  • Designated Area: Store the this compound waste container in a designated satellite accumulation area that is at or near the point of generation.[6]

  • Secondary Containment: It is best practice to use secondary containment, such as a spill tray, for all liquid chemical waste to prevent the spread of potential spills.[2][7]

  • Incompatible Waste: Ensure that the stored this compound waste is physically separated from incompatible waste materials.[7]

Step 4: Disposal of Empty Containers

  • Rinsing: For containers that held this compound, they must be thoroughly emptied.[8] The first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[8] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[8] Given the unknown long-term hazards of this compound, a conservative approach of collecting the first three rinses is recommended.

  • Disposal: Once properly rinsed and air-dried, and with all labels removed or defaced, the "empty" container may be disposed of in the regular trash.[4][8]

Step 5: Final Disposal

  • Contact Environmental Health and Safety (EHS): Do not dispose of this compound waste down the sink or in the regular trash (unless it is a small, uncontaminated quantity as per the SDS).[8] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[6] They are responsible for ensuring that the waste is managed in a safe and environmentally sound manner that complies with all applicable federal, state, and local regulations.[6]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound as provided in the available documentation.

PropertyValueReference
Synonyms N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide, CH-PIACA, CHX-PIACA, CHX-PIATA, Cyclohexyl-PIATA[1]
Molecular Formula C₂₁H₃₀N₂O[9]
Molecular Weight 326.5 g/mol [9]
Appearance Not specified
Solubility (DMF) 20 mg/ml[9]
Solubility (DMSO) 11 mg/ml[9]
Solubility (Ethanol) 25 mg/ml[9]
Solubility (PBS, pH 7.2) 0.30 mg/ml[9]
Flash Point Not applicable[1]
Flammability Product is not flammable[1]
Hazard Classification (GHS) Not classified[1]

Experimental Protocols

As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not provided. Researchers should develop their own protocols based on the specific requirements of their experiments, always prioritizing safety and adherence to institutional guidelines.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

CH_Piata_Disposal_Pathway This compound Disposal Decision Pathway cluster_start Start cluster_assessment Waste Assessment cluster_disposal_options Disposal Options cluster_hazardous_procedure Hazardous Waste Procedure start Begin this compound Disposal Process assess_purity Is the this compound pure and uncontaminated? start->assess_purity small_quantity Is it a small quantity? assess_purity->small_quantity Yes treat_as_hazardous Treat as Hazardous Chemical Waste assess_purity->treat_as_hazardous No (Contaminated/Altered) household_disposal Dispose with household waste (per SDS) small_quantity->household_disposal Yes small_quantity->treat_as_hazardous No (Large Quantity/Best Practice) collect_waste Collect in a labeled, compatible container treat_as_hazardous->collect_waste store_safely Store in a designated area with secondary containment collect_waste->store_safely contact_ehs Contact EHS for disposal store_safely->contact_ehs

Caption: Logical workflow for this compound disposal decisions.

References

Essential Safety and Logistical Information for Handling CH-Piata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of CH-Piata, an analytical reference standard structurally similar to synthetic cannabinoids.[1] Due to the limited toxicological and pharmacological data available for this compound, a cautious approach, treating it as a potent and potentially hazardous substance, is mandatory.[2][3][4] Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of research.

Hazard Assessment and Engineering Controls

This compound is intended for research and forensic applications only and is not for human or veterinary use.[1][2] While one safety data sheet indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to handle it as a hazardous compound until more information becomes available.[2][5] Synthetic cannabinoids as a class can have unpredictable and potent psychoactive effects.[3][4]

Primary Engineering Controls: All handling of this compound in its solid, powdered form or in volatile solvents should be conducted within a certified chemical fume hood or a powder weighing station to minimize the risk of inhalation.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Activity Recommended PPE Rationale
Weighing and Dispensing (Solid Form) - Nitrile gloves (double-gloving recommended)- Disposable lab coat- ANSI Z87.1-compliant safety goggles or face shieldPrevents dermal absorption and eye contact with fine powders.
Solution Preparation - Nitrile or other chemically-resistant gloves- Lab coat- Safety gogglesProtects against splashes of the compound in solution.
In Vitro Experiments - Appropriate gloves for the solvent being used- Lab coat- Safety glassesStandard laboratory practice to prevent incidental contact.
Glove Selection and Chemical Resistance

The choice of glove material is critical when handling this compound, especially when it is dissolved in solvents. The following table provides breakthrough times for common laboratory solvents. Always consult the glove manufacturer's specific chemical resistance guide.

Solvent Nitrile Gloves Breakthrough Time (minutes) Latex Gloves Breakthrough Time (minutes) Neoprene Gloves Breakthrough Time (minutes)
Dimethylformamide (DMF) ~3<5~25
Dimethyl sulfoxide (B87167) (DMSO) >480~2>480
Ethanol ~10-15~3>480

Note: Breakthrough times can vary by glove manufacturer and thickness. These values are estimates and should be used as a guide. It is recommended to change gloves frequently, especially when working with solvents for extended periods.

Experimental Protocols

Weighing of Solid this compound

This protocol outlines a safe procedure for weighing powdered this compound.

  • Preparation: Don the appropriate PPE (double nitrile gloves, lab coat, safety goggles). Decontaminate the weighing area and the analytical balance. Place a weigh boat on the balance and tare.

  • Handling: Inside a chemical fume hood or powder weighing station, carefully transfer the desired amount of this compound from the stock vial to the weigh boat using a clean spatula.

  • Measurement: Close the fume hood sash as much as possible while maintaining airflow. Record the weight.

  • Cleanup: Securely cap the stock vial. Transfer the weighed this compound to a secondary container for dissolution or storage. Dispose of the weigh boat and any contaminated materials in the designated hazardous waste container. Clean the spatula and the weighing area thoroughly.

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a stock solution of this compound.

  • Calculation: Based on the molecular weight of this compound (326.5 g/mol ), calculate the mass required to prepare the desired volume and concentration of the stock solution. For example, for 1 mL of a 10 mM solution, 3.265 mg of this compound is needed.

  • Weighing: Following the protocol in section 3.1, accurately weigh the calculated amount of this compound.

  • Dissolution: Transfer the weighed this compound into an appropriate vial. Add the calculated volume of DMSO.

  • Mixing: Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or below, protected from light. Aliquoting into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Operational and Disposal Plans

Spill Management

In the event of a spill, evacuate the immediate area and alert others. For small spills of solid material, gently cover with absorbent paper and then wet with a suitable solvent (e.g., ethanol) to prevent dust from becoming airborne. For liquid spills, cover with an absorbent material. In both cases, use a chemical spill kit to clean the area, working from the outside in. All materials used for cleanup should be disposed of as hazardous waste.

Decontamination

All non-disposable equipment, such as glassware and spatulas, that comes into contact with this compound must be decontaminated. A common procedure is to rinse the equipment with a suitable solvent (e.g., ethanol) to remove the compound, followed by a thorough washing with laboratory detergent and water. The solvent rinse should be collected and disposed of as hazardous chemical waste.

Waste Disposal

All waste contaminated with this compound, including gloves, disposable lab coats, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.

  • Segregation: Collect all this compound contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • "Unusable and Unrecognizable": For larger quantities of solid waste, it is recommended to render the material "unusable and unrecognizable" by mixing it with an inert material such as sand or cat litter before disposal.[7][8]

  • Disposal: Arrange for a certified hazardous waste disposal service to collect and dispose of the waste in accordance with local, state, and federal regulations.

Visualizations

Hypothetical Signaling Pathway for a Synthetic Cannabinoid

G cluster_membrane Cell Membrane CB1_R CB1 Receptor G_Protein G-Protein Complex (Gi/o) CB1_R->G_Protein Activates CH_Piata This compound (Agonist) CH_Piata->CB1_R Binds to AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Changes in Gene Expression CREB->Gene_Expression Regulates

Caption: A hypothetical signaling pathway for a synthetic cannabinoid agonist like this compound.

Experimental Workflow: Weighing and Solution Preparation

G start Start ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) start->ppe setup Prepare Fume Hood and Analytical Balance ppe->setup weigh Weigh this compound (Solid) setup->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve vortex Vortex/Sonicate until Dissolved dissolve->vortex store Store Solution at -20°C (Aliquot if necessary) vortex->store end End store->end

Caption: A step-by-step workflow for the safe weighing and preparation of a this compound solution.

Logical Relationship: Waste Disposal Plan

G waste_generation Waste Generation Solid Waste (Gloves, Tips, etc.) Liquid Waste (Solvent Rinses) Sharps (Needles, etc.) segregation Segregation Place in dedicated, labeled hazardous waste containers waste_generation->segregation solid_treatment Solid Waste Treatment (Optional) Mix with inert material to render 'unusable and unrecognizable' segregation->solid_treatment For solids disposal Final Disposal Arrange for pickup by a certified hazardous waste vendor segregation->disposal For liquids and sharps solid_treatment->disposal

Caption: A logical diagram outlining the waste disposal plan for this compound contaminated materials.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.